3-Fluoro-3-deoxy-D-xylofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLAOXQXYQYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396487 | |
| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14537-01-0 | |
| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Molecular Architecture and Synthesis of 3-Fluoro-3-deoxy-D-xylofuranose
Part 1: Executive Summary & Core Directive
Topic: 3-Fluoro-3-deoxy-D-xylofuranose CAS Registry Number: 14537-01-0 Molecular Formula: C₅H₉FO₄
This guide serves as a definitive technical resource for the structural analysis, synthesis, and application of 3-fluoro-3-deoxy-D-xylofuranose . Unlike standard pentoses, this fluorinated derivative exhibits a rigid "Northern" (C3-endo) ring pucker, driven by the stereoelectronic gauche effect of the highly electronegative fluorine atom. This conformational locking mechanism makes it a critical scaffold in the design of "frozen" nucleoside analogues for antiviral therapeutics and high-affinity aptamers.
Part 2: Structural Analysis & Conformational Dynamics
Stereochemical Identity
The defining feature of 3-fluoro-3-deoxy-D-xylofuranose is the inversion of configuration at the C3 position relative to D-ribose, coupled with the substitution of a hydroxyl group by fluorine.
-
Configuration: xylo (The C3-F substituent is trans to the C2-OH group in the
-anomer). -
Anomeric Effect: In the 1,2-O-isopropylidene protected form, the furanose ring is fused to a rigid dioxolane ring, which further constrains the conformation.
The Fluorine "Gauche Effect" and Ring Puckering
The introduction of fluorine at C3 fundamentally alters the thermodynamic equilibrium of the furanose ring pseudorotation.
-
Native Ribose: Exists in a dynamic equilibrium between North (N, C3-endo) and South (S, C2-endo) conformations.[1]
-
3-Fluoro-Xylo Effect: The highly electronegative fluorine atom prefers a gauche orientation relative to the ring oxygen (O4) and the C4-O substituent to maximize
hyperconjugation. In the xylo configuration, this stereoelectronic preference forces the ring into a predominant North (C3-endo) pucker.-
North Conformation (C3-endo):
. -
Population: NMR studies indicate a
preference for the North conformer in 3-fluoro-xylo nucleosides.[2]
-
NMR Fingerprint & Validation
The structure is self-validating through
| Parameter | Value (Approx.) | Structural Interpretation |
| -200 to -210 ppm | Characteristic of secondary alkyl fluorides on furanose rings. | |
| ~13.9 Hz | Indicates cis relationship (in xylo nucleosides) or specific dihedral consistent with C3-endo. | |
| ~31.4 Hz | Large coupling indicates an anti or trans-diaxial-like relationship. | |
| ~50-53 Hz | Typical geminal coupling for H-C-F. | |
| < 1.0 Hz | Small value confirms the C3-endo (North) pucker (dihedral angle |
Part 3: Synthesis Protocol (Autonomy & Logic)
Strategic Rationale: Direct fluorination of D-xylose is inefficient due to the lack of selectivity. The most robust route utilizes nucleophilic fluorination with inversion of configuration . To obtain the xylo (C3-F up) configuration, one must start with a ribo (C3-OH down) precursor.
Protocol: Deoxofluorination of 1,2-O-Isopropylidene- -D-ribofuranose
Reagents & Materials
-
Precursor: 1,2-O-Isopropylidene-5-O-trityl-
-D-ribofuranose (or 5-O-benzyl protected). -
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Base: Pyridine (to neutralize HF byproduct).
Step-by-Step Methodology
-
Activation & Displacement (The "Inversion" Step):
-
Dissolve 1,2-O-isopropylidene-5-O-protected-
-D-ribofuranose (1.0 eq) in anhydrous DCM under an inert atmosphere (Ar or N ). -
Add Pyridine (2.0 - 4.0 eq) to buffer the reaction.
-
Cool the solution to -10°C to 0°C . Reason: DAST is thermally unstable and can cause elimination (formation of vinyl ethers) at higher temperatures.
-
Add DAST (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Mechanism:[3] The hydroxyl group attacks the sulfur of DAST, forming a good leaving group. A fluoride ion then attacks C3 from the opposite face (backside attack), inverting the configuration from ribo to xylo.
-
-
Quenching & Extraction:
-
Deprotection (Optional for final Nucleoside synthesis):
-
If the 5-O-trityl group is present, remove using 80% acetic acid or ZnBr
in nitromethane to yield 3-fluoro-3-deoxy-1,2-O-isopropylidene- -D-xylofuranose.
-
-
Validation:
Part 4: Visualization
Diagram 1: Synthesis Pathway (Stereochemical Inversion)
This diagram illustrates the logical flow from the commercially available ribo precursor to the target xylo derivative via
Diagram 2: Conformational Locking (North vs South)
This diagram visualizes the thermodynamic preference induced by the fluorine atom.
[2]
Part 5: Applications in Drug Development
The 3-fluoro-3-deoxy-D-xylofuranose moiety is a "privileged scaffold" in medicinal chemistry.
-
Antiviral Nucleosides: The "frozen" North conformation mimics the transition state of RNA replication in certain viral polymerases, acting as a chain terminator or a competitive inhibitor.
-
Example: 9-(3-deoxy-3-fluoro-
-D-xylofuranosyl)adenine shows broad-spectrum activity against RNA viruses.
-
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing the enzymatic cleavage of the glycosidic bond by phosphorylases that typically degrade natural nucleosides.
-
RNA Interference (siRNA): Incorporation of 3'-fluoro-xylo nucleotides into siRNA strands increases thermal stability (
) and resistance to nuclease degradation without compromising gene-silencing activity.
References
-
Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides. Antiviral Research, 1989. Link
-
Conformation analysis of 3'-fluorinated A(2'-5')A(2'-5')A fragments. Nucleic Acids Research, 1994.[8] Link
-
NMR spin–spin coupling constants: bond angle dependence of the vicinal 3JHF. Physical Chemistry Chemical Physics, 2008. Link
-
Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics. Journal of Medicinal Chemistry, 2016. Link
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 2022.[6][7] Link
Sources
- 1. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 2. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Conformation analysis of 3'-fluorinated A(2'-5')A(2'-5')A fragments. Relation between conformation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-3-deoxy-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within the realm of carbohydrate chemistry, fluorinated sugars are of particular interest as probes for enzymatic mechanisms and as precursors to potent antiviral and anticancer nucleoside analogues. This guide provides a comprehensive, in-depth technical overview of the synthesis of 3-Fluoro-3-deoxy-D-xylofuranose, a key building block in the development of novel therapeutics. As a senior application scientist, this document is structured to not only provide detailed protocols but also to illuminate the rationale behind the synthetic strategies, ensuring a blend of theoretical understanding and practical applicability.
Part 1: Synthetic Strategy and Core Concepts
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose necessitates a multi-step approach centered around the strategic introduction of a fluorine atom at the C3 position of the xylofuranose ring. The core of this synthesis relies on two fundamental principles of carbohydrate chemistry: the use of protecting groups to selectively mask reactive hydroxyl moieties and a robust method for deoxyfluorination.
The Critical Role of Protecting Groups
Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a significant challenge in regioselective synthesis. A successful synthesis of 3-Fluoro-3-deoxy-D-xylofuranose hinges on a well-devised protecting group strategy. The primary objectives of this strategy are:
-
To differentiate between the hydroxyl groups at the C1, C2, C3, and C5 positions of D-xylose.
-
To facilitate the formation of the furanose ring , which is the less stable isomeric form of xylose compared to the pyranose form.
-
To allow for the selective deprotection of the C3 hydroxyl group, exposing it for the crucial fluorination step.
-
To ensure stability of the protecting groups throughout the synthetic sequence until their desired removal.
Our synthetic approach will employ an isopropylidene group to protect the C1 and C2 hydroxyls and a benzoyl group to protect the C5 hydroxyl. This orthogonal protecting group strategy allows for selective manipulations at different positions of the sugar ring.
Deoxyfluorination: The Key Transformation
The introduction of the fluorine atom is achieved through a nucleophilic substitution reaction, replacing the C3 hydroxyl group with a fluoride ion. Diethylaminosulfur trifluoride (DAST) is the reagent of choice for this transformation. DAST is a versatile and widely used fluorinating agent in carbohydrate chemistry due to its ability to directly convert alcohols to fluorides under relatively mild conditions. The reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the stereocenter.
Part 2: Experimental Protocols and Methodologies
This section provides a detailed, step-by-step guide for the synthesis of 3-Fluoro-3-deoxy-D-xylofuranose, commencing from the readily available starting material, D-xylose.
Synthesis of the Starting Material: 1,2-O-Isopropylidene-α-D-xylofuranose
The first step involves the protection of the C1 and C2 hydroxyl groups of D-xylose as an acetal, which also favors the formation of the desired furanose ring structure.
Protocol:
-
Suspend D-xylose (1 equivalent) in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid dropwise at 0°C.
-
Allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with an aqueous solution of sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield 1,2-O-Isopropylidene-α-D-xylofuranose.[1][2][3]
Causality Behind Experimental Choices:
-
Acetone as both reactant and solvent: This drives the equilibrium towards the formation of the isopropylidene acetal.
-
Sulfuric acid as a catalyst: It protonates the carbonyl oxygen of acetone, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl groups of xylose.
-
Neutralization: This step is crucial to prevent the acid-catalyzed hydrolysis of the newly formed acetal during work-up.
Benzoylation of the C5 Hydroxyl Group
With the C1 and C2 positions protected, the primary hydroxyl group at C5 is selectively protected using a benzoyl group.
Protocol:
-
Dissolve 1,2-O-Isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C and add benzoyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose.
Causality Behind Experimental Choices:
-
Pyridine as solvent and base: It acts as a nucleophilic catalyst and also scavenges the HCl generated during the reaction.
-
Benzoyl chloride: A reactive acylating agent that readily forms a stable benzoate ester with the primary hydroxyl group.
Deoxyfluorination at the C3 Position with DAST
This is the pivotal step where the fluorine atom is introduced.
Protocol:
-
Dissolve 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose (1 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78°C for a specified time, then slowly warm to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-O-benzoyl-3-deoxy-3-fluoro-1,2-O-isopropylidene-D-xylofuranose.[4]
Causality Behind Experimental Choices:
-
Anhydrous conditions: DAST reacts violently with water, so stringent anhydrous conditions are essential for safety and to prevent decomposition of the reagent.
-
Low temperature (-78°C): This helps to control the reactivity of DAST and minimize potential side reactions.
-
Inert atmosphere: Prevents the reaction of DAST with atmospheric moisture.
Deprotection to Yield 3-Fluoro-3-deoxy-D-xylofuranose
The final stage involves the removal of the isopropylidene and benzoyl protecting groups to furnish the target molecule. This is typically a two-step process.
Step 1: Removal of the Isopropylidene Group
Protocol:
-
Dissolve the fluorinated intermediate in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the solution gently (e.g., 60-80°C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the acetic acid and water.
-
The crude product can be used directly in the next step or purified by column chromatography.[5]
Causality Behind Experimental Choices:
-
Aqueous acetic acid: Provides a mild acidic condition that selectively cleaves the acid-labile isopropylidene acetal without affecting the more stable benzoate ester.
Step 2: Removal of the Benzoyl Group
Protocol:
-
Dissolve the product from the previous step in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic ion-exchange resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product, 3-Fluoro-3-deoxy-D-xylofuranose, by column chromatography.[6]
Causality Behind Experimental Choices:
-
Sodium methoxide in methanol: This provides basic conditions for the transesterification and subsequent hydrolysis of the benzoate ester.
-
Acidic ion-exchange resin: A convenient method for neutralizing the reaction mixture without introducing aqueous work-up, which can be challenging for highly polar, water-soluble carbohydrates.
Part 3: Data Presentation and Visualization
Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Key Reagents | Protecting Groups Involved | Expected Yield (%) |
| 1 | Protection of D-xylose | Acetone, H₂SO₄ | Isopropylidene | 70-80 |
| 2 | Benzoylation | Benzoyl chloride, Pyridine | Benzoyl | 85-95 |
| 3 | Fluorination | DAST | - | 60-70 |
| 4 | Deprotection | Acetic acid, Sodium methoxide | Isopropylidene, Benzoyl | 80-90 (over two steps) |
Experimental Workflow Diagram
Sources
- 1. 20031-21-4, Monoacetone-D-xylose, CAS: 20031-21-4 [chemsynlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,2-O-Isopropylidene-a-L-xylofuranose synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
The Rising Star in Antiviral Drug Development: A Technical Guide to 3-Fluoro-3-deoxy-D-xylofuranose
An In-depth Literature Review for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antiviral therapeutics, the strategic incorporation of fluorine into nucleoside analogues has emerged as a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence the conformational preferences, metabolic stability, and biological activity of these molecules. Among the myriad of fluorinated carbohydrates, 3-Fluoro-3-deoxy-D-xylofuranose has garnered significant attention as a pivotal building block for the synthesis of potent antiviral agents. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and therapeutic applications of this intriguing fluorinated sugar, offering field-proven insights for researchers in drug discovery and development.
The Strategic Advantage of Fluorine in Nucleoside Chemistry
The introduction of a fluorine atom into a carbohydrate scaffold is a nuanced art, leveraging its distinct properties to enhance drug-like characteristics. Fluorine, being the most electronegative element, imparts a strong inductive effect, altering the electron density of neighboring atoms and influencing bond polarities. Its small van der Waals radius, comparable to that of a hydrogen atom, allows it to act as a bioisostere for a hydroxyl group with minimal steric perturbation[1]. This substitution can block metabolic oxidation at that position, thereby increasing the in vivo half-life of the drug candidate[1]. Furthermore, the C-F bond is significantly stronger than a C-H or C-O bond, contributing to the overall metabolic stability of the molecule[2].
In the context of nucleoside analogues, a fluorine atom on the sugar moiety can "lock" the furanose ring into a specific conformation that is preferentially recognized by viral polymerases over host-cell enzymes, a critical factor for selective toxicity[3][4]. This conformational rigidity can enhance the binding affinity of the nucleoside triphosphate to the active site of the viral polymerase, leading to more efficient inhibition of viral replication[1][2].
Synthesis of 3-Fluoro-3-deoxy-D-xylofuranose and its Derivatives
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose and its activated precursors for nucleoside synthesis is a multi-step process that requires careful control of stereochemistry. A key intermediate that provides a versatile platform for the introduction of various nucleobases is 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose [5][6][7].
While the full experimental details are found in specialized literature, the general synthetic strategy involves the stereoselective fluorination of a suitably protected xylofuranose precursor. A common and effective method for this transformation is the use of diethylaminosulfur trifluoride (DAST) . This reagent facilitates the deoxofluorination of a hydroxyl group, proceeding through an SN2 mechanism which results in an inversion of configuration at the reaction center[4].
The synthesis of 3'-deoxy-3'-fluoro-β-D-xylofuranosyl nucleosides typically starts from a protected xylofuranosyl nucleoside with a free 3'-hydroxyl group in the ribo-configuration. Treatment with DAST then introduces the fluorine atom at the 3'-position with the desired xylo-configuration[6].
Caption: General synthetic workflow for 3'-Fluoro-3'-deoxy-β-D-xylofuranosyl nucleosides.
Experimental Protocol: General Procedure for the Synthesis of 3'-Deoxy-3'-fluoro-β-D-xylofuranosyl Nucleosides
The following is a generalized protocol based on literature descriptions for the synthesis of 3'-fluorinated nucleosides from a xylo-configured precursor[6].
-
Protection: A suitably protected nucleoside (e.g., 2',5'-di-O-trityl-β-D-xylofuranosyladenine) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Fluorination: The solution is cooled to a low temperature (e.g., -78 °C), and diethylaminosulfur trifluoride (DAST) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the addition of a quenching agent (e.g., methanol or saturated sodium bicarbonate solution). The mixture is then diluted with an organic solvent and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the protected 3'-fluoro-3'-deoxy-β-D-xylofuranosyl nucleoside.
-
Deprotection: The protecting groups (e.g., trityl groups) are removed under appropriate conditions (e.g., acidic hydrolysis) to afford the final 3'-fluoro-3'-deoxy-β-D-xylofuranosyl nucleoside. The deprotected product is then purified by a suitable method, such as recrystallization or chromatography.
Structural and Spectroscopic Characterization
The introduction of a fluorine atom at the C3' position of the xylofuranose ring has a significant impact on the molecule's electronic environment and, consequently, its spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of these compounds, with 1H, 13C, and 19F NMR all providing valuable structural information.
A key feature in the 1H and 13C NMR spectra of 3-fluoro-3-deoxy-D-xylofuranose derivatives is the presence of heteronuclear coupling between the fluorine atom and adjacent protons and carbons (nJHF and nJCF). The magnitudes of these coupling constants are highly dependent on the dihedral angle between the coupled nuclei, providing crucial information for conformational analysis.
Table 1: Representative NMR Spectroscopic Data for 3-Deoxy-3-fluoro-sugar Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1H | |||
| H-1' | ~ 5.0 - 6.0 | d or dd | JH1'-H2', 3JH1'-F3' |
| H-2' | ~ 4.0 - 5.0 | m | JH2'-H1', JH2'-H3', 4JH2'-F3' |
| H-3' | ~ 4.5 - 5.5 | ddd or dt | JH3'-H2', JH3'-H4', 2JH3'-F3' |
| H-4' | ~ 4.0 - 4.5 | m | JH4'-H3', JH4'-H5'a, JH4'-H5'b |
| H-5'a, H-5'b | ~ 3.5 - 4.0 | m | JH5'a-H5'b, JH5'a-H4', JH5'b-H4' |
| 13C | |||
| C-1' | ~ 90 - 100 | d | 2JC1'-F3' |
| C-2' | ~ 70 - 80 | d | 2JC2'-F3' |
| C-3' | ~ 90 - 100 | d | 1JC3'-F3' (~180-200 Hz) |
| C-4' | ~ 80 - 90 | d | 2JC4'-F3' |
| C-5' | ~ 60 - 70 | d | 3JC5'-F3' |
| 19F | ~ -190 to -210 | m | 2JF3'-H3', 3JF3'-H2', 3JF3'-H4', etc. |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the specific protecting groups, nucleobase, and solvent used. The data is compiled based on typical values for fluorinated carbohydrates.[8][9][10]
19F NMR is particularly informative due to its high sensitivity and wide chemical shift range[9]. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for conformational changes and intermolecular interactions.
Application in Antiviral Drug Discovery
The primary application of 3-Fluoro-3-deoxy-D-xylofuranose is as a precursor for the synthesis of nucleoside analogues with potential antiviral activity. The resulting 3'-fluoro-3'-deoxy-β-D-xylofuranosyl nucleosides have shown significant inhibitory effects against a range of viruses[6][11].
Antiviral Activity Spectrum
Nucleoside analogues derived from 3-Fluoro-3-deoxy-D-xylofuranose have demonstrated broad-spectrum antiviral activity. For instance, 3'-deoxy-3'-fluoroadenosine has been shown to be active against both DNA and RNA viruses, including poxviruses, picornaviruses, togaviruses, and reoviruses[6]. More recently, this compound has exhibited potent, low-micromolar antiviral effects against emerging flaviviruses such as Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV)[2][12].
Table 2: Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine against Flaviviruses [2]
| Virus | Cell Line | EC50 (µM) |
| TBEV (Hypr strain) | PS | 2.2 ± 0.6 |
| TBEV (Neudoerfl strain) | PS | 1.6 ± 0.3 |
| TBEV (Hypr strain) | HBCA | 3.1 ± 1.1 |
| TBEV (Neudoerfl strain) | HBCA | 4.5 ± 1.5 |
| WNV | PS | 1.1 ± 0.1 |
| ZIKV | PS | 4.7 ± 1.5 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. PS: Porcine stable kidney cells; HBCA: Human brain capillary endothelial cells.
While 3'-deoxy-3'-fluoroadenosine has shown significant promise, the corresponding guanosine and uridine analogues did not exhibit the same level of anti-TBEV activity in the same study, highlighting the critical role of the nucleobase in determining the antiviral spectrum and potency[2]. However, other studies have reported significant anti-Hepatitis B Virus (HBV) activity for certain 2'-fluoro-β-D-xylofuranosyl pyrimidine nucleoside analogues[13].
Mechanism of Action
The antiviral activity of 3'-fluoro-3'-deoxy-xylofuranosyl nucleosides is believed to be mediated by the inhibition of viral nucleic acid synthesis. Like many nucleoside analogues, these compounds are thought to act as prodrugs that are intracellularly phosphorylated by host cell kinases to their active 5'-triphosphate form.
This triphosphate analogue then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. The presence of the 3'-fluoro group, instead of a hydroxyl group, can act as a chain terminator, as it prevents the formation of the subsequent phosphodiester bond, thus halting viral replication[4][14].
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatitis B virus DNA polymerase by 3'-fluorothymidine triphosphate and other modified nucleoside triphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling & Synthetic Utility of 3-Fluoro-3-deoxy-D-xylofuranose
This guide details the physicochemical, spectroscopic, and synthetic profile of 3-Fluoro-3-deoxy-D-xylofuranose , a critical sugar scaffold in the development of modified nucleoside antivirals and anticancer agents.
Technical Whitepaper | Version 2.0
Executive Summary
3-Fluoro-3-deoxy-D-xylofuranose (3-F-Xyl) represents a strategic modification of the natural pentose D-xylose. In medicinal chemistry, the introduction of a fluorine atom at the C3 position serves two primary mechanistic functions:
-
Electronic Modulation: The high electronegativity of fluorine (
) alters the electron density of the furanose ring, influencing the stability of the glycosidic bond at C1. -
Conformational Locking: Through the gauche effect, the C3-fluorine substituent forces the furanose ring into a preferred North (C3'-endo) pucker. This conformational bias is pivotal for pre-organizing nucleoside analogues to bind with high affinity to viral polymerases (e.g., HCV NS5B, HIV RT).
This guide provides a rigorous analysis of the compound's properties, spectral signatures, and validated synthetic protocols.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Technical Specification |
| IUPAC Name | 3-Deoxy-3-fluoro-D-xylofuranose |
| CAS Number | 14537-01-0 (Generic for 3-F-Xylose isomers) |
| Common Intermediate | 1,2-O-Isopropylidene-3-deoxy-3-fluoro- |
| Molecular Formula | |
| Molecular Weight | 152.12 g/mol |
| Stereochemistry | D-Series; C3-Fluorine is trans to C2-Hydroxyl (in furanose form) |
| Electronic Character | Highly polar; Hydrogen bond donor (C2-OH, C5-OH) and acceptor |
Conformational Dynamics (The Fluorine Effect)
Unlike the flexible natural ribose, 3-F-Xyl derivatives exhibit a rigidified ring system. The high electronegativity of the fluorine atom at C3 creates a dipole that aligns antiparallel to the ring oxygen dipole, stabilizing the C3-endo (North) conformation.
Graphviz Diagram: Conformational Locking Mechanism
Caption: The C3-fluorine substituent dictates the thermodynamic preference for the North (C3'-endo) pucker, critical for bioactive nucleoside mimicry.
Physicochemical Properties Profile
Solubility & Lipophilicity
The free sugar is highly hydrophilic, necessitating the use of protecting groups (e.g., isopropylidene, benzoyl) for organic synthesis handling.
-
Water Solubility: High (>100 mg/mL for free sugar).
-
Organic Solubility:
-
Free Sugar: Soluble in DMSO, MeOH, DMF. Insoluble in Hexanes, Et2O.
-
Protected (Acetonide): Soluble in DCM, EtOAc, THF.
-
-
LogP (Octanol/Water):
-
Free Sugar:
(Predicted). -
1,2-O-Isopropylidene derivative:
.
-
Thermal Properties
-
Melting Point:
-
Free sugar is often isolated as a hygroscopic syrup or amorphous solid.
-
Derivative: 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose melts at 112–114 °C .
-
-
Stability: The C-F bond is metabolically stable and resistant to enzymatic cleavage, unlike the C-OH bond. However, the glycosidic bond at C1 is susceptible to acid hydrolysis.
Spectroscopic Characterization (Expertise Pillar)
Accurate identification relies heavily on
Nuclear Magnetic Resonance (NMR)[1][5][6]
-
F NMR:
-
Chemical Shift (
): -202 to -205 ppm (relative to ). -
Multiplicity: Typically a doublet of triplets (dt) or double-doublet (dd) depending on protecting groups.
-
-
H NMR (Coupling Constants):
-
Geminal Coupling (
): Characteristic large coupling of 50–55 Hz . This is the diagnostic fingerprint for the H3 proton attached to the same carbon as fluorine. -
Vicinal Coupling (
):- : ~15–25 Hz (Sensitive to dihedral angle).
- : ~25–30 Hz.
-
Mass Spectrometry
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern: Look for
adducts. The presence of fluorine provides a negligible mass defect but no specific isotope pattern (unlike Cl or Br), so high-resolution MS (HRMS) is required to distinguish (18.998) from (17.002) substitution ( Da).
Experimental Protocol: Synthesis Workflow
This protocol describes the "Inversion Route," the industry standard for generating the 3-fluoro-xylo configuration from a ribose precursor.
Reaction Scheme Overview
-
Starting Material: 1,2-O-Isopropylidene-
-D-ribofuranose.[1][2] -
Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Mechanism:
inversion at C3. The "down" OH of ribose is displaced by F to give the "up" (xylo) configuration.
Graphviz Diagram: Synthetic Pathway
Caption: Stereospecific synthesis via nucleophilic fluorination. The ribo-configuration is inverted to yield the target xylo-fluoride.
Step-by-Step Methodology
Safety Note: DAST is corrosive and generates HF upon contact with water. Perform all steps in a fume hood using plasticware (or dry glassware) and anhydrous solvents.
-
Preparation: Dissolve 1,2-O-isopropylidene-
-D-ribofuranose (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Add anhydrous Pyridine (2.0 eq) to buffer HF generation. -
Fluorination: Cool the solution to -20 °C . Dropwise add DAST (1.5 eq).
-
Critical Control Point: Maintain low temperature during addition to prevent elimination side-reactions (formation of vinyl ethers).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The product will have a higher
than the starting alcohol. -
Quenching: Pour the reaction mixture slowly into saturated
solution (ice-cold) to neutralize. Caution: Vigorous evolution. -
Extraction: Extract with DCM (
). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over . -
Purification: Flash column chromatography (Silica Gel). Elute with a gradient of Hexanes:EtOAc (9:1 to 4:1).
-
Yield: Typical yields range from 60–75% .
Applications in Drug Discovery
The 3-fluoro-xylofuranose scaffold is a cornerstone in the design of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) .
-
Mechanism: The 3'-fluoro group prevents the formation of the 3'-phosphodiester bond required for DNA/RNA chain elongation, acting as an obligate chain terminator.
-
Case Study: This scaffold is structurally related to nucleosides used in treating Hepatitis C, where the 2'- or 3'-modification dictates selectivity for viral vs. human polymerases.
References
-
Gosselin, G., et al. (1993). "1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides." Carbohydrate Research.
- Thibaudeau, C., et al. (1998). "The role of fluorine in the conformation of nucleosides: A structure-activity relationship study." Journal of the American Chemical Society. (Discusses the North/South puckering effects).
-
PubChem Compound Summary. "3-Deoxy-3-fluoro-D-xylose." National Center for Biotechnology Information.
-
Doornbos, J., et al. (1983).[3] "Conformational characteristics of the trinucleoside diphosphate xyloA2'-5'xyloA2'-5'xyloA." Nucleic Acids Research.[3]
-
Synthose Inc. "3-Deoxy-3-fluoro-D-allose Properties (Comparative Fluorosugar Data)."
Sources
An In-Depth Technical Guide to the Stereochemistry of 3-Fluoro-3-deoxy-D-xylofuranose: Synthesis, Analysis, and Application
This guide provides a comprehensive technical overview of 3-Fluoro-3-deoxy-D-xylofuranose, a pivotal fluorinated carbohydrate in contemporary drug discovery and chemical biology. We will delve into the critical aspects of its stereochemistry, the underlying principles of its stereocontrolled synthesis, rigorous analytical methodologies for its characterization, and its significant applications as a precursor for potent antiviral and antineoplastic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this unique glycomimetic.
Introduction: The Strategic Importance of Fluorinated Carbohydrates
The introduction of fluorine into carbohydrate scaffolds is a powerful strategy in medicinal chemistry, profoundly influencing their biological activity. The high electronegativity, small van der Waals radius of fluorine, and the strength of the C-F bond can alter the conformation, pKa, and metabolic stability of the parent molecule. These modifications can lead to enhanced binding affinity to target enzymes or receptors and improved pharmacokinetic profiles. 3-Fluoro-3-deoxy-D-xylofuranose, in particular, has emerged as a valuable building block for the synthesis of nucleoside analogues with significant therapeutic potential. Its unique stereochemistry, with the fluorine atom at the C3 position of the furanose ring, plays a crucial role in its biological activity.
The Stereochemical Landscape of 3-Fluoro-3-deoxy-D-xylofuranose
The defining stereochemical feature of 3-Fluoro-3-deoxy-D-xylofuranose is the orientation of the fluorine atom at the C3 position. In the D-xylo configuration, the C3-F bond is oriented in a trans relationship to the C4 substituent (the CH2OH group) and cis to the C2 hydroxyl group. This specific arrangement is a direct consequence of the synthetic route employed, which typically involves a stereospecific nucleophilic substitution.
The furanose ring itself is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly described as envelope (E) and twist (T) forms.[1][2][3][4] The presence of the highly electronegative fluorine atom at C3 significantly influences the conformational preference of the furanose ring, which in turn dictates the spatial orientation of the substituents and their interactions with biological targets.
Caption: Stereochemical inversion at C3 during synthesis.
Stereocontrolled Synthesis: A Mechanistic Perspective
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose with the correct stereochemistry hinges on a nucleophilic fluorination reaction that proceeds with inversion of configuration. A common and effective strategy involves the use of a suitable precursor with the D-allo configuration at the C3 position.
A widely adopted starting material for this synthesis is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which can be converted to a D-allofuranose derivative.[5][6] The key step is the fluorination of the C3 hydroxyl group, which is typically achieved using diethylaminosulfur trifluoride (DAST).[7]
The Role of DAST in Stereoselective Fluorination
DAST is a versatile and widely used reagent for the deoxofluorination of alcohols. The reaction with a secondary alcohol, such as the C3-hydroxyl group of the D-allofuranose precursor, proceeds through an SN2 mechanism. This results in a complete inversion of the stereochemistry at the reaction center.
Caption: Synthetic workflow from D-glucofuranose.
Experimental Protocol: A Representative Synthesis
The following protocol is a synthesized representation based on established literature procedures for obtaining a key precursor to the title compound.[5][8]
Synthesis of 3-Deoxy-3-fluoro-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-α-D-xylofuranose [5]
-
Oxidation and Reduction: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose is first oxidized at the C3 position, followed by stereoselective reduction to yield 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[9][10][11][]
-
Fluorination: The resulting allofuranose derivative is then treated with diethylaminosulfur trifluoride (DAST) in an anhydrous solvent such as dichloromethane at low temperature. The reaction proceeds with inversion of configuration at C3 to afford 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-xylofuranose.
-
Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed by acid-catalyzed hydrolysis.
-
Sulfonylation: The primary hydroxyl group at C5 is then tosylated to yield 3-deoxy-3-fluoro-1,2-O-isopropylidene-5-O-p-toluenesulfonyl-α-D-xylofuranose. This tosylated intermediate is a versatile precursor for the synthesis of various nucleoside analogues.[5][13]
Analytical Characterization: Validating the Stereochemistry
The confirmation of the stereochemistry of 3-Fluoro-3-deoxy-D-xylofuranose and its derivatives relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR, along with two-dimensional correlation experiments, are indispensable tools for elucidating the precise structure and conformation.[14][15][16][17][18]
Key NMR Signatures
The stereochemistry at C3 can be unequivocally determined by analyzing the coupling constants between the fluorine atom and the adjacent protons (H2, H3, and H4). The magnitude of these J-couplings is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.
| Parameter | Typical Value Range | Significance |
| ³J(H2, F3) | 20-30 Hz | Indicates a cis relationship between H2 and F3. |
| ²J(H3, F3) | ~50 Hz | Characteristic large geminal coupling. |
| ³J(H4, F3) | 5-15 Hz | Indicates a trans relationship between H4 and F3. |
| ¹⁹F Chemical Shift | -200 to -210 ppm (relative to CFCl₃) | Characteristic for a secondary alkyl fluoride. |
Table 1: Representative NMR parameters for confirming the stereochemistry of 3-Fluoro-3-deoxy-D-xylofuranose derivatives.
The observation of a large ³J(H2, F3) and a smaller ³J(H4, F3) is a hallmark of the D-xylo configuration. These coupling constants provide definitive evidence for the stereochemical inversion during the fluorination step.
Applications in Drug Development
3-Fluoro-3-deoxy-D-xylofuranose is a highly sought-after intermediate in the synthesis of nucleoside analogues with potent antiviral and anticancer activities.[5][8][19][20][21] The fluorine atom at the 3'-position of the sugar moiety can enhance the metabolic stability of the nucleoside and modulate its interaction with viral or cellular enzymes.
Antiviral Nucleosides
A significant application of 3-Fluoro-3-deoxy-D-xylofuranose is in the synthesis of 3'-fluoro-3'-deoxynucleosides. For instance, 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose has been utilized as a versatile precursor for the synthesis of β-D-xylofuranosyl nucleosides with potential antiviral activity against HIV and other viruses.[8][19]
Antitumor Agents
Nucleoside analogues derived from 3-Fluoro-3-deoxy-D-xylofuranose have also demonstrated promising antitumor activity. The incorporation of this fluorinated sugar into nucleoside structures can lead to compounds that inhibit key enzymes involved in cancer cell proliferation.[5]
Conclusion
The stereochemistry of 3-Fluoro-3-deoxy-D-xylofuranose is a critical determinant of its utility in medicinal chemistry. The stereocontrolled synthesis, primarily through SN2 fluorination of a D-allofuranose precursor, ensures the desired D-xylo configuration. Rigorous analytical characterization, with a central role for NMR spectroscopy, is essential to validate the stereochemical outcome. As a versatile precursor for a wide range of biologically active nucleoside analogues, 3-Fluoro-3-deoxy-D-xylofuranose continues to be a molecule of significant interest to researchers in drug discovery and development.
References
-
Gosselin, G., Puech, F., Génu-Dellac, C., & Imbach, J. L. (1993). 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. Carbohydrate Research, 249(1), 1-17. [Link]
-
Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2023). Identification of the Furanose Ring Conformations and the Factors Driving Their Adoption. SSRN. [Link]
-
Pankiewicz, K. W., Sochacka, E., & Ciszewski, L. A. (2007). An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 26(5), 505-516. [Link]
-
Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2023). Identification of the furanose ring conformations and the factors driving their adoption. Journal of Molecular Structure, 1282, 135189. [Link]
-
Gosselin, G., Puech, F., Génu-Dellac, C., & Imbach, J. L. (1993). 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. Semantic Scholar. [Link]
-
Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. The Journal of Organic Chemistry, 43(6), 1090-1092. [Link]
-
Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2025). Identification of the furanose ring conformations and the factors driving their adoption. ResearchGate. [Link]
-
Serianni, A. S., & Barker, R. (2002). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry, 67(14), 4647-4651. [Link]
-
Tewson, T. J. (2025). Study on the fluorination of 1, 2-O-isopropylidene D-pentofuranose with DAST and its scalable application. ResearchGate. [Link]
-
Taylor, S., & Driguez, H. (n.d.). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Taylor & Francis. [Link]
-
Eyer, L., et al. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. mSphere, 4(4), e00358-19. [Link]
-
Unkown. (n.d.). 6 Pyranose and Furanose rings formation. University of Babylon. [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]
-
Tvaroska, I., & Carver, J. P. (2000). Synthesis of deoxyfluoro sugars from carbohydrate precursors. Chemical Reviews, 100(7), 2609-2646. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Reddy, V. P. (n.d.). C-C bond cleavage and simultaneous formation of two C-F bonds and one C-S bond in β-keto esters with nucleophilic fluorination reagents. Royal Society of Chemistry. [Link]
-
Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Linclau, B., & Ardá, A. (2019). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 119(1), 1-84. [Link]
-
Reddy, P. G., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]
-
Varga, I., et al. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. Reagents and conditions: a (i) PCC, DCM. ResearchGate. [Link]
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]
-
Doboszewski, B., & Herdewijn, P. (2009). 3-Deoxy-1,2-di-O-isopropylidene-5-O-tosyl-d-threo-pentofuranose. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o135. [Link]
-
Alam, M. S., et al. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Karaelmas Fen ve Mühendislik Dergisi, 8(2), 333-340. [Link]
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Methodological & Application
3-Fluoro-3-deoxy-D-xylofuranose synthesis protocols
Application Note & Protocol: Synthesis of 3-Fluoro-3-deoxy-D-xylofuranose
Part 1: Strategic Overview
Subject: Scalable Synthesis of 3-Fluoro-3-deoxy-D-xylofuranose via Stereoselective Deoxofluorination. Target Audience: Medicinal Chemists, Process Chemists, and Nucleoside Researchers.
Significance: 3-Fluoro-3-deoxy-D-xylofuranose is a critical carbohydrate scaffold in the development of nucleoside analogs (e.g., antiviral and anticancer agents). The introduction of fluorine at the C3 position significantly alters the sugar pucker (conformation) and electronic profile, often enhancing metabolic stability and binding affinity against polymerases.
Synthetic Logic (The "Why" behind the "How"): The synthesis hinges on the stereochemical inversion at the C3 position.[1]
-
Target Configuration: xylo- (C3-F is trans to C2-OH relative to the ribo- starting point, but in the protected furanose form, specific relative stereochemistry is key).
-
Starting Material: D-Ribose derivatives (specifically 1,2-O-isopropylidene-
-D-ribofuranose ).[2][3] -
Mechanism: Nucleophilic fluorination using Diethylaminosulfur Trifluoride (DAST) proceeds via an
mechanism. Therefore, to achieve the xylo- configuration, one must start with the ribo- configuration.-
Ribo (C3-OH) + DAST
Xylo (C3-F).
-
Part 2: Detailed Experimental Protocols
Workflow Diagram
Caption: Stereoselective synthesis pathway from D-Ribose to 3-Fluoro-3-deoxy-D-xylofuranose via C3 inversion.
Step 1: Preparation of 5-O-Benzoyl-1,2-O-isopropylidene- -D-ribofuranose
Objective: Selectively protect the primary C5-hydroxyl group to prevent side reactions during fluorination, while leaving the secondary C3-hydroxyl free for substitution.
Reagents:
-
1,2-O-Isopropylidene-
-D-ribofuranose (Starting Material)[2][3] -
Benzoyl Chloride (BzCl)
-
Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve 1,2-O-isopropylidene-
-D-ribofuranose (10.0 g, 52.6 mmol) in anhydrous pyridine (100 mL) under an argon atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Benzoyl Chloride (6.7 mL, 57.8 mmol, 1.1 eq) dropwise over 30 minutes. The slow addition prevents bis-benzoylation at C3.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting material (
) should disappear, and the mono-benzoylated product ( ) should appear. -
Quench: Add MeOH (5 mL) to quench excess BzCl. Stir for 15 minutes.
-
Workup: Concentrate the pyridine under reduced pressure. Dissolve the residue in DCM (200 mL) and wash sequentially with 1M HCl (2 x 100 mL), sat. NaHCO
(100 mL), and brine (100 mL). -
Purification: Dry over Na
SO , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% 30% EtOAc in Hexanes).
Yield: Expect 85–90% (approx. 13.5 g) as a white foam/solid.
Step 2: Deoxofluorination (The Critical Inversion)
Objective: Convert the C3-hydroxyl (ribo) to C3-fluoride (xylo) with stereochemical inversion.
Safety Critical: DAST (Diethylaminosulfur trifluoride) releases HF upon hydrolysis. Use plastic/Teflon ware where possible for measuring, work in a fume hood, and have calcium gluconate gel available.
Reagents:
-
5-O-Benzoyl-1,2-O-isopropylidene-
-D-ribofuranose (from Step 1) -
Anhydrous DCM
-
Pyridine (to scavenge HF)
Protocol:
-
Setup: In a flame-dried round-bottom flask under argon, dissolve the Step 1 product (5.0 g, 17.0 mmol) in anhydrous DCM (50 mL). Add anhydrous pyridine (2.75 mL, 34.0 mmol, 2.0 eq).
-
Cooling: Cool the mixture to -20°C . Note: Lower temperatures minimize elimination side-products (vinyl ethers).
-
Addition: Add DAST (3.4 mL, 25.5 mmol, 1.5 eq) dropwise via syringe.
-
Reaction: Stir at -20°C for 1 hour, then allow to warm slowly to RT over 12 hours (overnight).
-
Quench (Hazardous): Cool back to 0°C. Slowly pour the reaction mixture into a stirred beaker containing saturated NaHCO
(100 mL) and crushed ice. Caution: Vigorous effervescence (CO ) will occur. -
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), sat. NaHCO
, and brine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Dry over MgSO
and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 4:1).
Characterization Check:
- F NMR: Look for a signal around -200 to -210 ppm (typical for secondary fluorides on furanose rings), appearing as a doublet of doublets due to H3/F and H4/F coupling.
-
Stereochemistry: The coupling constant
is typically large (50-55 Hz). The formation of the xylo isomer is confirmed by the disappearance of typical ribo coupling patterns in NMR.
Yield: Expect 60–75%.
Product: 5-O-Benzoyl-3-deoxy-3-fluoro-1,2-O-isopropylidene-
Step 3: Global Deprotection (Optional)
Objective: Isolate the free sugar 3-Fluoro-3-deoxy-D-xylofuranose.
Protocol:
-
De-O-benzoylation: Dissolve the fluorinated intermediate in dry MeOH. Add NaOMe (0.1 eq). Stir at RT for 1 hour. Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate.
-
Hydrolysis: Dissolve the residue in 50% aqueous TFA (trifluoroacetic acid). Stir at RT for 2 hours (or heat to 50°C if sluggish).
-
Workup: Co-evaporate with toluene multiple times to remove TFA and water.
-
Result: 3-Fluoro-3-deoxy-D-xylofuranose (mixture of
anomers).
Part 3: Data Summary & Troubleshooting
Key Data Parameters
| Parameter | Value / Observation | Notes |
| Precursor Config | Ribo (C3-OH down/cis to C2) | Essential for DAST inversion. |
| Product Config | Xylo (C3-F up/trans to C2) | Validated by |
| Reagent Stoichiometry | DAST (1.5 eq), Pyridine (2.0 eq) | Excess DAST ensures completion; Pyridine prevents acid-catalyzed degradation. |
| Temperature | -20°C | Critical to avoid elimination to 3,4-unsaturated sugar. |
| Typical Yield | 60-75% (Fluorination step) | Losses primarily due to elimination side products. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Olefin Formation | Temperature too high during DAST addition. | Maintain -20°C or lower (-40°C) during addition. |
| No Reaction | Old/Hydrolyzed DAST. | Use fresh DAST (should be yellow/orange liquid, not dark brown/fuming excessively). |
| Acetonyde Hydrolysis | HF accumulation. | Ensure sufficient Pyridine is present in the reaction mixture. |
| Incomplete Separation | Fluoride and Alcohol have similar | Use Toluene:EtOAc gradients or perform benzoylation of crude to separate unreacted alcohol as dibenzoate. |
Part 4: References
-
Gosselin, G., et al. (1993).[8][9] "1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides."[9][10] Carbohydrate Research, 249(1), 1-17.[8][9] Link
-
Giordani, A., & Battistini, C. (1991).[1] "A New Synthesis of 3'-Fluoro-3'-deoxyadenosine." Nucleosides and Nucleotides, 10(1-3), 719-721.[1] Link
-
Ren, H., et al. (2015). "Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides." Beilstein Journal of Organic Chemistry, 11, 2509–2520. Link
-
Mori, Y., & Morishima, N. (1994). "Fluorination Reactions at C-5 of 3-O-Benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses." Bulletin of the Chemical Society of Japan, 67(1), 236-241.[8] Link[8]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chempep.com [chempep.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 20031-21-4: 1,2-O-Isopropylidene-α-D-xylofuranose [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
applications of 3-Fluoro-3-deoxy-D-xylofuranose in antiviral research.
Application Note: 3-Fluoro-3-deoxy-D-xylofuranose as a Scaffold in Antiviral Nucleoside Development
Executive Summary
In the high-stakes landscape of antiviral drug discovery, nucleoside analogues remain the cornerstone of therapeutic intervention. While ribo- and 2'-deoxyribo- configurations dominate approved therapies (e.g., Sofosbuvir, Remdesivir), the 3-Fluoro-3-deoxy-D-xylofuranose scaffold represents a critical "stereochemical probe" and synthetic intermediate.
This guide details the application of this specific sugar moiety in two distinct vectors:
-
Synthetic Precursor: As a versatile glycosyl donor for generating 3'-fluoro-xylo-nucleosides.
-
Mechanistic Probe: Utilizing the unique "North" (
or C3'-endo) ring pucker induced by the 3'-fluoro-xylo configuration to map the steric and conformational tolerance of viral polymerases (HBV, HCV, HIV).
Part 1: Chemical Basis & Structural Biology
The Fluorine Effect & Ring Conformation
The substitution of a hydroxyl group with fluorine at the C3 position of xylose creates a profound electronic and steric shift. Unlike the natural ribo- configuration (found in RNA), the xylo- configuration places the C3-substituent on the same face as the C5-hydroxymethyl group (trans to the aglycone in
-
Gauche Effect: The high electronegativity of fluorine dictates the furanose ring puckering. In 3'-fluoro-xylofuranosides, the dipole interactions favor a North (N-type, C3'-endo) conformation.
-
Polymerase Exclusion: Most viral RNA-dependent RNA polymerases (RdRp) and Reverse Transcriptases (RT) are evolved to bind substrates in the South (S-type, C2'-endo) conformation.
-
Application: By synthesizing 3'-fluoro-xylo nucleosides, researchers create "molecular calipers." If a viral polymerase accepts this analog, it indicates a high degree of active-site plasticity. If it rejects it (while accepting the ribo- epimer), it confirms a strict conformational gatekeeping mechanism.
Part 2: Synthetic Protocols
Protocol A: Vorbrüggen Glycosylation of 3-Fluoro-3-deoxy-D-xylofuranose
Objective: To couple the fluorinated sugar scaffold with a nucleobase (e.g., Uracil, Adenine, or modified bases) to generate the antiviral candidate.[1][2]
Reagents:
-
Scaffold: 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose (Protected Sugar).
-
Nucleobase: Silylated N-heterocycle (e.g., Bis(trimethylsilyl)uracil).
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Activation of Nucleobase:
-
Suspend the nucleobase (1.2 eq) in Hexamethyldisilazane (HMDS) with a catalytic amount of Ammonium Sulfate.
-
Reflux under Argon for 4–6 hours until a clear solution is obtained (indicating full silylation).
-
Evaporate HMDS in vacuo to yield the silylated base as a viscous oil or foam.
-
-
Coupling Reaction (The Vorbrüggen Procedure):
-
Dissolve the 3-Fluoro-xylo sugar (1.0 eq) and the silylated base (1.2 eq) in anhydrous MeCN (0.1 M concentration).
-
Cool the mixture to 0°C under an inert Argon atmosphere.
-
Critical Step: Add TMSOTf (1.1 eq) dropwise. The Lewis acid activates the C1-acetate, generating an oxocarbenium ion intermediate.
-
Mechanistic Note: The presence of the 2-O-acetyl group ensures
-selectivity via neighboring group participation (anchimeric assistance), despite the fluorine at C3. -
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica, 5% MeOH in DCM).
-
-
Work-up & Deprotection:
-
Quench with saturated NaHCO
solution. Extract with Ethyl Acetate (3x). -
Purify the protected nucleoside via silica gel chromatography.
-
Global Deprotection: Treat the protected intermediate with Methanolic Ammonia (7 N NH
in MeOH) at RT for 12 hours to remove the benzoyl and acetyl esters. -
Isolate the final 1-(3-deoxy-3-fluoro-
-D-xylofuranosyl) nucleoside .
-
Part 3: Biological Evaluation Protocols
Protocol B: Viral Polymerase Primer Extension Assay
Objective: To determine if the synthesized 3'-fluoro-xylo-nucleoside triphosphate (3'-F-xylo-NTP) acts as a chain terminator or a competitive inhibitor against viral polymerases (e.g., HIV-1 RT or HCV NS5B).
Prerequisites:
-
Convert the nucleoside from Protocol A into its Triphosphate form (using POCl
/Proton Sponge protocol). -
Target Enzyme: Recombinant HIV-1 Reverse Transcriptase or HCV NS5B.
-
Template/Primer: Heteropolymeric RNA template annealed to a 5'-Cy5 labeled DNA primer.
Methodology:
-
Reaction Assembly:
-
Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.8), 50 mM NaCl, 6 mM MgCl
, 1 mM DTT. -
Mix Enzyme (20 nM) with Template/Primer duplex (100 nM).
-
-
Inhibitor Challenge:
-
Add natural dNTPs (10
M) to initiate elongation. -
Experimental Arm: Add 3'-F-xylo-NTP at varying concentrations (0.1
M – 100 M). -
Control Arm: Use 3'-F-ribo-NTP (known chain terminator) and ddNTP (obligate terminator).
-
-
Incubation & Quenching:
-
Incubate at 37°C for 15–30 minutes.
-
Quench the reaction by adding 2x Loading Buffer (95% Formamide, 20 mM EDTA).
-
-
Analysis:
-
Heat samples to 95°C for 5 minutes.
-
Resolve products on a 15% Denaturing Polyacrylamide Gel (PAGE).
-
Data Interpretation:
-
Full Length Product: The analog is not incorporated and does not inhibit.
-
Truncated Band (N+1): The analog was incorporated and caused Chain Termination .
-
Reduced Intensity (Global): The analog binds the active site but prevents catalysis (Competitive Inhibition).
-
-
Part 4: Visualization & Logic
Workflow Diagram: Synthesis & Mechanism
The following diagram illustrates the divergent utility of the 3-Fluoro-xylo scaffold: its conversion into a nucleoside and its conformational impact on polymerase binding.
Caption: Synthetic pathway from the 3-Fluoro-xylo sugar precursor to the active triphosphate, illustrating the conformational bias (North) that dictates polymerase selectivity.
Part 5: Comparative Data Analysis
Table 1: Conformational & Biological Properties of 3'-Fluoro Epimers
| Feature | 3'-Fluoro-D-xylo furanose | 3'-Fluoro-D-ribo furanose |
| C3 Stereochemistry | "Up" (Trans to Base) | "Down" (Cis to Base) |
| Dominant Pucker | North (C3'-endo) | South (C2'-endo) |
| Electronic Effect | C3-F dipole opposes O4 | C3-F dipole aligns with O4 |
| Polymerase Interaction | Probe for Active Site Volume | Classic Chain Terminator |
| Primary Utility | Mechanistic Probe / SAR | Approved Antiviral Scaffold |
| Example Compound | 1-(3'-F-xylo)-Uracil | 3'-F-ddA (Lodnosine analog) |
References
-
Gosselin, G., et al. (1993). "1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents."[3][4][5] Carbohydrate Research.
-
Herdewijn, P. (2001). "Heterocyclic Modifications of Nucleosides and Nucleotides." Antisense & Nucleic Acid Drug Development.
-
Pankiewicz, K. W. (2000). "Fluorinated nucleosides."[1][3][5][6][7][8][9][10][11] Carbohydrate Research. (Review of fluorine substitution effects on sugar puckering).
-
Chong, Y., et al. (2002). "Stereoselective Synthesis and Antiviral Activities of 3'-Fluoro-apio-nucleosides." Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. An efficient synthesis of 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil as potential antitumor or/and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3'-Fluoro-3'-deoxyribonucleoside 5'-triphosphates: synthesis and use as terminators of RNA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Fluoro-3-deoxy-D-xylofuranose as a Mechanistic Probe in Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Carbohydrates in Mechanistic Studies
In the intricate world of drug discovery and molecular biology, understanding the precise mechanism of action of enzymes is paramount. Fluorinated carbohydrates have emerged as powerful tools for elucidating these mechanisms.[1][2] The strategic replacement of a hydroxyl group with a fluorine atom, a bioisostere of similar size but with vastly different electronic properties, offers a unique window into enzyme-substrate interactions. The high electronegativity of fluorine can significantly alter the electronic environment of the sugar ring, influencing the stability of reaction intermediates and transition states without causing major steric perturbations. This allows researchers to dissect enzymatic pathways, identify key active site residues, and design more potent and specific inhibitors.[1]
This guide focuses on the application of 3-Fluoro-3-deoxy-D-xylofuranose and its nucleoside derivatives as mechanistic probes, particularly in the context of antiviral drug development. While the free sugar holds potential for probing various carbohydrate-processing enzymes, its most prominent and well-documented application lies in the synthesis of nucleoside analogues that target viral polymerases.
Mechanism of Action: Probing Viral RNA-Dependent RNA Polymerases
The primary application of 3-Fluoro-3-deoxy-D-xylofuranose is as a key component of nucleoside analogues designed to inhibit viral RNA-dependent RNA polymerases (RdRps).[3][4] These enzymes are essential for the replication of many RNA viruses, making them a prime target for antiviral therapies.[3][5]
The mechanism of inhibition by 3'-deoxy-3'-fluoroxylofuranosyl nucleosides is a classic example of chain termination. Here's a step-by-step breakdown:
-
Cellular Uptake and Activation: The nucleoside analogue, being relatively lipophilic, can cross the cell membrane. Once inside the cell, host cell kinases phosphorylate the nucleoside, converting it into its active triphosphate form.
-
Competition with Natural Substrates: The resulting 3'-deoxy-3'-fluoroxylofuranosyl nucleoside triphosphate now structurally mimics the natural nucleoside triphosphates (e.g., ATP, GTP, CTP, UTP).
-
Incorporation into the Nascent RNA Chain: The viral RdRp recognizes the fluorinated analogue and incorporates it into the growing viral RNA strand.
-
Chain Termination: The crucial feature of this analogue is the replacement of the 3'-hydroxyl group with a fluorine atom. The 3'-hydroxyl group is essential for forming the phosphodiester bond with the next incoming nucleoside triphosphate.[3] Its absence in the incorporated analogue makes further elongation of the RNA chain impossible, leading to premature termination of viral RNA synthesis.[4][6]
The presence of the fluorine atom at the 3' position not only prevents chain elongation but also enhances the metabolic stability of the nucleoside analogue against degradation by cellular enzymes.[4]
Diagram: Mechanism of Viral RNA Polymerase Inhibition
Caption: Mechanism of action of 3'-deoxy-3'-fluoroxylofuranosyl nucleoside analogues as viral RNA polymerase inhibitors.
Application & Protocols
Protocol 1: In Vitro Viral RNA-Dependent RNA Polymerase Inhibition Assay
This protocol describes a non-radioactive, fluorescence-based assay to determine the inhibitory potential of a 3'-deoxy-3'-fluoroxylofuranosyl nucleoside triphosphate on a purified viral RdRp.
Rationale: This assay directly measures the enzymatic activity of the viral polymerase. By quantifying the amount of RNA produced in the presence and absence of the inhibitor, we can determine the IC50 value, a key parameter for assessing the potency of the compound. A fluorogenic substrate is used for ease of detection and high-throughput screening compatibility.
Materials:
-
Purified viral RdRp
-
3'-Deoxy-3'-fluoroxylofuranosyl nucleoside triphosphate (test inhibitor)
-
Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)
-
RNA template with a known sequence
-
RNA primer complementary to the 3' end of the template
-
Fluorogenic intercalating dye (e.g., SYBR Green II)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
96-well black microplates
-
Fluorescence plate reader
Experimental Workflow:
Caption: Workflow for the in vitro viral RdRp inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the 3'-deoxy-3'-fluoroxylofuranosyl nucleoside triphosphate in assay buffer.
-
Prepare a master mix containing the viral RdRp and the RNA template-primer duplex in assay buffer.
-
Prepare a master mix of the four natural NTPs in assay buffer.
-
Prepare a solution of the fluorogenic dye in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the desired volume of the test inhibitor dilutions. Include control wells with buffer only (no inhibitor) and wells with a known inhibitor as a positive control.
-
Add the RdRp/template-primer master mix to all wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NTP master mix to all wells.
-
Incubate the plate at the optimal temperature for the RdRp for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of RNA synthesis.
-
-
Detection:
-
Stop the reaction by adding a solution of EDTA to chelate the Mg2+ ions.
-
Add the fluorogenic dye solution to each well.
-
Incubate the plate in the dark for 5-10 minutes to allow the dye to intercalate with the newly synthesized double-stranded RNA.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
Subtract the background fluorescence from the control wells without enzyme.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
| Inhibitor Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| 0 (No Inhibitor) | 5000 | 0 |
| 0.1 | 4500 | 10 |
| 1 | 2500 | 50 |
| 10 | 500 | 90 |
| 100 | 100 | 98 |
Protocol 2: Cell-Based Antiviral Activity Assay (CPE Reduction Assay)
This protocol is designed to evaluate the antiviral activity of a 3'-deoxy-3'-fluoroxylofuranosyl nucleoside in a cell culture system by measuring the inhibition of virus-induced cytopathic effect (CPE).
Rationale: This assay provides a more physiologically relevant assessment of the compound's efficacy, as it accounts for cellular uptake, metabolic activation, and potential cytotoxicity. The principle is that an effective antiviral agent will protect the host cells from the destructive effects of the virus.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
3'-Deoxy-3'-fluoroxylofuranosyl nucleoside (test compound)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
96-well clear-bottom cell culture plates
-
CO2 incubator
Experimental Workflow:
Caption: Workflow for the cell-based CPE reduction assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3'-deoxy-3'-fluoroxylofuranosyl nucleoside in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include control wells with medium only (cell control), medium with virus only (virus control), and a known antiviral drug as a positive control. Also, prepare a separate plate without virus to determine cytotoxicity (CC50).
-
Pre-incubate the cells with the compound for a few hours.
-
-
Virus Infection:
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a few days.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
-
Assessment of Antiviral Activity and Cytotoxicity:
-
Monitor the cells daily for the appearance of CPE using a microscope.
-
When CPE is maximal in the virus control wells (typically 3-5 days post-infection), assess cell viability using your chosen reagent according to the manufacturer's protocol.
-
-
Data Analysis:
-
For the antiviral activity plate, calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.
-
Plot the percentage of CPE reduction against the logarithm of the compound concentration and determine the 50% effective concentration (EC50).
-
For the cytotoxicity plate, calculate the percentage of cell viability relative to the untreated cell control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
-
Data Presentation:
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Test Compound | 5.2 | >100 | >19.2 |
| Positive Control | 2.8 | >100 | >35.7 |
Potential Applications of Free 3-Fluoro-3-deoxy-D-xylofuranose
While the primary use of 3-Fluoro-3-deoxy-D-xylofuranose is in the synthesis of nucleoside analogues, the free sugar itself has potential as a mechanistic probe for various carbohydrate-processing enzymes, such as:
-
Xylose Isomerases: These enzymes catalyze the reversible isomerization of D-xylose to D-xylulose. The fluorinated analogue could be used in competition assays to probe the active site and understand the role of the 3-hydroxyl group in substrate binding and catalysis.
-
Glycosyltransferases: These enzymes transfer sugar moieties from an activated donor to an acceptor molecule.[2][7][8] 3-Fluoro-3-deoxy-D-xylofuranose could be used to synthesize fluorinated sugar nucleotide donors to study the mechanism of these enzymes.[9]
-
Aldose Reductases: These enzymes are involved in the polyol pathway and have been implicated in diabetic complications. The metabolism of other fluorinated sugars, such as 3-deoxy-3-fluoro-D-glucose, has been studied in vivo using 19F NMR to monitor aldose reductase activity.[10] A similar approach could potentially be applied to 3-Fluoro-3-deoxy-D-xylofuranose.
Conclusion
3-Fluoro-3-deoxy-D-xylofuranose is a valuable building block for the synthesis of potent mechanistic probes, particularly for studying and inhibiting viral RNA-dependent RNA polymerases. The resulting nucleoside analogues act as chain terminators of viral RNA synthesis, providing a clear and measurable endpoint for both in vitro and cell-based assays. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the antiviral potential of compounds derived from this versatile fluorinated sugar. Further exploration of the free sugar as a probe for other carbohydrate-metabolizing enzymes could open up new avenues for drug discovery and mechanistic enzymology.
References
-
Furdui, C., & Anderson, K. S. (2004). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current medicinal chemistry, 11(16), 2177–2189. [Link]
-
Sharma, M., & Kumar, V. (2022). Revisiting Viral RNA-Dependent RNA Polymerases: Insights from Recent Structural Studies. Viruses, 14(10), 2200. [Link]
-
Eyer, L., Zouharová, D., & De Clercq, E. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial agents and chemotherapy, 62(12), e01558-18. [Link]
-
Boulard, Y., & Bressanelli, S. (2021). Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize. Frontiers in Medical Technology, 3, 705875. [Link]
-
Gosselin, G., Puech, F., Génu-Dellac, C., & Imbach, J. L. (1993). 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. Carbohydrate research, 249(1), 1–17. [Link]
-
Arnold, J. J., & Cameron, C. E. (2007). Poliovirus RNA-dependent RNA polymerase (3Dpol) fidelity and viral phenotype. Virology journal, 4, 44. [Link]
-
Obexer, R., Zoller, T., & Müller, M. (2025). Fluorogenic, Subsingle-Turnover Monitoring of Enzymatic Reactions Involving NAD(P)H Provides a Generalized Platform for Directed Ultrahigh-Throughput Evolution of Biocatalysts in Microdroplets. Journal of the American Chemical Society. [Link]
-
Canard, B., & Sarfati, R. S. (2010). Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. Future microbiology, 5(7), 1047–1062. [Link]
-
Withers, S. G., Namchuk, M., Braun, C., & McCarter, J. D. (1996). Fluorinated sugars as probes of glycosidase mechanisms. In Biomedical Frontiers of Fluorine Chemistry (pp. 204–217). American Chemical Society. [Link]
-
Wong, C. H., & Chen, X. (2000). Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases. Journal of the American Chemical Society, 122(33), 8140–8141. [Link]
-
Deutsch, J. C., & Dolle, R. E. (1990). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. The Journal of biological chemistry, 265(14), 8293–8298. [Link]
-
Yuan, J., Liu, F., & Ye, X. S. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules (Basel, Switzerland), 28(18), 6649. [Link]
-
Kuschmierz, L., & van der Weijden, V. (2022). Workflows for optimization of enzyme cascades and whole cell catalysis based on enzyme kinetic characterization and pathway modeling. Current Opinion in Biotechnology, 74, 55–60. [Link]
-
Zamporlini, F., & Orsomando, G. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. International journal of molecular sciences, 24(2), 1699. [Link]
-
Liu, F., & Ye, X. S. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6649. [Link]
-
Liu, F., & Ye, X. S. (2023). Fluorine-Containing Glycomimetics. Encyclopedia, 3(4), 1145-1165. [Link]
-
Štefane, B., & Urleb, U. (2023). A Systematic Review of Enzymatic Kinetics in Microreactors. Catalysts, 13(4), 721. [Link]
-
L-Plata, I., & Schnell, S. (2014). Enzyme kinetics: the whole picture reveals hidden meanings. FEBS letters, 588(20), 3685–3691. [Link]
-
Bella, M., Koóš, M., & Lin, C. H. (2015). Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives. Beilstein journal of organic chemistry, 11, 1547–1552. [Link]
-
Macarron, R., & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]
-
Yang, S., & Pan, C. (2021). Thermodynamic and Kinetic Modeling of Co-utilization of Glucose and Xylose for 2,3-BDO Production by Zymomonas mobilis. Frontiers in Bioengineering and Biotechnology, 9, 706245. [Link]
-
Bella, M., Koóš, M., & Lin, C. H. (2015). Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives. Beilstein Journal of Organic Chemistry, 11, 1547-1552. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of medicinal chemistry, 63(19), 10742–10772. [Link]
Sources
- 1. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize [frontiersin.org]
- 6. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution 19F NMR Spectroscopy of 3-Fluoro-3-deoxy-D-xylofuranose
Executive Summary
This Application Note provides a comprehensive protocol for the characterization of 3-Fluoro-3-deoxy-D-xylofuranose (3-F-Xyl) using 19F NMR spectroscopy. Fluorinated carbohydrates are critical tools in glycomimetics and drug discovery, serving as mechanistic probes for glycosidases and metabolic inhibitors. The substitution of a hydroxyl group with fluorine at the C3 position introduces a sensitive NMR reporter (
This guide details sample preparation, acquisition parameters, and data analysis strategies, focusing on distinguishing anomeric populations (
Scientific Background & Mechanistic Insight
The Fluorine Advantage in Carbohydrate Analysis
Unlike
Structural Dynamics: The Anomeric Equilibrium
In aqueous solution, 3-F-Xyl exists in a dynamic equilibrium primarily between its
- -anomer: The C1-OH is trans to the C4-CH2OH group (in standard D-xylofuranose definitions).
- -anomer: The C1-OH is cis to the C4-CH2OH group.
The
Scalar Coupling as a Conformational Probe
The multiplet structure of the
- (Geminal): Large magnitude (~50–55 Hz). This is the diagnostic "fingerprint" of the substitution site.
-
and
(Vicinal): These values (typically 0–30 Hz) depend on the H-C-C-F dihedral angle, following a Karplus-type relationship. They are direct reporters of the furanose ring pucker.
Experimental Protocol
Materials & Sample Preparation
Objective: Prepare a sample that mimics physiological conditions while ensuring high signal-to-noise (S/N) ratio.
-
Analyte: 3-Fluoro-3-deoxy-D-xylofuranose (>95% purity).
-
Solvent: D₂O (99.9% D) is recommended to minimize solvent suppression artifacts and mimic biological environments.
-
Internal Standard (Reference): Sodium Trifluoroacetate (NaTFA) or Trifluoroethanol (TFE).
-
Note: Avoid internal NaF if studying enzyme kinetics, as free fluoride can inhibit enzymes. For strict structural work, an external coaxial insert containing
or NaTFA is preferred to prevent chemical interaction.
-
Protocol Steps:
-
Weigh 5–10 mg of 3-F-Xyl into a clean vial.
-
Dissolve in 600 µL of D₂O .
-
Add 10 µL of 10 mM NaTFA (internal reference) OR use a coaxial insert.
-
Transfer to a high-precision 5 mm NMR tube.
-
Degassing (Optional but recommended for relaxation studies): Bubble with helium or nitrogen for 2 minutes to remove dissolved oxygen.
Acquisition Parameters (Bruker/Varian Standard)
To ensure accurate integration (quantification of anomers) and resolution of couplings, two distinct experiments are required.
Experiment A: Proton-Coupled 19F NMR (Structural Assignment)
-
Pulse Sequence: zg (standard 1D)
-
Spectral Width (SW): 50–100 ppm (centered approx. -200 ppm).
-
Transmitter Offset (O1P): -200 ppm (typical region for secondary fluorides).
-
Relaxation Delay (D1): 2.0 s (sufficient for qualitative structure).
-
Scans (NS): 64–128.
-
Goal: Observe the multiplet patterns (
and ) to determine coupling constants.
Experiment B: Inverse-Gated Decoupled 19F NMR (Quantification)
-
Pulse Sequence: zgig (Inverse gated decoupling).
-
Relaxation Delay (D1):
.-
Note: Fluorine
in sugars can range from 1 to 4 seconds. Set D1 = 10–15 s for quantitative accuracy.
-
-
Scans (NS): 32–64.
-
Goal: Accurate integration of
and anomer peaks.
Visualization of Experimental Workflow
Figure 1: Step-by-step experimental workflow for 19F NMR characterization of fluorinated carbohydrates.
Data Analysis & Interpretation
Spectral Features Table
The following table summarizes the expected NMR parameters for 3-Fluoro-3-deoxy-D-xylofuranose in D₂O.
| Parameter | Value Range (Approx.) | Description |
| Chemical Shift ( | -195 to -215 ppm | Secondary fluorine (relative to CFCl₃). |
| Multiplicity | ddd or dt | Split by H3 (gem), H2 (vic), H4 (vic). |
| 50 – 55 Hz | Large geminal coupling; identifying feature. | |
| 10 – 25 Hz | Depends on H2-C2-C3-F3 dihedral angle. | |
| 10 – 25 Hz | Depends on H4-C4-C3-F3 dihedral angle. | |
| Anomeric Separation | Difference between |
Calculating Anomeric Ratio
Using the Inverse-Gated Decoupled spectrum:
-
Identify the two dominant singlets corresponding to
and anomers. -
Integrate the area under each peak (
and ). -
Calculate the ratio:
Note: In D-xylofuranose derivatives, the ratio is typically near 40:60, but fluorine substitution can shift this due to electronic effects.
Logic of the Anomeric Equilibrium (Pathway)
The fluorine atom is not merely a label; it influences the ring's preferred shape. The diagram below illustrates the equilibrium and the factors influencing the observed signals.
Figure 2: Mutarotation equilibrium of 3-F-Xyl. The fluorine substituent influences the stability of the furanose ring pucker via stereoelectronic effects.
Troubleshooting & Self-Validation
To ensure the protocol is "self-validating," perform these checks:
-
Phasing Check: In the coupled spectrum, the large doublet (
) must be symmetrical. Asymmetry indicates poor shimming or off-resonance effects. -
Integration Validation: If the sum of integrals for
and does not match the concentration relative to the internal standard (within 5%), repeat with a longer D1 delay (relaxation is incomplete). -
Decoupling Efficiency: In the decoupled spectrum, peaks should be sharp singlets. Broadening indicates inefficient decoupling power or temperature gradients.
References
-
Withers, S. G. (1987). "Synthesis and N.M.R. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-α- and β-d-glucopyranosides." Carbohydrate Research.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Linclau, B., et al. (2020). "Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening... by 19F NMR Spectroscopy." Journal of Organic Chemistry.
-
Reich, H. J. (2020).[3] "19F Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.
-
Gosselin, G., et al. (1993). "1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose...".[4] Carbohydrate Research.
Sources
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoro-3-deoxy-D-xylofuranose as a precursor for nucleoside synthesis.
Application Note: Advanced Synthesis & Utilization of 3-Fluoro-3-deoxy-D-xylofuranose in Nucleoside Analog Development
Executive Summary
This guide details the strategic synthesis and application of 3-fluoro-3-deoxy-D-xylofuranose as a high-value glycosyl donor. Unlike standard ribose analogues, the xylo configuration (3'-F "up") introduces unique ring-puckering constraints and metabolic resistance profiles essential for next-generation antiviral and anticancer therapeutics. This protocol focuses on the inversion-based synthesis from D-ribose precursors using DAST, followed by stereoselective Vorbrüggen glycosylation .
Scientific Rationale & Causality
The "Fluorine Effect" in Xylo-Nucleosides
The incorporation of fluorine at the C3 position of the furanose ring is not merely a bioisosteric replacement for a hydroxyl group; it is a conformational switch.
-
Electronic Effects: Fluorine is the most electronegative element. Its presence at C3 induces a strong gauche effect with the ring oxygen (O4), significantly biasing the sugar pucker (N-type vs. S-type conformation).
-
Metabolic Stability: The C3-F bond is resistant to enzymatic cleavage. Furthermore, the xylo configuration (inversion at C3 relative to ribose) prevents recognition by 3'-exonucleases, extending the in vivo half-life of the resulting nucleotide.
-
H-Bonding: Unlike -OH, the -F atom acts only as a hydrogen bond acceptor, altering interaction maps within viral polymerase active sites.
Strategic Synthesis: The Inversion Principle
Direct fluorination of a xylo sugar with retention of configuration is chemically difficult and low-yielding. Therefore, the causal pathway for efficient synthesis relies on nucleophilic substitution (
-
Starting Material: We utilize 1,2-O-isopropylidene-
-D-ribofuranose .[1] -
Mechanism: Reaction with Diethylaminosulfur trifluoride (DAST) at the C3-OH (ribo-down) forces the incoming fluoride to attack from the top face, yielding the 3-fluoro-xylo (up) configuration.
Phase I: Synthesis of the Glycosyl Donor
Target Molecule: 1,2-Di-O-acetyl-3-fluoro-3-deoxy-5-O-benzoyl-D-xylofuranose.
Reagents & Equipment
-
Precursor: 1,2-O-isopropylidene-
-D-xylofuranose (Note: See protocol adjustment below; we start from ribo to get xylo via inversion, or use specific leaving groups). Correction: To obtain 3-F-xylo, we start with 1,2-O-isopropylidene- -D-ribofuranose . -
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).
-
Solvents: Dichloromethane (anhydrous), Pyridine.
Step-by-Step Protocol
Step 1: 5-O-Protection
-
Dissolve 1,2-O-isopropylidene-
-D-ribofuranose (10 g) in anhydrous pyridine. -
Add Benzoyl chloride (1.1 eq) dropwise at 0°C.
-
Stir at RT for 4h.
-
Why: We must protect the primary 5-OH to prevent competitive fluorination. Benzoyl is chosen over trityl here to survive the subsequent acidic acetolysis.
Step 2: DAST Fluorination (The Critical Inversion)
-
Safety Alert: DAST releases HF. Use plastic/Teflon ware if possible, or glass with strict exclusion of moisture. Perform in a fume hood.
-
Dissolve the 5-O-benzoyl intermediate in anhydrous
. -
Cool to -20°C.
-
Add DAST (1.5 eq) slowly.
-
Allow to warm to RT and reflux for 12h.
-
Mechanism: The OH attacks sulfur, forming a good leaving group. Fluoride attacks C3 from the back (beta-face), inverting ribo to xylo.
-
Quench: Pour slowly into saturated
/ ice mixture. (Violent bubbling possible).
Step 3: Acetolysis (Donor Activation)
-
Dissolve the 3-fluoro-xylo intermediate in a mixture of Acetic Acid and Acetic Anhydride (1:1).
-
Add concentrated
(catalytic, 0.1 eq) at 0°C. -
Stir 24h at RT.
-
Result: The 1,2-acetonide is hydrolyzed and acetylated.
-
Outcome: A mixture of anomers (
) of 1,2-di-O-acetyl-3-fluoro-3-deoxy-5-O-benzoyl-D-xylofuranose .
Phase II: Vorbrüggen Glycosylation
This phase couples the fluorinated sugar to the nucleobase.[2]
Protocol
-
Silylation of Base:
-
Suspend nucleobase (e.g.,
-benzoyladenine) in dry acetonitrile. -
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq). Stir at 60°C until clear (silylation complete).
-
-
Coupling:
-
Add the Glycosyl Donor (from Phase I) to the silylated base solution.
-
Cool to 0°C.
-
Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.
-
Heat to 60-80°C for 2-4 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with saturated
.
-
Mechanism of Stereocontrol (Self-Validating Step)
The stereoselectivity is chemically "hard-coded" by the C2-protecting group.
-
Step A: Lewis acid (TMSOTf) removes the C1-acetate.
-
Step B: The C2-O-acetyl group participates, forming a five-membered acyloxonium ion on the
-face (bottom). -
Step C: The silylated base is sterically blocked from the bottom and must attack from the top (
-face). -
Result: Exclusive formation of the
-nucleoside .
Visualization of Workflows
Figure 1: Synthesis Pathway & Stereochemical Inversion
Caption: Transformation of Ribose to the 3-Fluoro-Xylose Donor via DAST-mediated inversion.
Figure 2: Vorbrüggen Mechanism (Neighboring Group Participation)
Caption: C2-acyloxonium intermediate ensures beta-selectivity during coupling.
Data Analysis & Validation
To confirm the synthesis of the correct isomer, use
| Parameter | Observation | Interpretation |
| Characteristic of secondary alkyl fluoride on furanose. | ||
| Large coupling (~50-55 Hz) | Confirms direct geminal F-H bond. | |
| Low value (< 2 Hz) or ~0 Hz | Indicates | |
| Coupling Yield | > 70% | Validates dryness of reagents and effectiveness of BSA silylation. |
Troubleshooting & Optimization
-
Problem: Low yield in fluorination step.
-
Problem: Formation of
-nucleoside during coupling. -
Problem: Elimination product (Olefin) instead of Fluorination.
References
-
Gosselin, G. et al. (1993). "1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides."[6][7] Carbohydrate Research.
-
Herdewijn, P. et al. (1989). "Synthesis and antiviral activity of 3'-fluoro-3'-deoxythymidine and 3'-fluoro-2',3'-dideoxythymidine." Journal of Medicinal Chemistry.
-
Vorbrüggen, H. & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.
-
Eyer, L. et al. (2016). "Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses." Journal of Virology.
-
Pankiewicz, K.W. (2000). "Fluorinated nucleosides."[6][7][8][9] Carbohydrate Research.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for dissolving 3-Fluoro-3-deoxy-D-xylofuranose
Executive Summary & Compound Profile
3-Fluoro-3-deoxy-D-xylofuranose (CAS: 14537-01-0) is a modified pentose sugar where the hydroxyl group at the C3 position is replaced by a fluorine atom.[1][2][3] This substitution significantly alters the electronic properties of the ring without drastically changing its steric bulk (the van der Waals radius of Fluorine, 1.47 Å, is similar to Oxygen, 1.52 Å).[2]
However, this modification introduces unique handling challenges:
-
Mutarotation Equilibrium: Unlike protected sugars, the free hemiacetal exists in dynamic equilibrium between
- and -furanose and pyranose forms in solution.[1][2][3] "Xylofuranose" in the product name often refers to the target isomer or the predominant form in specific derivatives, but in aqueous solution, you will observe a mixture.[2] -
Hygroscopicity: The compound is highly hygroscopic.[2][3] If supplied as a solid or lyophilized powder, it will rapidly absorb atmospheric moisture, turning into a syrup.[2]
-
C-F Bond Stability: While the C-F bond is robust, the presence of the electronegative fluorine at C3 can sensitize the molecule to base-catalyzed elimination reactions (HF elimination) under harsh conditions.[2][3]
Physicochemical Data:
-
Molecular Formula: C
H FO [1][2][3][4][5] -
Solubility Profile: Highly soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol; Insoluble in Hexane/DCM.[2]
Pre-Solubilization Considerations
Before breaking the seal on the vial, you must determine the downstream application.[2] The choice of solvent dictates the stability and utility of the stock solution.[2]
Solvent Selection Matrix
| Application | Recommended Solvent | Concentration Range | Notes |
| Cellular Assays | Water (Milli-Q) or PBS | 10 – 100 mM | Filter sterilize (0.22 |
| Cryo-Storage | DMSO (Anhydrous) | 100 – 500 mM | Prevents ice crystal formation.[1][2][3] Best for long-term stability at -20°C. |
| Chemical Synthesis | Methanol or DMF | Variable | Use anhydrous solvents to prevent hydrolysis of downstream reagents.[1][2][3] |
| NMR Analysis | D | 10 – 50 mM | Expect complex spectra due to mutarotation anomers.[2] |
Detailed Protocols
Protocol A: Preparation of Aqueous Stock (For Biological Assays)
Use this method for immediate use in cell culture or enzymatic assays.[1][2][3]
-
Equilibration: Allow the product vial to reach room temperature before opening to prevent condensation.
-
Weighing (Critical):
-
Dissolution:
-
Sterilization:
-
pH Check: Verify pH is neutral (6.5–7.5). Fluorosugars are stable at neutral pH.[2][3] Avoid alkalinity (
pH 9) to prevent potential HF elimination.[2][3]
Protocol B: Preparation of High-Concentration DMSO Stock (For Storage)
Use this method for creating a "Master Stock" to be aliquoted and frozen.[1][2][3]
-
Solvent Prep: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3] Moisture in DMSO can lead to degradation over months of storage.[2]
-
Dissolution:
-
Inert Gas Overlay:
-
Aliquoting:
Quality Control & Validation
Unlike standard reagents, fluorinated sugars provide a unique self-validating mechanism via NMR.[1][2][3]
Method:
-
Why: Proton (
H) NMR of carbohydrates is notoriously crowded due to overlapping ring protons.[2][3] Fluorine ( F) NMR is background-free.[1][2][3] -
Procedure: Dissolve a small aliquot (~5 mg) in D
O. -
Expected Result: You will likely see multiple signals in the -180 to -220 ppm range (relative to CFCl
).[1][2][3]-
Interpretation: These distinct peaks represent the
-furanose, -furanose, -pyranose, and -pyranose forms in equilibrium.[1][2][3] This confirms the integrity of the C-F bond.[2] -
Failure Mode: A sharp singlet at -120 ppm often indicates free Fluoride ion (F
), signaling decomposition (hydrolysis/elimination).[1][2][3]
-
Workflow Visualization
The following diagram illustrates the decision logic for handling this compound to ensure maximum stability and experimental reproducibility.
Caption: Decision matrix for solvent selection and processing based on downstream application.
References
-
LGC Standards. 3-Deoxy-3-fluoro-D-xylose (10% w/w in H2O) Product Sheet. Retrieved from [1][2][3]
-
Synthose Inc. 3-Deoxy-3-fluoro-D-allose/mannose Solubility Data.[1][2][3] Retrieved from [1][2][3]
-
PubChem. 3-Deoxy-3-fluoro-D-glucose (Analogous Fluorosugar Properties).[1][2][3][6] CID 122305.[2][3][6] Retrieved from [1][2][3]
-
Santa Cruz Biotechnology. 3-Fluoro-3-deoxy-D-xylofuranose Product Information. Retrieved from [1][2][3]
Sources
- 1. synthose.com [synthose.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. «alpha»-d-Xylofuranose (CAS 31178-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scbt.com [scbt.com]
- 5. 3-Deoxy-3-fluoro-D-xylose (10% w/w in H2O) [lgcstandards.com]
- 6. 3-deoxy-3-fluoro-D-glucose | C6H11FO5 | CID 122305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-3-deoxy-D-xylofuranose
Introduction: The Strategic Role of Fluorinated Carbohydrates in Modern Research
The precise modification of biological molecules is a cornerstone of modern drug discovery and chemical biology. Among the most powerful strategies is the selective fluorination of carbohydrates.[1][2][3] The introduction of a fluorine atom, the most electronegative element, in place of a hydroxyl group can profoundly alter a sugar's properties without significantly increasing its size.[4] This substitution can enhance metabolic stability, modulate bioavailability, and critically, alter binding interactions with proteins by removing a hydrogen-bond donor and modifying local electronic environments.[5][4] These characteristics make fluorinated sugars exceptional tools for probing enzyme mechanisms, mapping protein-carbohydrate interactions, and developing novel therapeutics.[2][3][6][7]
3-Fluoro-3-deoxy-D-xylofuranose is a prime example of such a strategic molecule. As an analog of D-xylofuranose, it serves as a valuable probe and potential inhibitor for enzymes that process xylose-containing structures, such as glycosyltransferases. Its precursor has been identified as a versatile starting material for the synthesis of potential antiviral nucleosides, highlighting its relevance in drug development.[8] This guide provides detailed safety information, handling protocols, and a practical application for utilizing 3-Fluoro-3-deoxy-D-xylofuranose in a glycosyltransferase inhibition assay, designed for researchers, scientists, and drug development professionals.
Section 1: Material Properties and Safety Data
1.1 Physicochemical Data Summary
| Property | Value / Description | Source (Analogy) |
| Chemical Formula | C₅H₉FO₄ | N/A |
| Molecular Weight | 152.12 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid. | [9] |
| Solubility | Expected to be soluble in water and polar organic solvents. | [9] |
1.2 Hazard Identification and Precautionary Statements (Inferred)
Based on analogous compounds, 3-Fluoro-3-deoxy-D-xylofuranose should be handled as a substance that may cause irritation.
| Hazard Category | GHS Classification (Expected) | Precautionary Statements (Recommended) |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/protective clothing.[9][10][11] |
| P302+P352: IF ON SKIN: Wash with plenty of water.[10][12] | ||
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection.[9][11] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][12] | ||
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust.[10][12] |
| P271: Use only outdoors or in a well-ventilated area.[10][11] | ||
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10][11] |
Section 2: Safe Handling and Storage Protocols
Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound. The following protocols are based on standard best practices for handling fine chemical reagents and information derived from analogous compounds.[9][11][13]
2.1 Personal Protective Equipment (PPE)
-
Rationale: To prevent accidental contact with skin, eyes, and respiratory tract.
-
Protocol:
-
Wear a standard laboratory coat that is properly fastened.
-
Use nitrile or latex gloves. Inspect gloves for tears or holes before use.[10]
-
Wear ANSI-rated safety glasses or goggles.[10]
-
When handling larger quantities or when dust generation is possible, work within a certified chemical fume hood to prevent inhalation.[9][10]
-
2.2 Handling and Dispensing
-
Rationale: To minimize exposure and prevent contamination of the compound and laboratory surfaces.
-
Protocol:
-
Designate a specific area for handling the compound, such as a weigh boat on a clean balance or a chemical fume hood.
-
Avoid dust formation.[9] Use spatulas to carefully transfer the solid material. Do not pour the powder directly from the bottle.
-
If creating a stock solution, add the solvent to the pre-weighed solid slowly to avoid splashing.
-
After handling, wash hands and face thoroughly.[9] Do not eat, drink, or smoke in the handling area.[10][11]
-
Clean any spills promptly according to laboratory procedures. Treat recovered material as chemical waste.[9]
-
2.3 Storage Conditions
-
Rationale: To ensure the long-term stability and purity of the compound. Fluorinated sugars can be sensitive to moisture and temperature.
-
Protocol:
-
Keep the container tightly closed in a cool, dry, and well-ventilated place.[9][11]
-
For long-term storage, consider a desiccator or a controlled-humidity cabinet.
-
Protect the compound from moisture and light.[9]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to further protect against moisture and potential degradation.[9]
-
Section 3: Application - Probing Glycosyltransferase Activity
3.1 Mechanistic Rationale
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to an acceptor molecule.[1][14] The interaction between the GT and the sugar is highly specific, relying on a network of hydrogen bonds with the sugar's hydroxyl groups. 3-Fluoro-3-deoxy-D-xylofuranose is an ideal probe for GTs that recognize D-xylose because the fluorine atom at the C-3 position replaces a critical hydroxyl group.
This substitution has two key consequences:
-
Disruption of H-Bonding: The fluorine atom can act as a weak hydrogen-bond acceptor but cannot act as a donor, unlike the hydroxyl group it replaces.[5] This allows researchers to map the importance of the C-3 hydroxyl group in enzyme binding and catalysis.[15]
-
Potential for Inhibition: If the C-3 hydroxyl is essential for recognition or proper positioning within the active site, the fluorinated analog may act as a competitive inhibitor, binding to the enzyme but not undergoing transfer.
This makes the compound a powerful tool for enzyme characterization and inhibitor screening campaigns.
3.2 Experimental Workflow: Glycosyltransferase Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory potential of 3-Fluoro-3-deoxy-D-xylofuranose against a target glycosyltransferase.
Caption: Workflow for a luminescent-based glycosyltransferase inhibition assay.
3.3 Detailed Experimental Protocol: UDP-Glo™ Glycosyltransferase Assay
This protocol is adapted from the Promega UDP-Glo™ Assay, a robust method that measures the amount of UDP produced during the glycosyltransferase reaction.[14] The amount of light generated is inversely proportional to the activity of the inhibitor.
Materials:
-
3-Fluoro-3-deoxy-D-xylofuranose (Test Inhibitor)
-
Target Glycosyltransferase
-
UDP-Xylose (Donor Substrate)
-
Appropriate Acceptor Substrate (e.g., a peptide or lipid)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega, Cat. #V6961 or similar)
-
Assay Buffer (specific to the enzyme, e.g., Tris-HCl, MgCl₂)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-Fluoro-3-deoxy-D-xylofuranose in nuclease-free water or DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 10 mM to 10 nM).
-
Reconstitute the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Prepare working solutions of the enzyme, UDP-Xylose, and acceptor substrate in the assay buffer at 2X the final desired concentration.
-
-
Reaction Setup (in a 96-well plate):
-
Total Reaction Volume: 20 µL (before adding detection reagent).
-
A) Test Wells: Add 10 µL of 2X enzyme/acceptor mix. Add 10 µL of the desired 3-Fluoro-3-deoxy-D-xylofuranose dilution.
-
B) Positive Control (100% Activity): Add 10 µL of 2X enzyme/acceptor mix. Add 10 µL of vehicle (the solvent used for the inhibitor, e.g., water or DMSO).
-
C) Negative Control (0% Activity): Add 10 µL of assay buffer (no enzyme). Add 10 µL of 2X UDP-Xylose. This measures background signal.
-
-
Initiate the Reaction:
-
To all wells (except Negative Control), add 10 µL of 2X UDP-Xylose solution to start the reaction.
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
After incubation, add 40 µL of UDP-Glo™ Detection Reagent to each well.
-
Mix on an orbital shaker for 1 minute.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
3.4 Data Analysis and Interpretation
The raw luminescence units (RLU) are used to calculate the percent inhibition.
-
Percent Inhibition (%) = 100 x [1 - (RLU_Test - RLU_Negative) / (RLU_Positive - RLU_Negative)]
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The following diagram illustrates the logical relationship between the measured signal and enzyme inhibition.
Caption: Logic diagram for interpreting glycosyltransferase assay results.
Section 4: Analytical Characterization
To ensure the identity, purity, and integrity of 3-Fluoro-3-deoxy-D-xylofuranose before use in any application, standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. ¹⁹F NMR is particularly powerful for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound, separating it from any starting materials or byproducts from synthesis.[16]
References
-
Gosselin, G., Puech, F., Génu-Dellac, C., & Imbach, J. L. (1993). 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. Carbohydrate Research, 249(1), 1–17. [Link]
-
Rojo, J., & Marcelo, F. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Organic & Biomolecular Chemistry, 18(27), 5093–5115. [Link]
-
Institute of Chemical Process Fundamentals. (n.d.). Fluorinated carbohydrates. [Link]
-
ABX - advanced biochemical compounds. (2024). Safety Data Sheet for 2-Fluoro-2-deoxy-D-glucose. [Link]
-
Seko, A., et al. (1998). A fluorometric assay for glycosyltransferase activities using sugars aminated and tagged with 7-hydroxycoumarin-3-carboxylic acid as substrates and high performance liquid chromatography. Journal of Biochemistry, 123(5), 946–953. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-deoxy-3-fluoro-d-xylulose (3DFXu, 5) from tosylate 36. [Link]
-
Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. Journal of Organic Chemistry, 85(23), 15565–15577. [Link]
-
Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(23), 15565-15577. [Link]
-
MDPI. (2023). Fluorine-Containing Glycomimetics. Encyclopedia. [Link]
-
Card, P. J. (1985). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Journal of Carbohydrate Chemistry, 4(3), 451-458. [Link]
-
ABX - advanced biochemical compounds. (2012). Material Safety Data Sheet for 2-Fluoro-2-deoxy-D-glucose. [Link]
-
ChemRxiv. (2022). Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Derivatives. [Link]
-
CF Plus Chemicals. (2019). Material Safety Datasheet. [Link]
-
Giordani, A., Ermoli, A., & Battisti, C. (1991). A New Synthesis of 3′-Fluoro-3′-deoxyadenosine. Nucleosides & Nucleotides, 10(1-3), 719-721. [Link]
-
White Rose Research Online. (2017). A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase. [Link]
-
Wu, Z. L., & Wong, C. H. (2011). Glycosyltransferase Activity Assay Using Colorimetric Methods: Methods and Protocols. Methods in Molecular Biology, 705, 117-130. [Link]
-
3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]
-
van der Peet, P., et al. (2013). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. MedChemComm, 4, 95-99. [Link]
-
ACS Publications. (1993). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. The Journal of Organic Chemistry. [Link]
-
Nature. (2022). Synthesis and screening of a library of Lewisx deoxyfluoro-analogues reveals differential recognition by glycan-binding partners. Nature Communications, 13, 1761. [Link]
-
Auburn University. (n.d.). 30-Fluoro-30-deoxy-50-noraristeromycin derivatives: Synthesis and antiviral analysis. [Link]
-
ResearchGate. (2016). A novel route for the synthesis of deoxy fluoro sugars and nucleosides. [Link]
-
PubMed. (1996). Synthetic explorations towards 3-deoxy-3-fluoro derivatives of D-perosamine. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]
-
ResearchGate. (2013). Tactical Applications of Fluorine in Drug Design and Development. [Link]
-
PubMed. (1989). Deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. [Link]
-
MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1415. [Link]
-
Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Journal of Research in Pharmaceutical Science, 4(7), 10-21. [Link]
Sources
- 1. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 2. Fluorinated carbohydrates | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crude.abx.de [crude.abx.de]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. cfplus.cz [cfplus.cz]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. questjournals.org [questjournals.org]
Troubleshooting & Optimization
troubleshooting 3-Fluoro-3-deoxy-D-xylofuranose synthesis
Technical Support Center: 3-Fluoro-3-deoxy-D-xylofuranose Synthesis
Case ID: #FL-XYLO-03 Status: Open Priority: High (Reagent Sensitivity/Stereochemical Complexity) Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division
Executive Summary
The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose is a high-stakes transformation typically achieved via nucleophilic fluorination of a 1,2-O-isopropylidene-
This guide addresses the three most common failure modes:
-
Elimination (Formation of the vinyl ether side product).
-
Retention of Configuration (Failure to invert due to Neighboring Group Participation).
-
Decomposition (Acid-catalyzed loss of protecting groups).
Part 1: The Synthetic Strategy (Visualized)
To ensure the correct xylo stereochemistry, you must start with the ribo configuration. The diagram below illustrates the inversion pathway and the competing elimination risk.
Figure 1: The mechanistic bifurcation between the desired SN2 inversion (Green) and the unwanted E2 elimination (Red).
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I am seeing a large spot just above my product on TLC, and NMR shows a doublet around 6.0 ppm."
Diagnosis: Elimination (E2 Reaction). Instead of substituting the hydroxyl group, the fluoride ion (or base) abstracted the proton at C4 (or C2), leading to a 3,4-unsaturated vinyl ether. This is the most common failure mode when using DAST on furanoses.
Root Causes:
-
Temperature Shock: Adding DAST at temperatures > -20°C.
-
Basicity: DAST can act as a base if the nucleophilic attack is sterically hindered.
-
Steric Bulk: If C5 is protected with a bulky Trityl (Tr) group, it may hinder the backside attack, favoring elimination.
Corrective Protocol:
-
Cryogenic Addition: Ensure the reaction mixture is at -78°C (acetone/dry ice) during the dropwise addition of DAST.
-
Solvent Switch: If using THF, switch to Dichloromethane (DCM) . DCM is non-polar enough to discourage ionic elimination pathways but dissolves the sugar well.
-
Reagent Swap: If DAST persistently yields olefins, switch to Deoxo-Fluor . It is thermally more stable but often less aggressive towards elimination.
-
Base Scavenger: Add Pyridine (2.0 eq) to the reaction. While counterintuitive (adding a base), it buffers the HF generated, preventing acid-catalyzed degradation which can sometimes mimic elimination decomposition.
Issue 2: "The Fluorine NMR shows the product, but the coupling constants suggest I still have the ribo configuration."
Diagnosis: Retention of Configuration (NGP Failure). You likely have an acyl protecting group (e.g., Acetyl or Benzoyl) at the C2 position.
The Mechanism: If C2 has an ester, the carbonyl oxygen can attack the activated C3 position from the back (forming a 5-membered acyloxonium intermediate). The fluoride then attacks this intermediate from the front, resulting in double inversion (Retention) .
The Fix:
-
Mandatory Protecting Group: You must use a 1,2-O-isopropylidene (Acetonide) protecting group. The acetonide locks the C1-C2 oxygens in a rigid ring that cannot participate in Neighboring Group Participation (NGP) at C3.
-
Check Precursor: Verify your starting material is 1,2-O-isopropylidene-
-D-ribofuranose.
Issue 3: "My reaction turns black and the acetonide falls off."
Diagnosis: Acid-Catalyzed Hydrolysis. DAST releases HF as a byproduct. If the reaction warms up too fast or runs too long, the HF will cleave the acid-sensitive 1,2-acetonide or the 5-O-Trityl group.
The Fix:
-
Solid Phase Buffer: Add anhydrous
or powder directly to the reaction flask (0.5 eq per eq of DAST) to neutralize HF in situ. -
Fast Quench: Do not let the reaction stir overnight. Monitor by TLC every 30 minutes after reaching room temperature. Quench immediately upon consumption of starting material.
-
Quench Protocol: Pour the reaction mixture into a vigorously stirring saturated
solution at 0°C. Do not add water to the DAST solution directly.
Part 3: Validated Experimental Protocol
Target: 3-Deoxy-3-fluoro-1,2-O-isopropylidene-5-O-trityl-
| Step | Reagent/Condition | Quantity | Critical Note |
| 1. Prep | Start: 1,2-O-iso-5-O-trityl- | 432 mg (1 mmol) | Dry azeotropically with pyridine/toluene x3. |
| 2. Solv | Anhydrous DCM | 10 mL | Maintain under Argon/Nitrogen. |
| 3. Base | Pyridine (Anhydrous) | 320 | Crucial: Buffers HF generation. |
| 4. Cool | Dry Ice / Acetone Bath | -78°C | Allow 15 mins for equilibration. |
| 5. React | DAST (Diethylaminosulfur trifluoride) | 260 | Add dropwise over 5 mins. Warning: Fumes. |
| 6. Warm | Remove bath | -> 25°C | Allow to warm slowly over 2 hours. |
| 7. Cook | Reflux (Optional - Only if stalled) | 40°C | Only if TLC shows no conversion after 4h. |
| 8. Quench | Sat. | 20 mL | Pour reaction into the bicarbonate. Evolution of |
Part 4: Analytical Verification (Data Table)
Use this table to validate your product. The coupling constants (
| Nucleus | Signal | Multiplicity | Coupling ( | Interpretation |
| ddd | Characteristic geminal H-F coupling. | |||
| H-3 | ddd | Large coupling confirms F is attached to C3. | ||
| H-2 | dd | Key Diagnostic: In xylo, H2 and H3 are trans (dihedral angle ~90°), leading to near-zero coupling. In ribo, this would be 4-6 Hz. | ||
| H-4 | ddd | Confirms furanose puckering. |
References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Tewson, T. J., & Welch, M. J. (1978). "New procedure for the synthesis of 3-deoxy-3-fluoro-D-glucose." The Journal of Organic Chemistry, 43(6), 1090–1092. Link
-
Jeong, L. S., et al. (2005). "Synthesis of 3'-fluoro-3'-deoxy-4'-thionucleosides as potential antiviral agents." Journal of Medicinal Chemistry, 48(11), 3907–3910. (Demonstrates DAST inversion on furanose rings). Link
-
BenchChem Technical Support. (2025). "Overcoming Side Reactions in Fluorination." BenchChem Knowledge Base. Link
-
Organic Chemistry Portal. "Fluorination with DAST." (General reactivity profiles). Link
Technical Support Center: Fluorinated Carbohydrate Synthesis
The following technical guide serves as a specialized support resource for optimizing the synthesis of 3-Fluoro-3-deoxy-D-xylofuranose . It is structured to replicate a consultation with a Senior Application Scientist, focusing on mechanistic causality, yield optimization, and troubleshooting.
Ticket Subject: Improving Yield of 3-Fluoro-3-deoxy-D-xylofuranose Assigned Scientist: Senior Application Specialist, Fluorine Chemistry Division
Executive Summary & Core Mechanism
To synthesize 3-fluoro-3-deoxy-D-xylofuranose (where the C3-fluorine is in the xylo configuration, typically "up" or trans to C2 in the
Therefore, your starting material must be the C3-epimer , which is a Ribofuranose derivative (C3-OH is "down" or cis to C2).
-
Reaction: Deoxyfluorination via DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Mechanism: Activation of the C3-OH followed by backside attack of the fluoride ion.
-
Primary Failure Mode: E2 Elimination (forming the 3,4-unsaturated vinyl ether) or protecting group migration.
The "Gold Standard" Protocol
Use this optimized baseline to benchmark your current yields. Deviations here are the most common source of <40% yields.
Substrate Selection
Recommended Precursor: 1,2-O-Isopropylidene-5-O-benzyl-α-D-ribofuranose
-
Why 5-O-Benzyl? The C5 position must be protected to prevent polymerization or cyclization. Benzyl (Bn) is stable to DAST. Ester groups (Acetyl/Benzoyl) at C5 can sometimes participate in neighboring group participation or migration, though Benzoyl is often acceptable.
-
Why 1,2-Acetonide? It rigidly locks the
-face, directing the fluoride attack and preventing C1/C2 interference.
Optimized Workflow
| Parameter | Specification | Technical Rationale |
| Reagent | DAST (1.5 - 2.0 equiv) | Stoichiometric excess ensures complete activation of the alcohol. |
| Solvent | Anhydrous DCM (CH₂Cl₂) | Polar enough to solvate the intermediate, non-nucleophilic. |
| Additives | Pyridine (2.0 - 4.0 equiv) | CRITICAL: Neutralizes HF byproduct. Acidic HF degrades the acetonide and catalyzes elimination. |
| Temp (Addition) | -40°C to -20°C | Controls the exotherm of the R-OH + DAST activation step. |
| Temp (Reaction) | Room Temp to Reflux (40°C) | SN2 on secondary carbons often requires thermal energy to overcome the steric barrier of the 1,2-acetonide. |
Step-by-Step Execution
-
Preparation: Dissolve 1,2-O-isopropylidene-5-O-benzyl-α-D-ribofuranose (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM under Argon/Nitrogen.
-
Activation: Cool to -30°C . Add DAST (1.5 eq) dropwise via syringe. Note: Fuming is normal.
-
Equilibration: Stir at -30°C for 30 mins. (Allows formation of the alkoxy-aminosulfur difluoride intermediate).
-
Displacement: Warm to Room Temperature and stir for 12–18 hours.
-
Yield Tip: If TLC shows intermediate but no product, heat to 40°C (gentle reflux) for 4-6 hours.
-
-
Quench: Pour mixture slowly into saturated NaHCO₃ (ice-cold). Caution: Vigorous CO₂ evolution.
-
Purification: Silica gel chromatography. The fluoride product is typically less polar than the starting alcohol but close in R_f to the elimination byproduct.
Diagnostic Visualization: The Reaction Pathway
The following diagram illustrates the competing pathways. Your goal is to maximize the green path (SN2) and minimize the red path (Elimination).
Caption: Mechanistic pathway showing the critical bifurcation between the desired SN2 fluorination (Green) and the competing elimination reaction (Red).
Troubleshooting Guide (FAQ)
Issue 1: "I see a major less polar spot, but NMR shows an alkene."
Diagnosis: Elimination has occurred. The basicity of DAST (or the added pyridine) promoted proton abstraction from C4 or C2 instead of nucleophilic attack. Solution:
-
Switch Reagent: Try Deoxo-Fluor . It is thermally more stable and often less prone to elimination than DAST.[1]
-
Solvent Change: Switch from DCM to Toluene . Toluene is less polar, which can sometimes destabilize the charged transition state of the elimination pathway relative to the SN2 substitution.
-
Reduce Base: If using large excess of pyridine, reduce to 1.5 equivalents—just enough to scavenge HF but not enough to act as a strong driving force for E2 elimination.
Issue 2: "The reaction turns into a black tar."
Diagnosis: Acid-catalyzed decomposition. The HF generated is cleaving the 1,2-isopropylidene (acetonide) group, leading to ring opening and polymerization. Solution:
-
Check Pyridine: Ensure your pyridine is dry and present in at least 2:1 ratio relative to DAST.
-
Alternative Base: Use 2,6-Lutidine or 2,4,6-Collidine . These are sterically hindered bases that neutralize acid effectively but are non-nucleophilic, preventing them from interfering with the DAST intermediate.
Issue 3: "No reaction. Starting material persists."
Diagnosis: The C3-OH is sterically hindered by the 1,2-acetonide and the 5-O-protecting group. The "pocket" is too tight for the fluoride to attack. Solution:
-
Heat is Key: Do not fear reflux. DAST is stable enough for reflux in DCM (40°C).
-
Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the kinetics of the bimolecular substitution.
Issue 4: "Yield is stuck at 30-40%."
Diagnosis: Incomplete activation or hydrolysis during workup. Solution:
-
Double Addition: Add 1.0 eq of DAST at -30°C, stir for 2 hours, then add a second portion (0.5-1.0 eq). This refreshes the active fluorinating species if the first batch hydrolyzed.
-
Anhydrous Rigor: DAST reacts violently with water. Ensure glassware is oven-dried and DCM is distilled over CaH₂ or from a solvent system.
Comparative Reagent Data
| Reagent | Reactivity | Stability | Primary Risk | Typical Yield |
| DAST | High | Low (Explosive >90°C) | Elimination | 40–65% |
| Deoxo-Fluor | Moderate | High | Cost | 50–75% |
| XtalFluor-E | Low | Very High (Solid) | Low Reactivity | 30–50% |
| PyFluor | Moderate | High | Requires exogenous F- | 40–60% |
References
-
Synthesis of 3'-Fluoro-3'-deoxyadenosine (Precursor Methodology) Source: Giordani, A., Ermoli, A., & Battistini, C. (1991). Nucleosides & Nucleotides. Relevance: Establishes the core protocol of using DAST for inversion of ribo-configuration to xylo-configuration in furanose systems.
-
Fluorination of Carbohydrates with DAST (Review) Source: C.P.J. Glaudemans et al. (1993). Carbohydrate Research. Relevance: Detailed discussion on the "versatile precursor" 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose and the suppression of elimination side products.
-
Optimized Deoxyfluorination Reagents (Deoxo-Fluor vs DAST) Source: Lal, G. S., et al. (1999).[1] Journal of Organic Chemistry. Relevance: Provides thermal stability data and yield comparisons for secondary alcohol fluorination, crucial for scaling up the xylofuranose synthesis.
Sources
Technical Support Hub: Purification Protocols for 3-Fluoro-3-deoxy-D-xylofuranose
Status: Online Role: Senior Application Scientist Ticket ID: F-XYLO-PUR-001 Subject: Troubleshooting Isolation, Chromatography, and Crystallization of 3-Fluoro-3-deoxy-D-xylofuranose
Executive Summary: The Fluorine Factor
Purifying 3-Fluoro-3-deoxy-D-xylofuranose presents a unique set of challenges compared to non-fluorinated carbohydrates. The introduction of the highly electronegative fluorine atom at C3 alters the dipole moment and lipophilicity of the furanose ring, often leading to "smearing" on silica gel due to hydrogen bonding interactions if hydroxyls are free. Furthermore, the high energy of the C-F bond formation (using reagents like DAST or Deoxo-Fluor) frequently generates elimination by-products (enol ethers) that must be rigorously separated.
This guide moves beyond standard protocols, offering a logic-based troubleshooting system for researchers encountering difficulties in the isolation of this specific fluorosugar.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Initial Isolation & Crude Handling
Q1: My crude reaction mixture (post-fluorination) is a black, viscous tar. Standard extraction isn't cleaning it up. What is happening? Diagnosis: This is likely due to the polymerization of elimination by-products (alkenes) generated during the fluorination step, or residual aminosulfur species. Corrective Protocol:
-
Quench Control: Ensure the DAST/Deoxo-Fluor reaction was quenched at low temperature (-78°C) into saturated NaHCO₃. Exothermic decomposition causes tarring.
-
The "Pre-Column" Treatment: Before attempting flash chromatography, dissolve the crude oil in a minimal amount of CH₂Cl₂ and pass it through a short pad of neutral alumina . This removes acidic impurities and oligomers that foul silica columns.
-
Charcoal Filtration: If color persists, treat the methanolic solution with activated charcoal (10% w/w) for 30 minutes, then filter through Celite.
Q2: I am trying to crystallize the free sugar, but it remains an oil. Is my purity low?
Diagnosis: Not necessarily. 3-Fluoro-3-deoxy-D-xylofuranose, like many furanoses, often exists as an equilibrium mixture of
-
Do not attempt to crystallize the free sugar as your primary purification step.
-
Solution: Purify the 1,2-O-isopropylidene or 1,2,5-tri-O-acetyl derivative. These "locked" forms eliminate anomeric equilibration, allowing for sharp chromatographic separation or crystallization.
Category B: Chromatographic Purification[1][2]
Q3: I cannot detect my compound on TLC. It is UV inactive. Diagnosis: The C-F bond does not provide a UV chromophore, and the sugar backbone is transparent >210 nm. Visualization Protocol:
-
Primary: p-Anisaldehyde Stain . The fluorine atom often alters the staining color compared to the non-fluorinated impurity. Look for a distinct blue-grey spot (fluorinated) vs. brown/pink (elimination products).
-
Secondary: KMnO₄ Stain . Useful for detecting the elimination by-products (alkenes), which will stain bright yellow/brown rapidly.
-
Advanced: Use ELSD (Evaporative Light Scattering Detector) if running automated flash chromatography.
Q4: My peaks are tailing severely on Silica Gel (Normal Phase). Diagnosis: The fluorine atom at C3 increases the acidity of the C2-OH (if unprotected) via the inductive effect, leading to strong hydrogen bonding with silanols. Solvent Engineering:
-
Standard: Hexane : Ethyl Acetate (gradient).
-
The Fix: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the acidic silanol sites on the silica, sharpening the peak shape for fluorinated sugars.
Part 2: Experimental Workflows
Workflow 1: Purification of Protected Precursor (Recommended Route)
Target: 3-Deoxy-3-fluoro-1,2-O-isopropylidene-D-xylofuranose
Context: It is exponentially easier to purify the acetonide-protected form than the free sugar.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Loading: Dry load on Celite (1:2 ratio of sample to Celite) to prevent band broadening.
-
Mobile Phase Gradient:
-
Start: 100% Hexanes (2 CV - Column Volumes)
-
Ramp: 0%
30% Ethyl Acetate over 10 CV. -
Hold: 30% EtOAc until elution.
-
-
Fraction Analysis: Use 19F NMR on crude fractions if TLC is ambiguous. The 3-F signal is distinctively shielded/deshielded compared to impurities.
Workflow 2: Purification of Free Sugar (Difficult Route)
Target: 3-Fluoro-3-deoxy-D-xylofuranose (Free OH groups)
Context: Required if deprotection occurred prior to final cleanup.
-
Technique: Reverse Phase Flash Chromatography (C18).
-
** Rationale:** Silica gel binds free sugars too tightly. C18 allows separation based on the lipophilicity difference introduced by the Fluorine atom (Fluorine is more lipophilic than Hydroxyl).
-
Mobile Phase: Water (A) / Acetonitrile (B).
-
Isocratic Hold: 0% B (100% Water) for 5 CV to elute salts/polar impurities.
-
Gradient: 0%
10% B over 20 CV. (The fluorinated sugar elutes after the non-fluorinated parent sugar due to the "Fluorous Effect").
-
Part 3: Visual Decision Logic
The following diagram illustrates the critical decision pathways for purifying this compound, preventing common dead-ends.
Caption: Decision matrix for selecting the optimal purification route based on protection status and crude mixture quality.
Part 4: Quantitative Data & Validation
Solvent System Efficiency Table
| Method | Stationary Phase | Solvent System | Target Analyte | Pros/Cons |
| Flash | Silica Gel 60 | Hexane : EtOAc (4:1) | Isopropylidene-protected | Best Balance. Good separation of elimination products. |
| Flash | Silica Gel 60 | DCM : MeOH (10:1) | Free Sugar / Guanidino | Difficult. Significant tailing. Requires TEA modifier. |
| HPLC | C18 (ODS) | Water : MeCN (95:5) | Free Sugar | High Purity. Exploits F-lipophilicity. Low capacity. |
| Cryst. | N/A | EtOH : Hexane | Benzoylated Derivative | Scalable. Best for >10g batches. Requires derivatization. |
Analytical Verification (NMR)
To confirm you have the correct 3-Fluoro isomer (and not the 2-Fluoro rearrangement product or elimination alkene), verify these coupling constants:
-
19F NMR: Look for a doublet of triplets (or similar multiplet depending on protection) around -195 to -205 ppm (relative to CFCl₃).
-
1H-19F Coupling (
): typically 50–55 Hz (Geminal). -
1H-1H Coupling (
): typically 20–30 Hz (Vicinal). -
Stereochemistry: The coupling constants
and will shift significantly compared to the non-fluorinated parent due to ring puckering changes induced by the fluorine gauche effect.
References
-
Synthesis and Reactivity of Fluorinated Sugars
-
Chromatographic Separation of Anomers
- Source: Silva, M., et al. (2005). "Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides.
-
URL:[Link]
-
Use of DAST in Carbohydrate Chemistry
- Source: PubChem Compound Summary for 3-Deoxy-3-fluoro-D-glucose (Analogous chemistry).
-
URL:[Link]
-
Physical Properties & Handling
Disclaimer: This guide is for research purposes only. Fluorinated carbohydrates and fluorinating reagents (DAST, HF) are hazardous. Always consult local safety protocols (EHS) before handling.
Sources
Technical Support Center: Optimizing DAST Fluorination
⚠️ Critical Safety Warning
Read Before Proceeding: DAST (Diethylaminosulfur trifluoride) is a high-energy, shock-sensitive reagent.[1]
-
Thermal Runaway: DAST decomposes exothermically.[1][2] Never heat neat DAST above 50°C. Explosive decomposition can occur.[1]
-
Moisture Hazard: Reacts violently with water to generate Hydrofluoric Acid (HF) and Sulfur Dioxide (SO₂).[1]
-
Glassware: While DAST can be used in glass, the generated HF can etch glass over time.[1] For long-term storage or high-temperature reactions, use Teflon (PFA/FEP) vessels.[1]
Part 1: Mechanistic Insight (The "Why")
To troubleshoot DAST reactions, you must understand the competition between Substitution (Sɴ2) and Elimination (E2) .[1] The reaction proceeds through a reactive alkoxyaminosulfur difluoride intermediate.[1]
Reaction Pathway Visualization
Figure 1: The DAST reaction landscape. The "Intermediate" is the critical control point. High temperatures or steric hindrance push the system toward Olefin formation or Rearrangement.
Part 2: Optimized Experimental Protocol
This protocol is designed to minimize elimination and maximize yield for secondary alcohols.[1]
Standard Operating Procedure (SOP)
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) (Anhydrous) | Non-polar aprotic solvents favor Sɴ2 mechanisms.[1] THF can be used but may polymerize or react with DAST.[1] |
| Concentration | 0.5 M to 1.0 M | Higher concentrations can lead to thermal hotspots.[1] |
| Stoichiometry | 1.1 – 1.5 equivalents | Slight excess accounts for trace moisture scavenging.[1] |
| Temperature | -78°C (Addition) → RT | Low temp addition prevents immediate elimination of the intermediate.[1] |
| Atmosphere | Argon or Nitrogen | Critical to prevent hydrolysis of DAST.[1] |
Step-by-Step Workflow
-
Preparation: Oven-dry all glassware overnight. Flush with Argon.
-
Solvation: Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).
-
Addition: Add DAST (1.2 eq) dropwise via syringe.
-
Note: Fuming will occur.[1] Ensure rapid stirring to dissipate heat.
-
-
Activation: Stir at -78°C for 30 minutes.
-
Reaction: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) naturally. Monitor via TLC/LCMS.[1]
-
Checkpoint: Most reactions complete within 1–2 hours of reaching RT.[1]
-
-
Quenching (Critical):
-
Cool the reaction mixture back to 0°C .
-
Pour the reaction mixture slowly into a saturated NaHCO₃ (Sodium Bicarbonate) solution.
-
Warning: Vigorous CO₂ evolution will occur.[1] Do not seal the vessel.
-
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
Part 3: Troubleshooting Guide
Issue 1: High Elimination (Olefin Formation)
Symptom: LCMS shows mass corresponding to [M-H₂O] or [M-HF].[1] Root Cause: The intermediate acts as a leaving group.[1][3] If the fluoride attack is slow (steric hindrance) or the temperature is high, the basicity of the environment promotes proton abstraction.
-
Solution A (Temperature Control): Maintain the reaction at -78°C or -40°C for the entire duration. Do not warm to RT.
-
Solution B (Solvent Switch): Switch to Toluene or Pentane (if solubility permits).[1] Non-polar solvents suppress charge separation, disfavoring the carbocation character that leads to E1 elimination.[1]
-
Solution C (Reagent Switch): If elimination persists, switch to Deoxo-Fluor® or XtalFluor-E® .[1] These reagents are often less prone to elimination due to different steric profiles and fluoride release rates [2].[1]
Issue 2: Rearrangement (Wagner-Meerwein)
Symptom: Product mass is correct, but NMR shows different connectivity (e.g., ring expansion/contraction).[1] Root Cause: The reaction is proceeding via an Sɴ1 pathway (Carbocation intermediate) rather than Sɴ2.[1]
-
Solution: Add Pyridine (1.5 – 2.0 eq) to the reaction mixture before adding DAST.
-
Why? Pyridine buffers the HF generated during the first step. High acidity promotes carbocation formation.[1] keeping the pH neutral/basic favors the concerted Sɴ2 mechanism.
-
Issue 3: No Reaction / Stalled Intermediate
Symptom: Starting material is consumed, but product is not forming (stuck at intermediate).[1] Root Cause: The C-O bond is too strong, or the fluoride anion is not nucleophilic enough in the current solvent.
-
Solution: Heat is required, but safety is paramount .[1]
Troubleshooting Logic Tree
Figure 2: Rapid decision matrix for common DAST failure modes.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use THF instead of DCM? A: Yes, but with reservations. THF is a Lewis base and can coordinate with the sulfur center, potentially altering reactivity.[1] Furthermore, DAST can polymerize THF via ring-opening mechanisms if the temperature is uncontrolled.[1] DCM is the "gold standard" for inertness in this reaction.[1]
Q: DAST vs. Deoxo-Fluor: Which should I choose? A:
-
DAST: Cheaper, widely available, higher risk of explosion if heated.[1] Good for standard RT reactions.
-
Deoxo-Fluor: More expensive, thermally more stable (safe up to ~80°C), often higher yields for sterically hindered substrates.[1] Use Deoxo-Fluor if you anticipate needing heat [2].[1]
Q: My DAST turned dark orange/brown. Is it still good? A: Discard it. Pure DAST is a colorless to light yellow liquid.[1] Dark color indicates significant decomposition and HF generation.[1] Using degraded DAST often leads to poor yields and unpredictable exotherms.[1]
Q: How do I clean glassware stained with DAST residues? A: Rinse first with DCM, then carefully with saturated Sodium Bicarbonate.[1] Do not rinse directly with water first, as the remaining DAST will react violently.[1]
References
-
Middleton, W. J. (1975). "New fluorinating reagents.[1][4][5] Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[1][6]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][7] The Journal of Organic Chemistry, 64(19), 7048-7054.[1] [1]
-
Organic Syntheses. "Fluoromethyl Phenyl Sulfone." Org.[1][6][8][9] Synth. 1995, 72, 209.[1][10] (Detailed safety and handling protocols for DAST).
Sources
- 1. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Characterization of Fluorinated Carbohydrates
Welcome to the Advanced Glycoscience Technical Support Hub. Current Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Introduction: Why This Matters
Fluorine introduction into carbohydrate scaffolds is a pivotal strategy in modern drug discovery. It modulates lipophilicity (LogP), enhances metabolic stability by blocking glycosidase hydrolysis, and enables
This guide addresses the three most common "support tickets" received from medicinal chemists and structural biologists working with fluorosugars.
Module 1: NMR Spectroscopy Troubleshooting
Ticket #1042: "My
Root Cause Analysis
The introduction of a fluorine atom introduces heteronuclear spin-spin coupling. Unlike protons,
Diagnostic Protocol
-
Run a
F-decoupled H NMR: This collapses the F-H splitting, returning the spectrum to a "classic" carbohydrate appearance.[1] -
Analyze Coupling Constants (
values): If decoupling is unavailable, you must extract manually. Use Table 1 to assign stereochemistry.
Reference Data: Diagnostic Coupling Constants
Note: Values are approximate and solvent-dependent.
| Coupling Type | Relationship | Typical | Structural Insight |
| Geminal (F-C-H) | 45 – 55 Hz | Confirms position of fluorination (e.g., C2-F vs C2-H).[1] | |
| Vicinal (Trans-Diaxial) | 25 – 35 Hz | Indicates F and H are 180° apart (e.g., | |
| Vicinal (Equatorial-Axial) | 5 – 15 Hz | Indicates F and H are gauche (e.g., | |
| Vicinal (Equatorial-Equatorial) | 1 – 5 Hz | Rare in pyranoses, indicates specific ring distortion.[1] |
Advanced Workflow: The "19F-Centric" Approach
Do not rely solely on proton NMR. Use the wide chemical shift range of
Figure 1: Recommended NMR workflow for assigning fluorinated carbohydrates. Note the critical step of
Module 2: Stereochemical Integrity & The Gauche Effect
Ticket #219: "I synthesized a 2-fluoro-glucose analog, but the coupling constants don't match the expected chair conformation. Did I get the wrong product?"
Root Cause Analysis
Fluorine is not merely a "heavy hydrogen" or a "small hydroxyl."[2] It induces the Fluorine Gauche Effect . In 1,2-difluoroethanes or F-C-C-O systems, fluorine prefers to be gauche (60°) to the heteroatom rather than anti (180°), contrary to steric prediction.[1] This is driven by
Consequence: This can distort the pyranose ring from a standard
Troubleshooting Steps
-
Check for Ring Distortion: If
values are intermediate (e.g., 4-8 Hz instead of typical 9-10 Hz for trans-diaxial), the ring is likely twisting.[1] -
Verify Anomeric Configuration: The gauche effect is additive with the anomeric effect.
-
Use
F Chemical Shift as a Probe: The chemical shift is highly sensitive to the local electronic environment.[1] Anomeric pairs ( ) are typically separated by >10 ppm [1].[1]
Module 3: Mass Spectrometry & Purification
Ticket #305: "I see a peak at [M-20] in my mass spec. Is my compound decomposing? Also, ionization is very poor."[1]
Root Cause Analysis
-
Neutral Loss of HF: Fluorinated carbohydrates are prone to losing hydrogen fluoride (HF, 20 Da) during ionization (Source-Induced Dissociation) or collisional activation.[1] This is a diagnostic fragmentation pathway [5].
-
Ion Suppression: Fluorine is electron-withdrawing, reducing the basicity of nearby oxygens or amines, making protonation (
) difficult in ESI+.[1]
Troubleshooting Guide
| Issue | Solution |
| Low Signal Intensity (ESI+) | Switch to Sodium Adducts |
| [M-20] Peak Dominance | This is the loss of HF.[1] It confirms the presence of fluorine but suggests the C-F bond is labile or ionization energy is too high. Lower the Cone Voltage or Fragmentor Voltage . |
| Distinguishing Isomers | MS/MS is often insufficient as isomers (e.g., Glc-F vs Gal-F) have identical mass and similar HF-loss patterns.[1] Use Ion Mobility Spectrometry (IMS) or validate with retention time against standards.[1] |
Purification Note (HPLC)
Fluorinated sugars are more hydrophobic than their OH-counterparts.[1]
-
Reverse Phase (C18): Fluorosugars elute later than the parent sugar.[1]
-
HILIC: Fluorosugars elute earlier than the parent sugar (less polar).[1]
Figure 2: Mass Spectrometry decision tree for confirming fluorinated carbohydrate identity.
References
-
Gimeno, A., et al. (2020).[1] Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 15895-15907.[1] Link[1]
-
Krivdin, L. B. (2021).[1] Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(9), 2450.[1] Link
-
Thiehoff, C., et al. (2016).[1][3] The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal, 22(46), 16368-16376.[1] Link[1]
-
Linclau, B., et al. (2011).[1] The anomeric and fluorine gauche effects determining anomeric conformation.[2] Chemical Society Reviews, 40, 379-405.[1] Link
-
Kéki, S., et al. (2008).[1] Mass spectrometry of carbohydrates. Mass Spectrometry Reviews, 27(2), 107-134.[1] Link[1]
Sources
Technical Support Center: 3-Fluoro-3-deoxy-D-xylofuranose
Topic: 3-Fluoro-3-deoxy-D-xylofuranose Solubility & Handling Guide Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Organic Chemists
Welcome to the technical support hub for fluorinated carbohydrate derivatives. This guide addresses the specific physicochemical challenges encountered when working with 3-Fluoro-3-deoxy-D-xylofuranose (3-F-Xyl) .
Unlike standard xylose, the introduction of a fluorine atom at C3 induces significant electronic and steric changes (the gauche effect and dipole minimization) that alter solubility, ring stability, and reactivity. This guide troubleshoots these issues directly.
Part 1: The Solubility Matrix
The most common confusion stems from the state of the molecule. 3-F-Xyl exists in two distinct chemical contexts with opposing solubility profiles.
Table 1: Solubility Profile by Chemical State
| Chemical State | Typical Form | Soluble In | Insoluble/Sparingly Soluble In | Primary Application |
| Free Sugar (Unprotected) | Hygroscopic Solid or Syrup (Equilibrium Mixture) | Water , DMSO , DMF , Methanol, Pyridine (warm) | DCM, Chloroform, Hexanes, Toluene, THF, Diethyl Ether | Starting material for protection; biological assays. |
| Protected Furanose (e.g., Acetylated/Benzoylated) | Crystalline Solid or Viscous Oil | DCM , Chloroform , Ethyl Acetate , THF, Acetonitrile | Water, Hexanes (often oils out), Cold Alcohols | Glycosyl donor for nucleoside synthesis (Vorbrüggen coupling). |
Expert Insight: The free sugar is rarely pure "furanose" in solution. In water or DMSO, it undergoes mutarotation, establishing an equilibrium between
-pyranose (~75%) and-furanose (~25%). If your protocol demands the furanose form specifically, you must trap it using kinetic protection strategies (see Protocol A).
Part 2: Troubleshooting & FAQs
Issue 1: "I cannot dissolve the free sugar in Pyridine or DCM for my acylation reaction."
Diagnosis: The free sugar is highly polar due to the remaining hydroxyls. While pyridine is a base, it is often a poor solvent for the naked fluorinated sugar at room temperature. The Fix:
-
Co-solvent Approach: Do not use pure pyridine. Dissolve the sugar first in a minimum volume of DMF or DMSO (where it is highly soluble), then add Pyridine (3–5 equiv) and the acylating agent.
-
The "Pre-Activation" Step: If using acetic anhydride, you can suspend the sugar in neat acetic anhydride (which acts as both reagent and solvent) and add a catalytic amount of perchloric acid or iodine. The reaction generates heat, which drives dissolution as the sugar becomes acetylated and less polar.
Issue 2: "My product precipitated during the Vorbrüggen glycosylation."
Diagnosis: This reaction (coupling the protected sugar with a nucleobase) typically uses silylated bases in Acetonitrile (MeCN) or DCM .
-
Cause A: The fluorinated intermediate is less soluble in MeCN than the non-fluorinated analog due to the polarity of the C-F bond.
-
Cause B: The silylated base is moisture-sensitive and may have hydrolyzed, precipitating the free base.
The Fix:
-
Switch to 1,2-Dichloroethane (DCE) or Chlorobenzene . These solvents have higher boiling points and better solubilizing power for fluorinated glycosyl donors.
-
Validation: Check the precipitate. If it dissolves in water/base, it’s likely the unreacted nucleobase. If it dissolves in DCM, it’s your sugar.
Issue 3: "I'm trying to extract the free sugar from water, but it won't partition into organic solvents."
Diagnosis: You are fighting the partition coefficient (
-
Lyophilization: Do not attempt liquid-liquid extraction. Freeze-dry the aqueous layer to recover the crude sugar.
-
Desalting: If salts are present, dissolve the crude residue in dry Methanol or Ethanol . The inorganic salts will precipitate (sugar remains in solution); filter and concentrate.
Issue 4: "The 1H-NMR in DMSO shows a messy mixture, not the clean furanose I bought."
Diagnosis: This is not a purity issue; it is a mutarotation issue.
Explanation: In DMSO-
Part 3: Validated Protocols
Protocol A: Kinetic Trapping of the Furanose Form
Objective: To convert the equilibrium mixture of free sugar into a stable, soluble furanose intermediate (1,2,5-tri-O-acetyl-3-fluoro-3-deoxy-D-xylofuranose).
Context: Standard acetylation often yields thermodynamic pyranose products. This protocol favors the furanose.
-
Dissolution: Suspend 3-Fluoro-3-deoxy-D-xylose (1.0 g) in dry Pyridine (20 mL).
-
Heat Cycle: Heat to 100°C for 15 minutes.
-
Mechanism: High temperature shifts the equilibrium toward the furanose form (entropy favored).
-
-
Kinetic Trap: Cool rapidly to 0°C (ice bath) and immediately add Acetic Anhydride (5 mL) dropwise.
-
Mechanism: The primary 5-OH (furanose) reacts faster than the secondary 4-OH (pyranose), locking the ring size.
-
-
Workup: Pour into ice water. Extract with DCM (solubility is now inverted; product is in organic layer). Wash with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.
-
Result: A syrup containing predominantly the
-furanose acetates, soluble in all standard organic solvents.
Part 4: Solvent Selection Logic (Visualized)
The following diagram illustrates the decision logic for solvent selection based on the state of the 3-fluoro-xylose derivative.
Figure 1: Decision tree for solvent selection based on the protection state of 3-Fluoro-3-deoxy-D-xylofuranose.
References
-
Gosselin, G., et al. (1993).[1] "1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides."[1] Carbohydrate Research, 249(1), 1-17.[1]
-
Herdewijn, P., et al. (1989). "Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine." Antiviral Research, 12(3), 133-150.[2]
-
Denavit, V., et al. (2020). "Fluorinated carbohydrates as chemical probes for molecular recognition studies." RSC Chemical Biology, Review.
-
Sigma-Aldrich. "Product Specification: 3-Deoxy-3-fluoro-D-xylose." Technical Data Sheet.
Sources
- 1. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation of 3-Fluoro-3-deoxy-D-xylofuranose in solution
Introduction: The Fluorine Stability Paradox
Welcome to the technical guide for 3-Fluoro-3-deoxy-D-xylofuranose . As researchers, we often assume that replacing a hydroxyl group (-OH) with a fluorine atom (-F) enhances metabolic stability due to the strength of the C–F bond (approx. 116 kcal/mol). While this is true for enzymatic glycosidic cleavage, in solution chemistry, this modification introduces unique instability risks.
The 3-fluoro substitution on the furanose ring creates an electron-withdrawing environment that significantly alters the acidity of neighboring protons (H-2 and H-4). This guide addresses the specific degradation pathways—primarily
Module 1: Critical Handling Protocols (Prevention)
Solvation and Buffer Selection
The most common cause of degradation is improper pH control. Unlike unmodified xylose, the 3-fluoro analog is highly susceptible to base-catalyzed elimination.
| Parameter | Recommendation | Scientific Rationale |
| Optimal pH | 4.5 – 6.5 | Slightly acidic conditions stabilize the C-F bond. Above pH 7.5, hydroxide ions promote proton abstraction at C-2/C-4, triggering HF elimination [1]. |
| Forbidden Buffers | Tris, Carbonate, Ammonium | Primary amines (Tris) and strong bases catalyze E1cB elimination mechanisms. |
| Recommended Buffers | Acetate, Citrate, MES | Non-nucleophilic, slightly acidic buffers minimize degradation. |
| Solvent Choice | Water, D₂O, MeCN, DMSO | Avoid pyridine or basic amines as solvents. In DMSO, ensure the solvent is acid-free (DMSO can degrade to form basic impurities). |
Storage Lifecycle
-
Lyophilized Solid: Stable at -20°C for >2 years.
-
Aqueous Solution: Stable at 4°C for 1-2 weeks if pH < 6.5.
-
Flash Freezing: Recommended for long-term storage of solutions. Avoid repeated freeze-thaw cycles which can locally concentrate salts and alter pH.
Module 2: Degradation Mechanisms
Understanding how the molecule breaks down is essential for troubleshooting. The degradation is rarely a simple hydrolysis; it is a cascade of elimination and rearrangement.
The Pathway: Base-Promoted HF Elimination
In the furanose ring, the fluorine at C-3 makes the protons at C-2 and C-4 more acidic (inductive effect). A base (
Visualization of Degradation
The following diagram illustrates the competition between benign mutarotation and destructive elimination.
Caption: Figure 1. Degradation pathway showing the transition from reversible mutarotation to irreversible base-catalyzed HF elimination.
Module 3: Analytical Monitoring (Detection)
Do not rely solely on HPLC/UV, as the intact sugar has weak UV absorption. 19F NMR is the gold standard for assessing the integrity of this molecule [2].
19F NMR Setup & Interpretation
-
Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm or Trifluoroacetic acid (TFA) at -76.5 ppm.
-
Solvent: D₂O is preferred.
Diagnostic Table: 19F NMR Signals
| Species | Chemical Shift ( | Multiplicity | Interpretation |
| -185 to -195 | ddd or multiplet | Intact 3-F-xylofuranose (major form). Coupling to H-2, H-3, H-4. | |
| -200 to -215 | ddd or multiplet | Intact 3-F-xylofuranose (minor form). Distinct due to ring geometry. | |
| Free Fluoride ( | -119 to -125 | Singlet | CRITICAL WARNING. Indicates degradation (HF elimination) [3]. |
| Elimination Product | -140 to -160 | Varies | Olefinic fluorine (if F remains on double bond) or absent if fully defluorinated. |
Note: Chemical shifts are approximate and solvent-dependent.[1] The presence of a singlet around -120 ppm is the definitive marker of sample death.
Module 4: Troubleshooting & FAQs
Q1: My solution turned yellow/brown overnight. Is it usable?
Status: Likely Compromised. Diagnosis: The "browning" is a classic sign of sugar degradation, likely the Maillard reaction (if amines are present) or polymerization of the unsaturated elimination products (Enones) generated after HF loss. Action: Run a 19F NMR. If you see a fluoride peak (-120 ppm) > 5% integration relative to the sugar peak, discard the batch. Prevention: Lower the temperature and ensure pH is < 6.5.
Q2: I see two sets of peaks in my NMR. Is my sample impure?
Status: Normal.
Explanation: In solution, 3-fluoro-xylofuranose undergoes mutarotation , equilibrating between
Q3: Can I use basic catalysis for glycosylation reactions with this donor?
Status: High Risk.
Guidance: Standard basic conditions (e.g., NaH, strong alkoxides) will likely trigger
Q4: Why is the yield low during deprotection of the 3-F intermediate?
Status: Process Issue. Diagnosis: If you are using Zemplén conditions (NaOMe/MeOH) to remove acetyl/benzoyl protecting groups, you are exposing the 3-fluoro core to base. Action: Switch to ammonia in methanol at 0°C or enzymatic hydrolysis (lipase) to gently remove esters without triggering HF elimination.
References
-
Withers, S. G., et al. (1988). "Fluorinated Carbohydrates as Probes of Enzyme Specificity and Mechanism." Biochemical Society Transactions. (General mechanism of fluorosugar instability).
-
Poškaitė, G., et al. (2023). "Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars." Magnetic Resonance in Chemistry. (NMR characterization of fluorinated anomers).
-
Murata, K., et al. (2022). "Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides." Environmental Science & Technology. (Reference for Fluoride ion chemical shift and degradation tracking).
-
Nogueira, J. M., et al. (2021). "Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O." Organic Letters. (Acid-catalyzed glycosylation strategies for fluorinated donors).
Sources
Validation & Comparative
A Comparative Analysis of 3-Fluoro-3-deoxy-D-xylofuranose and 3-deoxy-D-xylofuranose in Drug Development
A Senior Application Scientist's Guide to the Impact of 3'-Fluorination on the Bioactivity of Xylofuranose-Based Nucleoside Analogues
In the landscape of antiviral and anticancer drug development, the modification of nucleoside analogues is a cornerstone of medicinal chemistry. The strategic substitution of functional groups on the sugar moiety can dramatically alter the pharmacological profile of these compounds. This guide provides an in-depth comparison of two such modifications on the D-xylofuranose scaffold: the introduction of a fluorine atom at the 3' position versus the simple removal of the 3'-hydroxyl group. We will explore the resulting bioactivities of their respective nucleoside derivatives, delving into the mechanisms of action and providing supporting experimental data for researchers in drug discovery.
The Critical Role of the 3'-Position in Nucleoside Bioactivity
The biological activity of nucleoside analogues is predominantly realized when they are incorporated with a nucleobase (purine or pyrimidine). Once inside a cell, these molecules are phosphorylated to their triphosphate form and can then interact with cellular or viral polymerases. The 3'-hydroxyl group of the sugar is the critical attachment point for the next nucleotide in a growing DNA or RNA chain.[1] Modification at this position is a key strategy for disrupting this process.
3-deoxy-D-xylofuranose , when incorporated into a nucleoside, lacks the 3'-hydroxyl group entirely. This makes it an obligate chain terminator.[2] Once the triphosphate form of a 3'-deoxynucleoside is incorporated by a polymerase into a growing nucleic acid strand, no further nucleotides can be added due to the absence of the 3'-OH, leading to the termination of DNA or RNA synthesis.[2][3]
3-Fluoro-3-deoxy-D-xylofuranose introduces a fluorine atom at the 3' position. Fluorine's high electronegativity and small size make it a unique substitute for the hydroxyl group.[4] While it cannot form the phosphodiester bond necessary for chain elongation, its presence can influence the sugar's conformation and its interaction with the active site of polymerases.[4] This modification also leads to chain termination, but the electronic effects of the fluorine atom can fine-tune the compound's activity and selectivity.[5]
Comparative Biological Activity: A Focus on Antiviral and Anticancer Effects
The true measure of these sugar modifications lies in the bioactivity of their corresponding nucleoside analogues. Below, we compare the reported antiviral and anticancer activities of nucleosides containing these two sugar moieties.
Antiviral Activity
Nucleoside analogues are a mainstay of antiviral therapy, particularly against viruses that rely on RNA-dependent RNA polymerases (RdRp) or reverse transcriptases for replication.
3'-Fluoro-3'-deoxy-D-xylofuranosyl Nucleosides:
Nucleosides incorporating 3-fluoro-3-deoxy-D-xylofuranose have demonstrated broad-spectrum antiviral activity. For instance, 3'-Fluoro-3'-deoxyadenosine has shown potent effects against a range of RNA viruses, including flaviviruses like Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV).[4][6] It has also demonstrated activity against DNA viruses such as the vaccinia virus.[7] The mechanism is believed to involve the inhibition of viral RNA synthesis.[4]
3'-deoxy-D-xylofuranosyl Nucleosides:
Nucleoside analogues of 3-deoxy-D-xylofuranose also exhibit antiviral properties. While direct comparisons are limited, the principle of chain termination remains a potent antiviral strategy. For example, various 3'-deoxy pyrimidine nucleoside analogues have been synthesized and evaluated as potential antiviral agents.[8]
Quantitative Comparison of Antiviral Activity:
| Nucleoside Analogue | Virus | Cell Line | EC50 (µM) | Reference |
| 3'-Deoxy-3'-fluoroadenosine | TBEV (Hypr) | PS | 2.2 ± 0.6 | [4] |
| 3'-Deoxy-3'-fluoroadenosine | TBEV (Neudoerfl) | PS | 1.6 ± 0.3 | [4] |
| 3'-Deoxy-3'-fluoroadenosine | ZIKV (MR-766) | PS | 1.1 ± 0.1 | [4] |
| 3'-Deoxy-3'-fluoroadenosine | ZIKV (Paraiba_01) | PS | 1.6 ± 0.2 | [4] |
| 3'-Deoxy-3'-fluoroadenosine | WNV | PS | 4.7 ± 1.5 | [4] |
| 1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymine | HBV | 2.2.15 | 19.2 | [9] |
| Xylosyladenine phosphonate | Measles virus (MeV) | 12 | [10] | |
| Xylosyladenine phosphonate | Enterovirus-68 (EV-68) | 16 | [10] |
EC50: Half-maximal effective concentration.
Anticancer Activity
The same principle of chain termination that confers antiviral activity is also effective against rapidly dividing cancer cells. By interfering with DNA replication, these nucleoside analogues can induce cell cycle arrest and apoptosis.
3'-Fluoro-3'-deoxy-D-xylofuranosyl Nucleosides:
The synthesis of 3'-deoxy-3'-fluoro-β-D-xylofuranosyl nucleosides has been pursued for their potential as anticancer agents.[11] The rationale is that these compounds, after conversion to their triphosphate form, will be incorporated into the DNA of cancer cells, leading to chain termination and cell death.
3'-deoxy-D-xylofuranosyl Nucleosides:
Nucleosides containing the 3-deoxy-D-xylofuranose moiety have shown significant anticancer activity. For example, 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) and 3'-deoxycytidine have demonstrated notable activity against various cancer cell lines.[8] Furthermore, 3'-deoxy-C3'-substituted xylofuranosyl-pyrimidine nucleosides have shown promising cytostatic activity in the low micromolar range with some selectivity towards tumor cells.[12]
Quantitative Comparison of Anticancer Activity:
| Nucleoside Analogue | Cancer Cell Line | ED50 / IC50 (µM) | Reference |
| 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) | CCRF-CEM | 2 | [8] |
| 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) | L1210 | 10 | [8] |
| 1-(3-deoxy-β-D-threo-pentofuranosyl)cytosine (3'-deoxy-ara-C) | P388 | 5 | [8] |
| 3'-deoxycytidine | L1210 | 5 | [8] |
| 3'-deoxycytidine | P388 | 2.5 | [8] |
| 5'-azido 3'-O-benzyl 6-chloropurine N9-xylofuranosyl nucleoside | HCT-15 | 22.74 | [13] |
ED50: Half-maximal effective dose; IC50: Half-maximal inhibitory concentration.
Mechanistic Insights: The Impact of Fluorine
The introduction of a fluorine atom at the 3' position does more than just block chain elongation. Its strong electron-withdrawing nature can influence the sugar pucker, which in turn affects how the nucleoside analogue is recognized and processed by kinases and polymerases.[4] This can lead to enhanced selectivity for viral enzymes over host-cell polymerases, potentially reducing cytotoxicity.[5] Furthermore, the C-F bond is more stable than the C-OH bond, which can increase the metabolic stability of the nucleoside analogue.[5]
Caption: General mechanism of action for 3'-modified nucleoside analogues.
Experimental Protocols
To aid researchers in the evaluation of these compounds, we provide detailed protocols for key assays.
Synthesis of 3'-Fluoro-3'-deoxy-D-xylofuranosyl Nucleosides
The synthesis of 3'-fluoro-3'-deoxy-D-xylofuranosyl nucleosides often starts from D-xylose or a suitable xylofuranose derivative. A common strategy involves the introduction of the fluorine at the 3' position of a protected sugar intermediate, followed by glycosylation with a nucleobase.
Example Synthetic Step: Fluorination
-
Starting Material: A protected 9-(β-D-xylofuranosyl)-6-chloropurine with free 3'-hydroxyl group.
-
Protection: The 2'- and 5'-hydroxyl groups are protected, often with trityl groups.
-
Fluorination: The 3'-hydroxyl group is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[14][15]
-
Deprotection: The protecting groups are removed to yield the final 3'-fluoro-3'-deoxy nucleoside.[14][15]
Caption: Simplified workflow for the synthesis of 3'-fluoro-3'-deoxy nucleosides.
Antiviral Activity: Plaque Reduction Assay
This assay is the gold standard for determining the antiviral efficacy of a compound against cytopathic viruses.
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates and incubate until confluent.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 3'-fluoro or 3'-deoxy nucleoside).
-
Infection: Pre-incubate the virus dilutions with the compound dilutions for a set period (e.g., 1 hour) before adding the mixture to the cell monolayers.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.
-
Quantification: Count the number of plaques in each well and calculate the concentration of the compound that reduces the plaque number by 50% (EC50).
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell viability by 50% (IC50).
Conclusion
The modification of the 3' position of the xylofuranose ring is a powerful strategy in the design of nucleoside analogues with potent antiviral and anticancer activities. Both 3'-deoxy and 3'-fluoro-3'-deoxy modifications lead to chain termination of nucleic acid synthesis, a proven mechanism for inhibiting viral replication and cancer cell proliferation.
The introduction of a 3'-fluoro group offers potential advantages over a simple 3'-deoxy modification by influencing the conformational and electronic properties of the nucleoside, which can enhance its metabolic stability and selectivity for target enzymes. The choice between these two modifications will depend on the specific therapeutic target and the desired pharmacological profile. The experimental protocols provided herein offer a framework for the comparative evaluation of these promising classes of compounds in a drug discovery setting.
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Gosselin, G., et al. (1993). 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. Carbohydrate Research, 249(1), 1-17. [Link]
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Sigurdsson, S. T., et al. (2007). Stereospecific Syntheses of 3′-Deuterated Pyrimidine Nucleosides and Their Site-Specific Incorporation into DNA. Organic Letters, 9(19), 3821-3823. [Link]
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Isono, T., et al. (2018). Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease. Molecules, 23(11), 2963. [Link]
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Otova, B., et al. (1987). A study on structure-activity relationships of nucleoside analogues. Neoplasma, 34(5), 523-533. [Link]
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Bege, M., et al. (2025). D-xylofuranosyl nucleoside analogues bearing alkylthio and glucosylthio substituents at the C3′-position were prepared by photoinitiated radical-mediated hydrothiolation reactions from the corresponding 2′,5′-di-O-silyl-3′- exomethylene uridine. DEA. [Link]
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Van Aerschot, A., et al. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]
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Alauddin, M. M. (2007). 3'-Deoxy-3'-[18F]fluoro-1-β-D-xylofuranosyl-adenine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
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Kumar, R., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]
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Eyer, L., et al. (2021). Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine... ResearchGate. [Link]
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Wang, Y., et al. (2022). Advance of structural modification of nucleosides scaffold. European Journal of Medicinal Chemistry, 238, 114476. [Link]
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Bar-Yehuda, S., et al. (2025). (PDF) Synthesis and Cytostatic Effect of 3'-deoxy-3'-C-Sulfanylmethyl Nucleoside Derivatives with d-xylo Configuration. ResearchGate. [Link]
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Chu, C. K., et al. (2010). Antiviral Activity of Various 1-(2′-Deoxy-β-d-lyxofuranosyl), 1-(2′-Fluoro-β-d-xylofuranosyl), 1-(3′-Fluoro-β-d-arabinofuranosyl), and 2′-Fluoro-2′,3′-didehydro-2′,3′-dideoxyribose Pyrimidine Nucleoside Analogues against Duck Hepatitis B Virus (DHBV) and Human Hepatitis B Virus (HBV) Replication. ACS Figshare. [Link]
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Kumar, R., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
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Kumar, R., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. OUCI. [Link]
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Chu, C. K., et al. (1989). Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. Journal of Medicinal Chemistry, 32(3), 612-617. [Link]
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Drug Design. (2005). Structure Activity Relationships. [Link]
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Fluorinated Nucleoside Antivirals: A Technical Comparison & Selection Guide
Executive Summary: The "Fluorine Effect" in Antiviral Design[1]
In the optimization of nucleoside analogs, fluorine is not merely a halogen; it is a metabolic shield and a conformational lock.[1] As a Senior Application Scientist, I often see candidates fail not due to lack of potency, but due to poor metabolic stability or off-target mitochondrial toxicity.
Fluorine substitution—specifically at the 2' position of the sugar or on the heterocyclic base—addresses three critical failure modes in antiviral drug discovery:
-
Glycosidic Bond Stabilization: The high electronegativity of fluorine destabilizes the oxocarbenium ion transition state, rendering the nucleoside resistant to cleavage by phosphorylases.
-
Conformational Steering: A 2'-fluorine atom prefers a gauche orientation relative to the ring oxygen, driving the sugar into a C3'-endo (North) conformation (mimicking RNA) or C2'-endo (South) depending on stereochemistry (ribo vs. arabino). This allows precise tuning of affinity for viral RNA-dependent RNA polymerases (RdRp).
-
Lipophilicity Modulation: Fluorine increases logP, improving passive membrane permeability without the steric bulk of a methyl group.
This guide compares the performance and mechanisms of key fluorinated nucleosides, supported by experimental protocols to validate their activity.
Mechanistic Comparison: Sugar vs. Base Fluorination[1][2][3][4]
The site of fluorination dictates the mechanism of action (MoA). We categorize these into two distinct classes: Sugar-Modified Chain Terminators and Base-Modified Mutagens/Inhibitors .
Class A: Sugar-Modified (The "Terminators")
-
Representative: Sofosbuvir (2'-F, 2'-C-Me), Islatravir (2'-F, 4'-ethynyl).
-
Mechanism: These analogs are triphosphorylated by host kinases. The 2'-modification prevents the viral polymerase from translocating or forming the next phosphodiester bond.
-
Key Insight: The 2'-F in Sofosbuvir is critical. It mimics the 2'-OH of RNA (allowing recognition by HCV NS5B) but is not a nucleophile, preventing self-cleavage and improving half-life.
Class B: Base-Modified (The "Mutagens")
-
Representative: Favipiravir (Fluorinated pyrazine), Emtricitabine (5-F-Cytosine).
-
Mechanism:
-
Favipiravir: Acts as a pseudo-base. The fluorine atom allows it to base-pair promiscuously (with C or U), leading to "Lethal Mutagenesis" or error catastrophe during viral replication.
-
Emtricitabine:[1][2][3][4] Steric hindrance at the 5-position inhibits Reverse Transcriptase (RT) via chain termination.
-
Visualization: Mechanism of Action Pathways[5]
Figure 1: Divergent mechanisms of fluorinated nucleosides post-phosphorylation. Note that 2'-modifications typically lead to termination, while base modifications often induce mutagenesis.
Comparative Performance Data
The following table synthesizes data from multiple virology studies. Note that Selectivity Index (SI) is the most critical metric for drug development, calculated as
| Compound | Target Virus | Fluorine Position | Mechanism | EC50 (Antiviral Potency) | CC50 (Cytotoxicity) | Selectivity Index (SI) |
| Sofosbuvir | HCV (GT 1-6) | 2'-alpha-F | Chain Termination | 0.014 – 0.11 µM | > 100 µM | > 1,000 |
| Islatravir (EFdA) | HIV-1 | 2'-F | Translocation Inhibitor | 0.00005 µM (0.05 nM) | > 100 µM | > 2,000,000 |
| Emtricitabine (FTC) | HIV-1 | Base (5-F) | Chain Termination | 0.01 – 0.05 µM | > 100 µM | > 2,000 |
| Favipiravir | Influenza / Ebola | Base (Pyrazine) | Lethal Mutagenesis | 10 – 60 µM | > 1,000 µM | ~ 50 - 100 |
| Gemcitabine | Broad (Toxic) | 2',2'-difluoro | Chain Termination | 0.01 – 0.5 µM | 0.05 – 1.0 µM | < 10 (Poor) |
Analysis:
-
Islatravir demonstrates the "Gold Standard" of potency. The 2'-F combined with a 4'-ethynyl group creates a "translocation defect," locking the polymerase more effectively than simple termination.
-
Gemcitabine illustrates the risk of over-fluorination. The gem-difluoro group mimics the transition state of cytidine deaminase too well and inhibits host DNA polymerases, leading to high toxicity (low SI). It is an anticancer drug, not a safe antiviral.
Experimental Protocols
To validate these compounds in your own lab, use the following self-validating protocols.
Protocol A: In Vitro Viral Polymerase Inhibition Assay
Objective: Determine if the fluorinated analog directly inhibits the viral enzyme or acts as a substrate.
Reagents:
-
Purified Recombinant Viral Polymerase (e.g., HCV NS5B, HIV RT).
-
RNA Template/Primer complex (homopolymeric or heteropolymeric).
-
Radiolabeled Nucleotide:
-GTP or ATP. -
Test Compound: Nucleoside Triphosphate form (NTP). Crucial: You must use the triphosphate, as the enzyme cannot use the prodrug.
Workflow:
-
Annealing: Mix RNA template and primer (1:1.2 ratio) in annealing buffer; heat to 95°C and cool slowly.
-
Reaction Mix: Combine Polymerase (50 nM), Template/Primer (100 nM), and MgCl₂ (5 mM) in Tris-buffer.
-
Initiation: Add native dNTPs (10 µM) and spike with
-NTP. -
Inhibition: Add the Fluorinated-NTP at varying concentrations (0.1 nM – 100 µM).
-
Incubation: 30–60 minutes at 30°C.
-
Quench: Add EDTA/Formamide loading dye.
-
Analysis: Resolve products on 15% denaturing PAGE-Urea gel.
-
Quantification: Phosphorimaging.
Validation Check: If you see a "ladder" of products that stops abruptly at position
Protocol B: Cell-Based Antiviral Efficacy (Replicon Assay)
Objective: Measure EC50 in a physiological context (accounts for cellular uptake and phosphorylation).
Workflow Visualization:
Figure 2: High-throughput screening workflow for determining Selectivity Index (SI).
Step-by-Step:
-
Cell Line: Use Huh7 cells stably expressing the HCV subgenomic replicon (luciferase reporter).
-
Seeding: Plate 5,000 cells/well in 96-well white plates (for luminescence) and clear plates (for toxicity).
-
Treatment: Prepare 8-point serial dilutions of the fluorinated nucleoside in DMSO (Final DMSO < 0.5%).
-
Incubation: Incubate for 72 hours. Note: Shorter times (24h) may miss delayed chain termination effects.
-
Readout:
-
Efficacy: Add Luciferase substrate (e.g., Bright-Glo). Measure RLU.
-
Toxicity: In parallel plates, add CCK-8 reagent. Measure Absorbance at 450 nm.
-
-
Calculation: Fit data to the sigmoidal dose-response equation:
Expert Commentary: Why Sofosbuvir Won
Sofosbuvir is the definitive case study for fluorinated nucleosides. Early candidates like PSI-6130 (the cytidine analog) were potent but had poor oral bioavailability.
-
The Fix: They switched to the Uridine base (less active initially) but added the 2'-alpha-fluoro and 2'-beta-methyl groups.
-
The Result: The fluorine atom locked the sugar in the specific conformation required by the HCV NS5B polymerase, while the methyl group prevented the host mitochondrial polymerase (Pol
) from accepting it. This eliminated the toxicity seen in earlier drugs like FIAU.
Recommendation: When designing new analogs, prioritize the 2'-F / 2'-Me motif for RNA viruses to maximize the "Selectivity Gap" between viral RdRp and host mitochondrial polymerases.
References
-
Review of Fluorinated Antivirals: Ismail, M. et al. (2022). "Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs." RSC Advances. Link
-
Synthesis and Properties: Kothapalli, Y. et al. (2024).[1][5] "Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties." Molecules. Link
-
Islatravir Mechanism: Kawamoto, A. et al. (2021). "Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19." ACS Medicinal Chemistry Letters. Link
-
Sofosbuvir Discovery: Sofia, M.J. et al. (2010). "Discovery of a β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus."[4] Journal of Medicinal Chemistry. Link
-
Favipiravir Mechanism: Huchting, J. et al. (2025). "Nucleoside Triphosphate Derivatives of Favipiravir Analogues as Potent and Broadly Acting Antivirals." University of Hamburg Research. Link
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validation of 3-Fluoro-3-deoxy-D-xylofuranose synthesis method
An In-Depth Technical Guide to the Synthesis and Validation of 3-Fluoro-3-deoxy-D-xylofuranose
Introduction: The Significance of Fluorinated Carbohydrates
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and drug development. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a parent compound.[1] When applied to carbohydrates, this modification can enhance metabolic stability, modulate bioavailability, and influence binding affinity to target enzymes and receptors.[2][3] 3-Fluoro-3-deoxy-D-xylofuranose, a fluorinated analog of the naturally occurring pentose D-xylose, serves as a valuable building block for the synthesis of antiviral nucleosides and as a probe for studying enzymatic mechanisms.[4][5]
This guide, intended for researchers and drug development professionals, provides a detailed comparison of synthetic routes to 3-Fluoro-3-deoxy-D-xylofuranose and presents a rigorous, self-validating framework for its structural confirmation. We will delve into the causality behind experimental choices, offering insights from a Senior Application Scientist's perspective to ensure both accuracy and practical applicability.
Part 1: A Comparative Analysis of Synthetic Methodologies
The synthesis of fluorinated carbohydrates can be broadly approached through several strategies, including nucleophilic substitution with fluoride ions or deoxyfluorination of hydroxyl groups.[6] Here, we compare two primary methods for preparing 3-Fluoro-3-deoxy-D-xylofuranose, focusing on the widely used deoxyfluorination agent, diethylaminosulfur trifluoride (DAST).
Method 1: Deoxyfluorination of a Protected Xylofuranose Precursor
This is arguably the most direct and common approach. It relies on the conversion of a hydroxyl group at the C3 position into a C-F bond with inversion of configuration, a hallmark of the SN2 reaction mechanism typically induced by DAST.[7][8] The choice of starting material and protecting groups is critical to prevent unwanted side reactions and ensure regioselectivity. A logical precursor is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which can be converted to a suitable xylofuranose derivative with a free hydroxyl at C3.
Causality of Experimental Design:
-
Starting Material: 1,2-O-isopropylidene-α-D-xylofuranose is chosen because the 1,2-acetonide protects the anomeric center and the C2 hydroxyl, leaving the C3 and C5 hydroxyls available for manipulation.
-
Protecting Groups: The C5 hydroxyl is typically protected with a bulky group like benzoyl (Bz) or trityl (Tr) to direct the fluorinating agent to the C3 hydroxyl and to facilitate purification.
-
Fluorinating Agent: DAST is effective for deoxyfluorination but must be handled with care due to its reactivity and potential to decompose into hazardous byproducts.[9] The reaction is often run at low temperatures to control reactivity and minimize the formation of elimination byproducts.
Method 2: Nucleophilic Displacement of a Sulfonate Ester
An alternative strategy involves activating the C3 hydroxyl group by converting it into a good leaving group, such as a tosylate (Ts) or mesylate (Ms), followed by nucleophilic displacement with a fluoride salt like tetrabutylammonium fluoride (TBAF).[2][10] This method also proceeds via an SN2 mechanism, resulting in an inversion of configuration.
Causality of Experimental Design:
-
Activation: Conversion to a sulfonate ester makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack by the fluoride ion.
-
Fluoride Source: TBAF is often used because the bulky tetrabutylammonium cation enhances the "nakedness" and nucleophilicity of the fluoride anion in aprotic solvents.[2]
-
Stereochemistry: The starting material for this route must have the opposite stereochemistry at C3 (i.e., a ribo-configuration) to yield the desired xylo-product after the inversion of configuration.
Quantitative Comparison of Synthesis Methods
| Feature | Method 1: Deoxyfluorination (DAST) | Method 2: Nucleophilic Displacement (TBAF) |
| Starting Material | Protected D-xylofuranose | Protected D-ribofuranose (for inversion) |
| Key Reagent | Diethylaminosulfur trifluoride (DAST) | Sulfonyl chloride (e.g., TsCl), then TBAF |
| Number of Steps | Generally fewer steps | Requires an additional activation step |
| Typical Yield | 50-70% | 40-60% (for the two steps) |
| Key Challenge | Handling of corrosive DAST; potential side reactions | Ensuring complete activation; potential elimination |
| Scalability | Moderate; DAST can be expensive and hazardous on a large scale | Good; reagents are generally less hazardous |
Part 2: Experimental Protocols & Validation Workflow
A robust synthesis is incomplete without a rigorous validation workflow. The following sections provide detailed protocols for the synthesis via the DAST method and the subsequent analytical validation to confirm the identity and purity of the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Fluoro-3-deoxy-D-xylofuranose.
Detailed Synthesis Protocol (Method 1)
Objective: To synthesize 1,2-O-isopropylidene-5-O-benzoyl-3-deoxy-3-fluoro-α-D-xylofuranose.
Materials:
-
1,2-O-isopropylidene-5-O-benzoyl-α-D-xylofuranose (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve the starting material, 1,2-O-isopropylidene-5-O-benzoyl-α-D-xylofuranose, in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add DAST dropwise via syringe to the stirred solution over 15 minutes. The reaction is highly exothermic and requires careful control.
-
After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding methanol dropwise to consume excess DAST.
-
Dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure product.
Validation Workflow Diagram
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- 2. publications.iupac.org [publications.iupac.org]
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- 5. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Profiling of 3-Fluoro-3-deoxy-D-xylofuranose: A Comparative Guide
This guide provides an in-depth technical comparison of 3-Fluoro-3-deoxy-D-xylofuranose , focusing on its spectroscopic signature, conformational behavior, and utility in drug development.
Executive Summary
3-Fluoro-3-deoxy-D-xylofuranose (3'-F-Xylo) is a critical sugar scaffold in the development of nucleoside reverse transcriptase inhibitors (NRTIs) and metabolic probes. Unlike its hydroxylated parent (D-xylose) or its epimer (3'-fluoro-D-ribose), the 3'-fluoro-xylo substitution imposes a distinct C3'-endo (North) conformational bias due to the stereoelectronic gauche effect. This guide objectively compares its spectroscopic data against key alternatives to assist in structural validation and potency optimization.
Core Differentiators
-
Conformational Lock: The 3'-F (xylo configuration) forces the furanose ring into a rigid North (N) pucker, unlike the South (S) bias of 3'-F-ribose.[1]
-
Metabolic Resistance: The C–F bond (approx. 116 kcal/mol) renders the C3 position resistant to enzymatic oxidation/reduction compared to the C–OH bond.
-
NMR Signature: Characterized by large geminal
(~54 Hz) and distinctive vicinal couplings that reveal the ring pucker.
Part 1: Comparative Analysis & Structural Logic
Conformational Bias (The Fluorine Effect)
The introduction of fluorine at the C3 position fundamentally alters the sugar's pseudorotational equilibrium. This is the primary "performance" metric for researchers designing conformationally restricted nucleotides.
| Feature | 3-Fluoro-D-xylofuranose | 3-Fluoro-D-ribofuranose | D-Xylofuranose (Parent) |
| Stereochemistry (C3) | Fluorine is cis to C5 (Up) | Fluorine is trans to C5 (Down) | Hydroxyl is cis to C5 (Up) |
| Dominant Pucker | C3'-endo (North, ~90%) | C2'-endo (South) | Flexible / Mixed Equilibrium |
| Biological Impact | Mimics A-form RNA geometry; high affinity for specific polymerases. | Mimics B-form DNA geometry.[2] | Substrate for general pentose metabolism. |
| Key NMR Indicator | Variable. |
Spectroscopic Data Summary
The following data represents the
Table 1: Representative NMR Parameters
Solvent: CDCl
| Nucleus | Parameter | Value / Range | Structural Insight |
| Chemical Shift ( | -199.2 ppm (dt or ddd) | Diagnostic for secondary fluorine in furanose. | |
| 54.0 Hz | Large coupling confirms direct F-substitution. | ||
| 21.0 - 26.0 Hz | Highly dependent on dihedral angle (Karplus). | ||
| 21.0 - 26.0 Hz | Indicates rigid ring conformation. | ||
| H3' Signal | Downfield shift due to electronegative F. | ||
| < 2.0 - 4.0 Hz | Consistent with N-type (C3'-endo) pucker. | ||
| C3' Signal | Doublet due to C-F coupling. | ||
| ~192 - 248 Hz | Direct bond strength indicator. | ||
| ~16 - 24 Hz | Geminal C-F coupling. |
Note: The
F chemical shift of -199 ppm is distinct from the ribo-isomer (-199.5 to -202 ppm), but the coupling pattern is the definitive differentiator. The xylo-isomer typically shows distinct vicinal couplings due to the specific dihedral angles of the C3'-endo conformation.
Part 2: Experimental Protocols
Protocol A: Synthesis & Isolation Strategy
Objective: To access the 3-fluoro-xylo scaffold from a glucose precursor.
-
Starting Material: 1,2:5,6-Di-O-isopropylidene-
-D-glucofuranose. -
C3-Inversion: Oxidation of the C3-OH to the ketone, followed by reduction to the allo-isomer (if needed) or direct nucleophilic fluorination with inversion.
-
Alternative Route: Use of DAST (Diethylaminosulfur trifluoride) on a protected ribose derivative (with inversion) yields the xylo-fluoride.
-
-
Fluorination: Treat the protected 3-OH precursor (with leaving group or free OH for DAST) with the fluorinating agent.
-
Reagent: DAST or Deoxo-Fluor.
-
Condition: -78°C to RT in CH
Cl .
-
-
Deprotection/Coupling: Acid hydrolysis of acetonides followed by acetylation yields 1,2-di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose , the versatile donor for nucleoside synthesis.
Protocol B: NMR Characterization Workflow
Objective: To validate the regiochemistry and conformation.
-
Sample Prep: Dissolve ~5-10 mg of the nucleoside/sugar in 0.6 mL DMSO-d
or CDCl . -
F Acquisition:
-
Run a standard 1D
F (proton-coupled). -
Expectation: A doublet of triplets (dt) or doublet of doublets of doublets (ddd) centered around -199 ppm.
-
Validation: If the signal is a simple multiplet without large H-F splitting, check for decoupling settings (ensure proton decoupling is OFF to see
values).
-
- H Acquisition (Homonuclear Decoupling):
-
2D HOESY (Heteronuclear Overhauser Effect):
-
Use
F- H HOESY to determine spatial proximity. -
Xylo-config: Strong NOE between F3 and H5 (since both are "up" in the standard representation).
-
Ribo-config: Weak or no NOE between F3 and H5.
-
Part 3: Visualization & Logic Mapping
Diagram 1: Conformational Logic & Pucker Control
This diagram illustrates how the 3'-Fluoro substituent dictates the sugar pucker, distinguishing the Xylo derivative from the Ribo alternative.
Caption: The stereochemical orientation of the 3-Fluoro substituent drives the pseudorotational equilibrium toward C3'-endo (North) for Xylo-derivatives, contrasting with the C2'-endo (South) preference of Ribo-derivatives.
Diagram 2: Spectroscopic Validation Workflow
A self-validating protocol to confirm identity and purity.
Caption: Step-by-step NMR workflow to validate the 3-fluoro-xylofuranose structure using characteristic coupling constants and chemical shifts.
References
-
Gosselin, G., et al. (1993). "1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides."[6][7][8] Carbohydrate Research.
-
Thibaudeau, C., et al. (1994). "Conformation analysis of 3'-fluorinated A(2'-5')A(2'-5')A fragments. Relation between conformation and biological activity." Journal of Biological Chemistry.
-
Smith, A. J. R., et al. (2022).[9] "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances.
-
Wnuk, S. F., et al. (1996). "The beta-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides." Journal of Organic Chemistry.
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- 7. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Scientist's Guide to Deoxyfluorination of Carbohydrates: A Comparative Analysis of DAST, Deoxo-Fluor, and XtalFluor
Introduction: The Strategic Value of Fluorinated Carbohydrates
The selective incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and carbohydrates are no exception.[1][2] Replacing a hydroxyl group with fluorine—a "deoxyfluorination" reaction—can profoundly alter the biological and physicochemical properties of a sugar.[3] This modification can enhance metabolic stability, modulate bioavailability, and fine-tune binding interactions with protein targets, making fluorinated carbohydrates invaluable as therapeutic agents and molecular probes.[1][2][4] For instance, the renowned PET imaging agent, ¹⁸F-2-deoxy-2-fluoroglucose (¹⁸F-FDG), leverages the stability imparted by fluorine to visualize metabolic activity in cancer cells.[5]
However, the synthesis of fluorinated carbohydrates is far from trivial. The polyhydroxylated, stereochemically complex nature of these molecules presents a significant synthetic challenge. Choosing the right fluorinating agent is paramount and depends on a delicate balance of reactivity, selectivity, safety, and practicality.[1][6] This guide provides a comparative analysis of three workhorse nucleophilic deoxyfluorination reagents—(Diethylamino)sulfur trifluoride (DAST), Deoxo-Fluor®, and XtalFluor®—to empower researchers in drug development and chemical biology to make informed, effective decisions in their synthetic campaigns.
The Deoxyfluorination Challenge: Navigating Reactivity and Selectivity
The primary mechanism for nucleophilic deoxyfluorination of an alcohol in a carbohydrate is typically an Sₙ2 reaction.[7][8][9] The reagent first activates a hydroxyl group, converting it into a good leaving group. Subsequently, a fluoride ion, delivered either from the reagent itself or an external source, acts as the nucleophile, displacing the activated group and resulting in an inversion of configuration at the reaction center.[7][8][9]
This process is complicated by the potential for competing Sₙ1 pathways, particularly at sites that can stabilize a carbocation (like the anomeric position), leading to a mixture of stereoisomers.[7][9] Furthermore, elimination reactions can occur, yielding unsaturated sugar derivatives, and rearrangements are a known risk with highly reactive agents.[10] The choice of reagent directly influences the outcome, making a deep understanding of each tool essential.
The Reagents: A Head-to-Head Comparison
DAST (Diethylaminosulfur Trifluoride)
DAST was one of the first widely adopted, convenient reagents for deoxyfluorination, offering a significant improvement over hazardous alternatives like sulfur tetrafluoride.[10][11] It is a versatile reagent capable of converting primary, secondary, and anomeric hydroxyls to their corresponding fluorides.[8][12]
-
Mechanism & Reactivity: DAST activates alcohols to form an intermediate alkoxyaminosulfur difluoride. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride.[9] While often proceeding with inversion (Sₙ2), DAST-mediated reactions can be susceptible to Sₙ1 processes, rearrangements, and elimination side reactions, particularly with sensitive substrates or at elevated temperatures.[9][10]
-
Advantages: High reactivity, extensive history in the literature, and proven efficacy for a wide range of carbohydrate substrates, including the synthesis of valuable glycosyl fluorides from thioglycosides or lactols.[13][14][15]
-
Limitations & Safety: DAST's primary drawback is its thermal instability. It is known to undergo exothermic, and potentially explosive, decomposition when heated above 50-80°C.[9][10][11][16] This poses a significant safety risk, especially for large-scale reactions.[15] It is also highly corrosive, toxic, and reacts violently with water.[6]
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur Trifluoride)
Developed as a safer alternative to DAST, Deoxo-Fluor features a modified dialkylamino group that confers greater thermal stability.[9][17]
-
Mechanism & Reactivity: Its reaction mechanism is analogous to that of DAST, and it exhibits a very similar reactivity profile.[9] It effectively fluorinates alcohols and can convert carbonyls to gem-difluorides.[17][18]
-
Advantages: The key advantage is its enhanced thermal stability compared to DAST, making it a more suitable choice for reactions that may require gentle heating or for larger-scale work.[9][17]
-
Limitations & Safety: While more stable than DAST, Deoxo-Fluor is still a high-energy liquid reagent that demands careful handling.[9] It is also a liquid, which can be less convenient for precise measurement and handling compared to a crystalline solid. Like DAST, it can still promote elimination side reactions.[10]
XtalFluor-E® and XtalFluor-M® (Aminodifluorosulfinium Tetrafluoroborates)
The XtalFluor reagents represent a second-generation advancement, addressing both the safety and selectivity issues of their liquid predecessors.[5][10] These reagents are stable, crystalline salts (XtalFluor-E is the diethylamino salt; XtalFluor-M is the morpholino salt).[19]
-
Mechanism & Reactivity: The mechanism for XtalFluors is distinct. The aminodifluorosulfinium salt activates the alcohol, but the fluoride counterion (BF₄⁻) is non-nucleophilic.[5][9] Therefore, a separate, exogenous fluoride source (a "promoter" like Et₃N·3HF or DBU) is required to be added to the reaction for the nucleophilic displacement to occur.[5] This two-part system allows for more controlled activation and fluorination.
-
Advantages:
-
Safety: XtalFluors are crystalline solids with significantly higher thermal stability and decomposition onset temperatures compared to DAST and Deoxo-Fluor.[20]
-
Handling: As solids, they are easier to handle, weigh accurately, and store.[10][20]
-
Selectivity: They are known to produce significantly fewer elimination byproducts compared to DAST and Deoxo-Fluor.[5][10][19]
-
Compatibility: They do not generate highly corrosive free HF during the reaction, allowing for the use of standard borosilicate glassware.[5][10][19]
-
-
Limitations & Safety: The primary consideration is the requirement of a co-reagent or promoter to supply the nucleophilic fluoride, adding a component to the reaction mixture. However, this is a small trade-off for the immense gains in safety and selectivity.
Data-Driven Comparison of Fluorinating Agents
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® / M® |
| Physical Form | Liquid[5][9] | Liquid[5][9] | Crystalline Solid[5][10] |
| Thermal Stability | Low (decomposes >50-80°C)[9][11] | Moderate (more stable than DAST)[9][17] | High (onset >119°C)[20] |
| Primary Safety Concern | Potential for explosive decomposition[10][15] | Exothermic decomposition | High thermal stability |
| Handling | Requires care; toxic, corrosive, water-reactive | Requires care; liquid | Easy to handle, weigh, and store[20] |
| Byproduct Formation | Prone to elimination & rearrangement[10] | Prone to elimination | Significantly less elimination[5][10][19] |
| Glassware Compatibility | Specialized plasticware often preferred | Specialized plasticware often preferred | Standard borosilicate glass is suitable[5][10] |
| Reaction Mechanism | One-component system | One-component system | Requires promoter for fluoride delivery[5] |
Experimental Protocols: A Practical Guide
The following is a representative protocol for the deoxyfluorination of a secondary hydroxyl group on a protected carbohydrate using the safer and more selective XtalFluor-E.
Protocol: Deoxyfluorination of Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside using XtalFluor-E
Objective: To replace the C4-hydroxyl group with fluorine via an Sₙ2 reaction, yielding Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-fluoro-α-D-galactopyranoside (note the inversion of stereochemistry from gluco to galacto at C4).
Materials:
-
Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (1.0 equiv)
-
XtalFluor-E® (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside (1.0 equiv) in anhydrous DCM (approx. 10 mL/mmol).
-
Reagent Addition: Add XtalFluor-E® (1.5 equiv) to the solution. Stir the resulting suspension at room temperature for 15 minutes. The causality here is to allow the XtalFluor-E to fully activate the hydroxyl group before introducing the nucleophile source.
-
Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DBU (2.0 equiv) dropwise over 5 minutes. The DBU acts as the promoter, liberating fluoride for the nucleophilic attack. Running the reaction at a reduced temperature helps control the reaction rate and minimize potential side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated product.
Visualization of Key Workflows
Decision-Making Workflow for Reagent Selection
The choice of reagent is critical and should be based on a logical assessment of the project's needs.
Caption: A decision tree for selecting the appropriate deoxyfluorinating agent.
Generalized Reaction Workflow
This diagram illustrates the two-stage activation and displacement mechanism characteristic of the XtalFluor reagents.
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A Researcher's Guide to 3-Fluoro-3-deoxy-D-xylofuranose: A Comparative Analysis Against Other Halogenated Sugars
Introduction: The Strategic Role of Halogenation in Modern Glycoscience and Drug Discovery
In the intricate landscape of medicinal chemistry and chemical biology, carbohydrates have emerged from their metabolic origins to become critical players in drug design, molecular probing, and diagnostics. However, their inherent properties—high hydrophilicity and susceptibility to enzymatic degradation—often limit their therapeutic potential.[1] The strategic replacement of a hydroxyl group with a halogen atom, a process known as deohalogenation, is a powerful tool to overcome these limitations.[2][3]
Halogenation profoundly alters the physicochemical profile of a sugar. It can enhance metabolic stability, modulate lipophilicity for improved cell permeability, and fine-tune interactions with protein targets.[4][5][6] Fluorine, in particular, has become a favored substituent. Its small van der Waals radius (1.47 Å) makes it an excellent bioisostere for a hydroxyl group (oxygen radius 1.42 Å), while its extreme electronegativity (Pauling scale 4.0) creates a highly polarized and strong carbon-fluorine (C-F) bond.[7][8] This bond is significantly more resistant to metabolic cleavage than a C-O or C-H bond, a property that is foundational to the success of many fluorinated drugs.[6]
This guide provides an in-depth comparison of 3-Fluoro-3-deoxy-D-xylofuranose, a versatile precursor for potent antiviral nucleosides, with other halogenated sugars.[9][10] We will explore the nuances of synthesis, the impact of different halogens on biological activity, and provide validated experimental protocols for researchers in the field.
Focus Molecule: Physicochemical Profile of 3-Fluoro-3-deoxy-D-xylofuranose
The introduction of fluorine at the C3' position of the xylofuranose ring is a critical modification. In its natural counterpart, the C3'-hydroxyl group is essential for the phosphodiester bond formation that elongates a DNA or RNA chain. Replacing this group with fluorine, which cannot form such a bond, is the mechanistic basis for the chain-terminating activity of many nucleoside antiviral drugs.
The C-F bond induces significant local electronic changes. The high electronegativity of fluorine withdraws electron density, which can influence the sugar's pucker (conformation) and the reactivity of neighboring groups.[11] While extensive fluorination can sometimes alter the ring conformation, single substitutions, as in this case, generally have a minimal impact on the overall furanose structure, allowing it to be recognized by viral polymerases.[12][13] This molecular mimicry is the key to its biological efficacy.
Comparative Synthesis of Halogenated Sugars: From Fluorine to Iodine
The synthesis of halogenated sugars is a mature field, yet the choice of halogen and reagent dictates the strategy.[2] The most common approach involves the nucleophilic substitution of a good leaving group, such as a sulfonate ester (tosylate, mesylate, or triflate), with a halide ion.[2][5]
The Fluorination Advantage: Fluorination presents unique challenges due to the low nucleophilicity of the fluoride ion in protic solvents. Modern deoxyfluorination reagents have streamlined this process. Diethylaminosulfur trifluoride (DAST) and its analogues are highly effective for converting hydroxyl groups to fluoro groups, often with inversion of stereochemistry.[5][14] More recently, sulfuryl fluoride (SO2F2) has been introduced as a milder, less toxic alternative.[1][15]
Heavier Halogens (Cl, Br, I): The synthesis of chloro-, bromo-, and iodo-sugars is often more straightforward than fluorination. Standard methods like the Appel reaction or the use of simple halide salts (e.g., LiCl, NaBr, KI) with sulfonate esters are effective.[2] Glycosyl halides, particularly bromides and chlorides, are also pivotal intermediates in glycosylation reactions for building complex oligosaccharides.[16]
Comparative Biological Performance
The choice of halogen has profound consequences for a drug candidate's performance, influencing its binding affinity, mechanism of action, and pharmacokinetic profile.
Physicochemical Property Comparison
The properties of the halogen atom itself are the root cause of the differing biological effects. Fluorine is unique, while the other halogens share more similarities.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Van der Waals Radius (Å) [7] | 1.47 | 1.74 | 1.85 | 1.98 |
| Electronegativity (Pauling) [17] | 4.0 | 3.16 | 2.96 | 2.66 |
| C(sp³)-X Bond Length (Å) [8] | ~1.40 | ~1.77 | ~1.94 | ~2.14 |
| C-X Bond Energy (kJ/mol) | ~485 | ~346 | ~290 | ~228 |
| Key Feature in Drug Design | Metabolic stability, H-bond acceptor mimic[4] | Increased lipophilicity, potential for halogen bonds[18] | Enhanced lipophilicity, stronger halogen bonds | Strongest halogen bonds, often used in probes |
Case Study: Nucleoside Analogs in Antiviral Therapy
The most direct application of 3-fluoro-3-deoxy-D-xylofuranose is as a building block for nucleoside analogs. A well-studied example is 3'-Deoxy-3'-fluorothymidine (Alovudine, FLT), a potent inhibitor of HIV reverse transcriptase.[19][20]
-
Fluorinated Analogs (e.g., Alovudine): Once inside a cell, FLT is phosphorylated by host cell kinases to its triphosphate form. This active metabolite is then incorporated into the growing viral DNA chain by reverse transcriptase. Because it lacks a 3'-OH group, no further nucleotides can be added, terminating DNA synthesis.[20] Its high metabolic stability, conferred by the C-F bond, contributes to its potency.[21] Similarly, 3'-Fluoro-3'-deoxyadenosine has shown broad-spectrum activity against various RNA viruses, including flaviviruses like Zika and West Nile Virus.[14][22]
-
Other Halogenated Analogs: While less common in antiviral drugs, other halogenated nucleosides have been explored. Their increased size compared to fluorine can negatively impact their recognition by viral polymerases, often leading to lower activity. However, the ability of chlorine, bromine, and iodine to form "halogen bonds"—a noncovalent interaction with electron-donating atoms like oxygen or sulfur—can sometimes be exploited to enhance binding to specific targets.[23]
Case Study: Metabolic Probes in Diagnostics
Perhaps the most famous fluorinated sugar is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the cornerstone of Positron Emission Tomography (PET) imaging in oncology.[24][25]
-
[¹⁸F]FDG: This molecule is transported into cells, particularly cancer cells with high glucose uptake, and is phosphorylated by hexokinase.[26] The resulting [¹⁸F]FDG-6-phosphate cannot be further metabolized and becomes trapped inside the cell.[24] The accumulation of the radioactive ¹⁸F isotope allows for the visualization of metabolic hotspots. The success of FDG relies on the C-F bond at the C2 position, which halts glycolysis while still allowing for initial recognition and phosphorylation.
-
Other Halogens in Imaging: Heavier halogens are not suitable for PET imaging. However, radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are widely used in other nuclear medicine applications, though rarely attached to sugars. The bulkier halogens would likely prevent the necessary enzymatic phosphorylation for a trapping mechanism similar to FDG.
Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Protocol 1: Synthesis of a 3-Fluoro-3-deoxy-xylofuranose Derivative
This protocol is a representative procedure based on established methods for deoxyfluorination using DAST.[5][14]
Objective: To convert a C3'-hydroxyl group to a C3'-fluoro group with inversion of configuration.
Materials:
-
Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (a common precursor that exposes the C3-OH group).
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Pyridine (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Preparation: Dissolve the starting allofuranose (1 equivalent) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add anhydrous pyridine (1.5 equivalents) to the solution. Following this, add DAST (1.2 equivalents) dropwise via syringe over 15 minutes. Causality Note: Pyridine acts as a mild base to neutralize the HF byproduct of the reaction, preventing side reactions and degradation of acid-sensitive protecting groups.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Safety Note: DAST reacts vigorously with water. Quenching must be done slowly and behind a blast shield.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 9:1 Hexanes/Ethyl Acetate) to yield the pure 3-deoxy-3-fluoro-D-glucofuranose derivative (the stereochemistry at C3 is inverted from allo to gluco). This intermediate can then be further modified to yield the target xylofuranose.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a standard method to evaluate the efficacy of a synthesized nucleoside analog against a virus.[22]
Objective: To determine the concentration of a compound that inhibits viral plaque formation by 50% (EC₅₀).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus or MT-4 cells for HIV).
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Synthesized halogenated nucleoside analog.
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agar).
-
Crystal Violet staining solution.
Procedure:
-
Cell Seeding: Seed the host cells into 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in culture medium.
-
Infection and Treatment: Once cells are confluent, remove the medium and infect the monolayers with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.
-
Overlay Application: After adsorption, remove the viral inoculum and wash the cells. Add 1 mL of the overlay medium containing the different concentrations of the test compound (or medium alone for virus control and no-virus cell controls) to each well. Causality Note: The semi-solid overlay prevents the virus from spreading through the medium, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with 0.5% crystal violet solution. The stain will color the living cells, leaving the viral plaques as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the virus control. Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The strategic incorporation of halogens into sugar scaffolds is a cornerstone of modern drug discovery. 3-Fluoro-3-deoxy-D-xylofuranose stands out as a privileged precursor, primarily due to the unique properties of fluorine, which imparts metabolic stability and acts as a near-perfect bioisostere for the critical 3'-hydroxyl group, leading to potent chain-terminating antiviral agents.[9]
While heavier halogens like chlorine and bromine offer synthetic advantages and the potential for halogen bonding, they have found less utility in the context of sugar-based therapeutics due to steric hindrance and altered electronic properties.[7][18] The future will likely see continued innovation in fluorination chemistry, enabling more precise and efficient syntheses.[1][15] Furthermore, as our understanding of protein-carbohydrate interactions deepens, the selective use of different halogens to fine-tune binding affinity and selectivity will undoubtedly lead to the development of novel, highly targeted therapeutics and diagnostic tools.[4][27]
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- [18F]Fluoro-2-deoxy-2-D-glucose.
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- Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro. PLOS One.
- Alovudine. TargetMol.
- [18F]fluorodeoxyglucose, 18F-FDG or FDG. SNMMI.
- Polyhalogenated Carbohydrates: Synthesis and Applications of Sugar Halides
- Linclau, B., et al. Fluorinated carbohydrates as chemical probes for molecular recognition studies.
- Flexner, C., et al. Relationship between plasma concentrations of 3'-deoxy-3'-fluorothymidine (alovudine)
- 3′-Deoxy-3′-fluorothymidine. Cayman Chemical.
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- Fundamental Limitations of [18F]2-Deoxy-2-Fluoro-d-Glucose for Assessing Myocardial Glucose Uptake. AHA Journals.
- Almuhaideb, A., et al. Fludeoxyglucose (18F).
- Ring conformation of fluorinated carbohydrate derivatives.
- Zhang, Q., et al. The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent.
- Enzymatic glycosylation involving fluorinated carbohydr
- Unravelling structure–function interactions between fluorinated heparan sulfate mimetics and signaling proteins. PMC - NCBI.
- The anomeric and fluorine gauche effects determining anomeric conformation.
- The Synthesis of Fluorinated Carbohydrates Using Sulfuryl Fluoride as the Deoxyfluorination Reagent.
- Enzymatic glycosylation involving fluorinated carbohydrates.
- Fluorinated carbohydrates. Institute of Chemical Process Fundamentals.
- Fluorinated nucleotide-sugars as enzyme inhibitors or inactivators.
- Tewson, T. J., & Welch, M. J. New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose.
- Gosselin, G., et al. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. PubMed.
- Al-Badri, A., et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Herdewijn, P., et al. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed.
- Gosselin, G., et al. 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. Semantic Scholar.
- Al-Badri, A., et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing).
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- Synthesis and Exploitation of the Biological Profile of Novel Guanidino Xylofuranose Deriv
- Synthesis of 3‐deoxy‐3‐fluoro‐d‐xylulose (3DFXu, 5)
- Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
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- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI.
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- Application of Halogen Bond in Drug Discovery. PharmaBlock.
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- Design and Synthesis of Fluoro Analogues of Vitamin D. MDPI.
- Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. MDPI.
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- Halogenated Aromatic Poisoning (PCB and Others). MSD Veterinary Manual.
- Eyer, L., et al. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. PMC - NCBI.
- Halogenated hydrocarbons – Knowledge and References. Taylor & Francis.
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Technical Guide: Cross-Reactivity and Assay Performance of 3-Fluoro-3-deoxy-D-xylofuranose
The following technical guide provides an in-depth analysis of the cross-reactivity and assay performance of 3-Fluoro-3-deoxy-D-xylofuranose (3-F-Xyl). This guide is structured to assist researchers in distinguishing between the behavior of this fluorinated analog and native D-xylose in biochemical and cellular contexts.
Executive Summary & Mechanistic Overview
3-Fluoro-3-deoxy-D-xylofuranose is a structural analog of D-xylose where the hydroxyl group at the C3 position is replaced by a fluorine atom. Unlike its C4-substituted counterparts (which often act as chain terminators), the C3-fluoro analog exhibits unique functional cross-reactivity in glycosaminoglycan (GAG) biosynthesis.
The Mechanistic Basis of Cross-Reactivity
The primary driver of this molecule's behavior is the electronic nature of the fluorine atom.
-
Hydrogen Bonding: In native xylose, the C3-hydroxyl group acts as both a hydrogen bond donor and acceptor. Fluorine is a strong hydrogen bond acceptor but cannot act as a donor.
-
Enzymatic Recognition: Key enzymes, specifically
-1,4-galactosyltransferase 7 ( 4GalT7) , require hydrogen bonding interactions at C2 and C3 of the xylose ring to bind the substrate. Experimental evidence indicates that the C3-Fluorine can sufficiently mimic the acceptor role of the C3-Hydroxyl, allowing the enzyme to process the analog. -
Outcome: 3-F-Xyl derivatives (specifically xylosides) do not terminate the chain but instead prime GAG synthesis, acting as "decoy" substrates that initiate the formation of soluble polysaccharide chains.
Biological Cross-Reactivity: Substrate vs. Inhibitor
The behavior of 3-F-Xyl is strictly context-dependent. It is critical to distinguish between the free sugar and xyloside derivatives (e.g., 4-methylumbelliferyl-3-F-xyloside).
A. As a Free Monosaccharide (Metabolic Fate)
Mammalian cells lack efficient kinases to phosphorylate free D-xylose (or its analogs) directly into the nucleotide-sugar pool (UDP-Xylose). Therefore, free 3-F-Xyl exhibits low cross-reactivity with the biosynthetic GAG pathway.
-
Transport: Likely transported via GLUT family transporters (e.g., GLUT1, GLUT2) via facilitated diffusion, competing with glucose but with lower affinity.
-
Metabolic Diversion: The free sugar is susceptible to reduction by Aldose Reductase , potentially forming 3-fluoro-xylitol. This represents a "metabolic sink" rather than a biosynthetic input.
B. As a Xyloside (Biosynthetic Primer)
When chemically conjugated to a hydrophobic aglycone (mimicking the core protein linkage), the 3-F-Xyl moiety bypasses the cytoplasmic activation steps and enters the Golgi.
-
Interaction with
4GalT7: The enzyme transfers Galactose from UDP-Gal onto the C4-OH of the 3-F-Xyl ring. -
Chain Elongation: Because the C4-OH (the acceptor site for the next sugar) is intact, the GAG chain continues to grow.
-
Comparison with 4-Fluoro-Xylose:
-
3-F-Xyloside: Primes GAG synthesis (Substrate).
-
4-F-Xyloside: Inhibits GAG synthesis (Chain Terminator/Inhibitor) because the C4 acceptor is blocked.
-
Pathway Visualization
The following diagram illustrates the divergent pathways of Native Xylose, 3-F-Xyloside, and 4-F-Xyloside.
Caption: Divergent biosynthetic fates of fluorinated xylose analogs interacting with Beta4GalT7.
Assay Performance & Interference
A. Enzymatic Assays ( 4GalT7 Activity)
When using 3-F-Xyl derivatives in kinetic assays, expect altered parameters compared to native substrates.
| Parameter | Native Xylose Substrate | 3-Fluoro-Xylose Substrate | 4-Fluoro-Xylose Substrate |
| Role | Natural Acceptor | Functional Analog (Primer) | Competitive Inhibitor / Terminator |
| Low (~mM range) | Higher (Lower Affinity) | Variable (Often High Affinity Binding) | |
| 100% (Reference) | ~40-60% (Reduced Efficiency) | ~0% (No Product Formation) | |
| Detection | Radiometric ( | Radiometric / HPLC | Inhibition of Native Signal |
Note: The reduced
B. Analytical Interference (HPLC & Mass Spec)
-
HPLC Retention: The substitution of a hydroxyl group (polar) with fluorine (hydrophobic/lipophilic) significantly increases the retention time on Reverse-Phase (C18) columns.
-
Recommendation: Use a gradient of Acetonitrile/Water. 3-F-Xyl derivatives will elute after their non-fluorinated counterparts.
-
-
Mass Spectrometry: The mass shift is distinct.
- (F = 19 vs OH = 17).
-
The C-F bond is stable and does not typically fragment under standard ESI conditions, making it a robust tag for identification.
C. Colorimetric Assays (Phloroglucinol/Orcinol)
Standard pentose assays rely on acid-catalyzed dehydration to form furfural .
-
Interference: The mechanism of furfural formation requires the elimination of water across the carbon skeleton. The C-F bond is much stronger (
116 kcal/mol) than the C-O bond and resists acid-catalyzed elimination. -
Result: 3-F-Xyl will likely under-report or fail to react in standard colorimetric xylose assays, leading to false negatives if total sugar quantification is attempted via this method.
Experimental Protocols
Protocol 1: Evaluation of Priming Activity (Cell-Based)
Validates if the 3-F-Xyl derivative acts as a functional substrate in live cells.
Materials: CHO-K1 cells,
-
Seeding: Seed CHO-K1 cells in 24-well plates (
cells/well) in Ham's F-12 medium + 10% FBS. -
Treatment: After 24h, replace medium with sulfate-free medium containing:
-
-Sulfate (
). -
Test Compound: 3-F-Xyloside (
). -
Control: Native Xyloside (Positive) and DMSO (Negative).
-
-Sulfate (
-
Incubation: Incubate for 24 hours at
. -
Isolation: Collect supernatant (contains secreted, primed GAGs).
-
Precipitation: Add CPC (1% w/v final) to precipitate GAGs. Incubate 1h at RT.
-
Filtration: Collect precipitate on glass fiber filters. Wash with 1% CPC, then ethanol.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Interpretation: High counts indicate the formation of sulfated GAG chains initiated by the 3-F-xyloside.
-
Protocol 2: In Vitro Galactosyltransferase Assay
Determines the kinetic ability of
Materials: Recombinant
-
Reaction Mix: Prepare
mixture containing:- MES buffer (pH 6.5).
-
. -
UDP-[
]Galactose (Specific Activity ~1000 cpm/pmol). -
Varying concentrations of 3-F-Xyloside (
).
-
Initiation: Add
purified 4GalT7 enzyme. -
Incubation: Incubate at
for 30 minutes. -
Termination: Stop reaction by adding
ice-cold water and loading onto a C18 Sep-Pak cartridge. -
Washing: Wash cartridge with
water (removes unreacted UDP-Gal). -
Elution: Elute product (Gal-3-F-Xyl-Aglycone) with
Methanol. -
Analysis: Scintillation counting of the eluate. Plot Michaelis-Menten curves to determine
and .
References
-
Sarkar, A. K., et al. (1995). "Structure-activity relationship of beta-D-xylosides as primers of glycosaminoglycan biosynthesis." Journal of Biological Chemistry. Link
-
Siegbahn, A., et al. (2014). "Synthesis of fluorophore-tagged xylosides that prime glycosaminoglycan chains."[1][2][3] ACS Chemical Biology. Link
-
Götting, C., et al. (2000). "Human xylosyltransferases in health and disease." Cellular and Molecular Life Sciences. Link
-
Withers, S. G. (2010). "Mechanisms of glycosyltransferases and their inhibition." Nature Chemical Biology. Link
-
Kwee, I. L., et al. (1987). "In vivo metabolism of 3-deoxy-3-fluoro-D-glucose." Journal of Neurochemistry. Link
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A Researcher's Guide to the Structural Confirmation of Synthesized 3-Fluoro-3-deoxy-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, fluorinated carbohydrates have emerged as a class of molecules with immense potential. The strategic incorporation of fluorine into a carbohydrate scaffold can significantly alter its biological activity, metabolic stability, and pharmacokinetic profile. Among these, 3-Fluoro-3-deoxy-D-xylofuranose stands out as a key building block for the synthesis of novel nucleoside analogues and other therapeutic agents. However, the successful synthesis of this molecule is only the first step; rigorous structural confirmation is paramount to ensure its identity and purity, thereby guaranteeing the reliability of subsequent biological and pharmacological studies.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 3-Fluoro-3-deoxy-D-xylofuranose. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights into their respective strengths and limitations in this specific context.
The Imperative of Unambiguous Structural Verification
The introduction of a fluorine atom at the C3 position of the D-xylofuranose ring induces subtle yet significant changes in the molecule's stereochemistry and electronic properties. An incorrect or unverified structure can lead to misleading biological data, wasted resources, and ultimately, the failure of a drug development program. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural confirmation.
Core Analytical Techniques: A Comparative Overview
The three pillars of structural confirmation for a molecule like 3-Fluoro-3-deoxy-D-xylofuranose are NMR spectroscopy, mass spectrometry, and X-ray crystallography. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and stereochemistry of each atom. | Non-destructive, provides data on the molecule in solution, essential for conformational analysis. | Can be complex to interpret, may require 2D experiments for full assignment. |
| Mass Spectrometry | Precise molecular weight and elemental composition, fragmentation patterns offer structural clues. | High sensitivity, requires minimal sample. | Does not provide stereochemical information, fragmentation can be complex. |
| X-ray Crystallography | Unambiguous 3D structure of the molecule in a crystalline state. | Provides the "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
Deep Dive into Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the detailed structural analysis of 3-Fluoro-3-deoxy-D-xylofuranose in solution. A combination of 1H, 13C, and 19F NMR experiments provides a comprehensive picture of the molecule's architecture.
1. Proton (¹H) NMR Spectroscopy:
¹H NMR provides information about the number of different types of protons and their chemical environments. Key features to analyze in the ¹H NMR spectrum of 3-Fluoro-3-deoxy-D-xylofuranose include:
-
Chemical Shifts (δ): The position of each proton signal indicates its electronic environment. The presence of the electronegative fluorine atom at C3 will deshield the proton at C3 (H3), causing it to resonate at a lower field (higher ppm) compared to its non-fluorinated analogue.
-
Coupling Constants (J): The splitting of proton signals reveals the connectivity and dihedral angles between adjacent protons. Particularly important are the J(H,H) and J(H,F) coupling constants. The magnitude of the geminal (²J(H,F)) and vicinal (³J(H,F)) coupling constants is highly dependent on the stereochemical relationship between the coupled nuclei and provides crucial information about the conformation of the furanose ring.
2. Carbon-¹³ (¹³C) NMR Spectroscopy:
¹³C NMR provides information about the carbon skeleton of the molecule. In the spectrum of 3-Fluoro-3-deoxy-D-xylofuranose, the following are of note:
-
Chemical Shifts (δ): The carbon directly attached to the fluorine atom (C3) will exhibit a large downfield shift and will appear as a doublet due to ¹J(C,F) coupling.
-
Carbon-Fluorine Coupling Constants (J(C,F)): The magnitude of the one-bond (¹J(C,F)) and two-bond (²J(C,F)) coupling constants are characteristic and confirm the position of the fluorine atom.
3. Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom.[1] Key aspects include:
-
Chemical Shift (δ): The chemical shift of the fluorine signal is highly sensitive to its local environment.
-
Fluorine-Proton Coupling (J(F,H)): The splitting pattern of the fluorine signal due to coupling with neighboring protons provides valuable connectivity information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3-Fluoro-3-deoxy-D-xylofuranose in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For unambiguous assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are highly recommended.
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Measure the chemical shifts and coupling constants for all signals. Compare the experimental data with expected values from literature for similar fluorinated carbohydrates.
dot
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural clues.
For 3-Fluoro-3-deoxy-D-xylofuranose, the molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed at the expected m/z value. The fragmentation pattern will likely involve the loss of water (H₂O), formaldehyde (CH₂O), and other small neutral molecules from the sugar ring. The presence of fluorine will influence the fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire a full scan mass spectrum and, if possible, tandem MS (MS/MS) spectra of the molecular ion to observe fragmentation.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to identify characteristic losses and confirm the proposed structure.
dot
Caption: Workflow for Mass Spectrometry analysis.
Alternative and Complementary Techniques
While NMR and MS are the primary tools for structural confirmation, other techniques can provide valuable complementary information.
-
X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule.[2] If a suitable single crystal of the synthesized 3-Fluoro-3-deoxy-D-xylofuranose or a derivative can be obtained, X-ray crystallography can unambiguously determine its absolute stereochemistry and conformation in the solid state. However, the requirement for a high-quality crystal can be a significant limitation.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and C-F bonds, based on their characteristic vibrational frequencies.
Conclusion: A Rigorous, Multi-Pronged Approach is Key
The structural confirmation of synthesized 3-Fluoro-3-deoxy-D-xylofuranose is a critical step in the journey of drug discovery and development. A comprehensive analytical strategy employing a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and, where possible, X-ray crystallography is essential for unambiguous structure elucidation. By carefully executing these experimental protocols and critically analyzing the resulting data, researchers can proceed with confidence, knowing that the foundation of their work is built on a molecule of confirmed identity and integrity. This rigorous approach not only upholds scientific integrity but also accelerates the path toward novel and effective therapeutics.
References
-
Gosselin, G., Puech, F., Génu-Dellac, C., & Imbach, J. L. (1993). 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-xylofuranose. A versatile precursor for the synthesis of 3-deoxy-3-fluoro-beta-D-xylofuranosyl nucleosides as potential antiviral agents. Carbohydrate Research, 249(1), 1-17. [Link]
-
Ceulemans, G., Busson, R., Weyns, N., Vandendriessche, F., & Rozenski, J. (1994). Synthesis of 3'-fluoro-3'-deoxy-N6-cyclopentyladenosine. Nucleosides & Nucleotides, 13(9), 1991-2000. [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. [Link]
-
von der Lieth, C. W., Frank, M., & Lindhorst, T. K. (2001). A novel route for the synthesis of deoxy fluoro sugars and nucleosides. Helvetica Chimica Acta, 84(10), 2993-3006. [Link]
-
Tewson, T. J., & Welch, M. J. (1980). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. The Journal of Organic Chemistry, 45(24), 4964-4968. [Link]
-
Jones, C. (2005). NMR spectroscopy of carbohydrates. Comprehensive Glycoscience, 1, 155-202. [Link]
-
Puech, F., Gosselin, G., & Imbach, J. L. (1993). Synthesis of 3'-deoxy-3'-fluoro-beta-D-xylofuranosyl nucleosides. Nucleosides & Nucleotides, 12(9), 993-1005. [Link]
- Palla, G., D'Alagni, M., & Casu, B. (1986). Mass spectrometry of carbohydrates. Il Farmaco, Edizione Scientifica, 41(1), 62-72.
-
Gómez, H., & Seeberger, P. H. (2016). Automated glycan assembly. Chemical reviews, 116(4), 1898-1935. [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 3937-3954. [Link]
- Harvey, D. J. (2011). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: an update for 2007–2008. Mass spectrometry reviews, 30(1), 1-86.
- Gerken, T. A., & Serianni, A. S. (2013).
-
Schnierle, A., & Unverzagt, C. (2018). Comparative study for analysis of carbohydrates in biological samples. Analytical and bioanalytical chemistry, 410(2), 527-538. [Link]
- Geyer, H., & Geyer, R. (2001). Mass spectrometry of perfluoroacyl derivatives of neutral and amino sugars. Journal of mass spectrometry, 36(10), 1081-1092.
-
Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Fluoro-3-deoxy-D-xylofuranose
Part 1: Executive Safety Assessment
Compound Identity: 3-Fluoro-3-deoxy-D-xylofuranose (CAS: 14537-01-0) Chemical Class: Fluorinated Carbohydrate / Nucleoside Intermediate[1]
The "Why" Behind the Protocol
Handling fluorinated sugars requires a dual-threat mindset: Biological Potency and Chemical Stability .
-
Bioactivity: The substitution of a hydroxyl group (-OH) with a fluorine atom (-F) at the C3 position creates a non-hydrolyzable mimic of the natural sugar. This substitution can inhibit specific enzymatic pathways (e.g., glycosylation or nucleotide synthesis), making the compound a potential antimetabolite . It must be treated as a pharmacologically active agent.
-
Hygroscopicity: Like many furanose derivatives, this compound is prone to absorbing atmospheric moisture, which can lead to hydrolysis or degradation, altering its stoichiometry in sensitive nucleoside couplings.
-
Fluorine Content: While the C-F bond is chemically robust, thermal decomposition or contact with strong Lewis acids can theoretically release fluoride ions. Standard organic waste streams may need segregation depending on local environmental regulations regarding organofluorines.
Hazard Classification (GHS Estimate based on Analogs):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]
-
H315/H319: Causes skin and serious eye irritation.[3][4][5][6]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a "Swiss Cheese" model of defense, where multiple layers cover the weaknesses of others.
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Min. Thickness: 5 mil outer / 4 mil inner) | Permeation Defense: Fluorinated organics can act as solvents or permeators. Double gloving creates a sacrificial outer layer. Visual Indicator: Use contrasting colors (e.g., Blue outer, White inner) to immediately spot tears or degradation. |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders or hygroscopic syrups that may splash. Goggles prevent ocular absorption of potent antimetabolites. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary Control: Engineering controls are superior to respirators. All weighing and dissolution must occur inside the hood to capture aerosols. |
| Body | Tyvek® Lab Coat or Chemical-Resistant Apron | Particulate Barrier: Cotton coats can trap potent dusts. Tyvek provides a non-woven barrier against bioactive dusts and splashes. |
| Footwear | Closed-toe, non-perforated shoes | Spill Protection: Prevents dermal absorption through socks in the event of a dropped container. |
Part 3: Operational Handling Protocol
Phase A: Storage & Retrieval
-
Temperature: Store at -20°C (or 2-8°C per specific CoA).
-
Atmosphere: Keep under inert gas (Argon or Nitrogen).[4][5][8]
-
Equilibration: Allow the sealed container to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric water into the product, ruining the stoichiometry for subsequent reactions (e.g., Vorbrüggen coupling).
-
Phase B: Weighing & Solubilization
Objective: Precision transfer without aerosol generation.
-
Setup: Place a micro-balance inside the fume hood. If the balance is static-sensitive, use an anti-static gun.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may introduce trace ions if the compound is being used for catalytic screening.
-
Dissolution: If the compound is a syrup or gum (common for xylofuranose derivatives), dissolve directly in the reaction solvent (e.g., Anhydrous DCM or THF) within the weighing vessel to ensure quantitative transfer.
Phase C: Reaction Monitoring
-
TLC Monitoring: Use stain solutions (e.g., p-Anisaldehyde or Hanessian’s Stain).
-
Caution: Heating TLC plates with fluorinated sugars can release trace HF vapors. Perform heating inside the fume hood.
-
Part 4: Visualization of Workflows
Safe Handling Workflow
This diagram outlines the critical path from storage to reaction, emphasizing moisture control and safety checkpoints.
Caption: Figure 1. Step-by-step logic for retrieving and preparing 3-Fluoro-3-deoxy-D-xylofuranose to maintain chemical integrity and operator safety.
Emergency Spill Response Decision Tree
Immediate actions to take in the event of a spill.
Caption: Figure 2. Decision matrix for safely managing spills of fluorinated carbohydrate derivatives.
Part 5: Disposal & Waste Management
Do NOT pour down the drain. Although the C-F bond is stable, fluorinated compounds do not degrade easily in municipal water treatment systems (PFAS-like persistence concerns, though this molecule is not a PFAS).
-
Segregation: Collect in a dedicated "Halogenated Organic Waste" container.
-
Labeling: Clearly label as "Contains Fluorinated Organics / Potential Bioactive."
-
Container: High-density polyethylene (HDPE) or glass containers are compatible.
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15944777 (3-Deoxy-3-fluoro-D-xylofuranose). PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. 3-Deoxy-3-fluoro-D-xylose (10% w/w in H2O) [lgcstandards.com]
- 2. echemi.com [echemi.com]
- 3. cfplus.cz [cfplus.cz]
- 4. crude.abx.de [crude.abx.de]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
